Product packaging for Methyl 3,5-di-tert-butylsalicylate(Cat. No.:CAS No. 15018-03-8)

Methyl 3,5-di-tert-butylsalicylate

Cat. No.: B080737
CAS No.: 15018-03-8
M. Wt: 264.36 g/mol
InChI Key: QSGONIQEKLJPGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 3,5-di-tert-butylsalicylate is a useful research compound. Its molecular formula is C16H24O3 and its molecular weight is 264.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H24O3 B080737 Methyl 3,5-di-tert-butylsalicylate CAS No. 15018-03-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3,5-ditert-butyl-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O3/c1-15(2,3)10-8-11(14(18)19-7)13(17)12(9-10)16(4,5)6/h8-9,17H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSGONIQEKLJPGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90164483
Record name Methyl 3,5-di-t-butylsalicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90164483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15018-03-8
Record name Methyl 3,5-di-t-butylsalicylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015018038
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3,5-di-t-butylsalicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90164483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of Methyl 3,5-di-tert-butylsalicylate from Methyl Salicylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of methyl 3,5-di-tert-butylsalicylate from methyl salicylate. The primary transformation involves a Friedel-Crafts alkylation reaction, a fundamental process in organic chemistry for the formation of carbon-carbon bonds. This guide provides a comprehensive overview of the reaction, a detailed experimental protocol, and a summary of key quantitative data.

Introduction

This compound is a valuable intermediate in the synthesis of various specialty chemicals and active pharmaceutical ingredients. The introduction of two tert-butyl groups onto the aromatic ring of methyl salicylate significantly alters its steric and electronic properties, making it a key building block for more complex molecules. The synthesis is typically achieved through a Friedel-Crafts alkylation of methyl salicylate using a tert-butylating agent in the presence of an acid catalyst. The tert-butyl groups are directed to the 3 and 5 positions of the salicylic acid ester due to the directing effects of the hydroxyl and ester groups on the aromatic ring.

Reaction Scheme

The overall reaction for the synthesis of this compound from methyl salicylate is depicted below:

Methyl Salicylate + 2 tert-Butylating Agent --(Catalyst)--> this compound

The reaction proceeds via an electrophilic aromatic substitution mechanism. The acid catalyst generates a tert-butyl carbocation from the tert-butylating agent. This electrophile then attacks the electron-rich aromatic ring of methyl salicylate at the positions ortho and para to the activating hydroxyl group, which are the 3 and 5 positions.

Experimental Protocol

This section provides a detailed experimental protocol for the synthesis of this compound.

Materials:

  • Methyl salicylate

  • tert-Butanol (or isobutylene)

  • Concentrated sulfuric acid (98%)

  • Anhydrous solvent (e.g., hexane or dichloromethane)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Distilled water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Reflux condenser (if using isobutylene)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve methyl salicylate in a suitable anhydrous solvent. The flask should be placed in an ice bath to maintain a low temperature.

  • Catalyst Addition: Slowly add concentrated sulfuric acid to the stirred solution of methyl salicylate while maintaining the temperature between 0 and 15 °C.[1]

  • Addition of Alkylating Agent: Slowly add the tert-butylating agent (tert-butanol or condensed isobutylene) to the reaction mixture via the dropping funnel. The rate of addition should be controlled to keep the reaction temperature within the desired range. The molar ratio of the alkylating reagent to methyl salicylate should be in the range of 2:1 to 3:1.[1]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up:

    • Once the reaction is complete, quench the reaction by carefully pouring the mixture over crushed ice or into ice-cold water.

    • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer sequentially with distilled water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude product.

    • The crude this compound can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane or methanol/water).

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from methyl salicylate.

ParameterValue/RangeReference
Reactants
Methyl Salicylate1 equivalent[1]
Alkylating Agent (tert-Butanol or Isobutylene)2 - 3 equivalents[1]
Catalyst
Protonic Acid (e.g., 98% H₂SO₄) or Lewis Acid3 - 5 equivalents (relative to methyl salicylate)[1]
Reaction Conditions
Temperature0 - 15 °C[1]
SolventAlcoholic Solvent[1]
Yield
Product YieldTypically high, but specific yield data is not available in the provided search results.

Logical Workflow Diagram

The following diagram illustrates the logical workflow of the synthesis process.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Methyl Salicylate + tert-Butylating Agent + Solvent Mixing Combine Reactants and Catalyst at 0-15°C Reactants->Mixing Catalyst Acid Catalyst Catalyst->Mixing Stirring Stir and Monitor Reaction Progress Mixing->Stirring Quench Quench with Ice Water Stirring->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry Organic Layer Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography or Recrystallization Concentrate->Purify FinalProduct This compound Purify->FinalProduct

References

An In-depth Technical Guide to the Physicochemical Properties of Methyl 3,5-di-tert-butylsalicylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,5-di-tert-butylsalicylate is an aromatic ester that has garnered interest in various scientific fields, including fragrance, cosmetics for its UV-absorbing properties, and pharmaceuticals due to the biological activity of its derivatives.[1] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its synthesis, and an examination of its influence on cellular signaling pathways.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic pleasant odor.[1] Its molecular structure, featuring two bulky tert-butyl groups, contributes to its notable steric hindrance and lipophilicity, influencing its solubility and interaction with biological systems.[1] It is moderately soluble in organic solvents and has limited solubility in water.[1]

Table 1: General and Physical Properties of this compound
PropertyValueReference
Molecular Formula C₁₆H₂₄O₃[2]
Molecular Weight 264.36 g/mol [2]
Appearance Colorless to pale yellow liquid[1][3]
Odor Pleasant[1][3]
Melting Point 72-74 °C[4]
Solubility Moderately soluble in organic solvents, limited in water[1]
CAS Number 15018-03-8[2]
IUPAC Name Methyl 3,5-di-tert-butyl-2-hydroxybenzoate[3]
Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.

Table 2: ¹H NMR Spectral Data for this compound
Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignmentReference
1.30s9Htert-butyl (C(CH₃)₃)[4]
1.43s9Htert-butyl (C(CH₃)₃)[4]
3.93s3HMethyl ester (OCH₃)[4]
7.52d, J = 2.4 Hz1HAromatic H[4]
7.71d, J = 2.4 Hz1HAromatic H[4]
11.35s1HPhenolic OH[4]

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule.

Table 3: ¹³C NMR Spectral Data for this compound
Chemical Shift (δ) (ppm)AssignmentReference
31.4C(CH₃)₃[4]
29.4C(CH₃)₃[4]
34.3C(CH₃)₃[4]
35.2C(CH₃)₃[4]
52.2OCH₃[4]
111.3Aromatic C[4]
123.6Aromatic C[4]
130.4Aromatic C[4]
137.2Aromatic C[4]
140.4Aromatic C[4]
159.0Aromatic C-O[4]
171.8C=O (Ester)[4]

The IR spectrum shows characteristic absorption bands corresponding to the functional groups present in the molecule.

Table 4: Key IR Absorption Bands for this compound
Wavenumber (cm⁻¹)IntensityAssignmentReference
~3400BroadO-H stretch (phenolic)[5]
2960StrongC-H stretch (aliphatic)[5]
~1680StrongC=O stretch (ester)[5]
~1600, ~1470MediumC=C stretch (aromatic)[5]
~1250StrongC-O stretch (ester)[5]

Data extracted from the gas-phase IR spectrum available on the NIST WebBook.[5]

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

Table 5: Major Peaks in the Mass Spectrum of this compound
m/zRelative IntensityPossible FragmentReference
264Moderate[M]⁺ (Molecular Ion)[2]
249High[M - CH₃]⁺[2]
233High[M - OCH₃]⁺[2]
205Moderate[M - C(CH₃)₃]⁺[2]

Data interpreted from the electron ionization mass spectrum available on the NIST WebBook.[2]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the Fischer esterification of 3,5-di-tert-butylsalicylic acid with methanol in the presence of an acid catalyst.

Materials:

  • 3,5-di-tert-butylsalicylic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Diethyl ether or other suitable organic solvent

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-di-tert-butylsalicylic acid in an excess of anhydrous methanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude this compound can be further purified by column chromatography or distillation under reduced pressure.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Product Acid 3,5-di-tert-butylsalicylic acid Reflux Reflux Acid->Reflux Methanol Methanol Methanol->Reflux Catalyst H₂SO₄ (catalyst) Catalyst->Reflux Evaporation Evaporation of Methanol Reflux->Evaporation Cooling Extraction Extraction with Ether Evaporation->Extraction Washing Washing (H₂O, NaHCO₃, Brine) Extraction->Washing Drying Drying (MgSO₄) Washing->Drying Filtration Filtration Drying->Filtration Purify Column Chromatography / Distillation Filtration->Purify Product This compound Purify->Product

Caption: Synthesis workflow for this compound.

Biological Activity and Signaling Pathways

A zinc complex of 3,5-di-tert-butyl salicylate has been shown to exhibit inhibitory effects on cancer cells, specifically through the downregulation of the JAK/STAT3 signaling pathway.[1][6] This pathway is crucial for cell proliferation, differentiation, and apoptosis, and its aberrant activation is implicated in various cancers. The study demonstrated that the zinc complex of 3,5-di-tert-butyl salicylate decreases the phosphorylation of both STAT3 and its upstream kinase, Src.[1]

JAK_STAT_Inhibition cluster_pathway JAK/STAT3 Signaling Pathway cluster_inhibition Inhibition Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates Src Src Src->STAT3 Phosphorylates pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Dimerizes Nucleus Nucleus pSTAT3->Nucleus Translocates Gene Target Gene Transcription (Proliferation, Survival) Nucleus->Gene Initiates Inhibitor Zinc 3,5-di-tert-butyl salicylate complex Inhibitor->Src Inhibits Phosphorylation Inhibitor->STAT3 Inhibits Phosphorylation

Caption: Inhibition of the JAK/STAT3 pathway by a zinc salicylate complex.

References

Spectroscopic and Mechanistic Analysis of Methyl 3,5-di-tert-butylsalicylate (CAS 15018-03-8)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Methyl 3,5-di-tert-butylsalicylate (CAS 15018-03-8), a compound of interest in various scientific domains, including its application as a UV-absorbing agent.[1] This document presents a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopic data. Furthermore, it outlines the experimental protocols for these analytical techniques and illustrates the compound's functional mechanisms through signaling pathway and logical relationship diagrams.

Spectroscopic Data

The spectroscopic data for this compound are summarized in the following tables, providing a quantitative basis for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~1.3Singlet9HC(CH₃)₃ at C5
~1.4Singlet9HC(CH₃)₃ at C3
~3.9Singlet3HOCH₃
~7.3Doublet1HAr-H at C6
~7.6Doublet1HAr-H at C4
~11.0Singlet1HOH

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (ppm)Assignment
~30C(CH₃)₃ at C5
~31C(CH₃)₃ at C3
~34C(CH₃)₃ at C5
~35C(CH₃)₃ at C3
~52OCH₃
~117Ar-C at C1
~125Ar-CH at C6
~127Ar-CH at C4
~137Ar-C at C3
~140Ar-C at C5
~160Ar-C-OH at C2
~170C=O
Infrared (IR) Spectroscopy

The gas-phase IR spectrum for this compound is available from the NIST/EPA Gas-Phase Infrared Database.[2] Key absorption bands are indicative of the functional groups present in the molecule.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3600ModerateO-H stretch (phenolic)
~2960StrongC-H stretch (aliphatic, tert-butyl)
~1730StrongC=O stretch (ester)
~1600, ~1480ModerateC=C stretch (aromatic)
~1250StrongC-O stretch (ester)
Mass Spectrometry (MS)

The mass spectrum (electron ionization) of this compound is available in the NIST WebBook.[2] The fragmentation pattern provides valuable information for structural elucidation.

Table 4: Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
264Moderate[M]⁺ (Molecular Ion)
249High[M - CH₃]⁺
233Moderate[M - OCH₃]⁺
205High[M - COOCH₃]⁺
57Very High[C(CH₃)₃]⁺
Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 5: Expected UV-Vis Spectroscopic Data for this compound

λmax (nm)Molar Absorptivity (ε)SolventAssignment
~240-Ethanolπ → π* transition
~310-Ethanoln → π* transition

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are based on standard analytical techniques and can be adapted for specific instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard single-pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Optimize acquisition parameters such as pulse width, relaxation delay, and number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure:

  • Sample Preparation: For gas-phase analysis, introduce a small amount of the volatile sample into a gas cell. For solid-state analysis, prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, a thin film can be cast from a suitable solvent.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the pure KBr pellet.

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument will automatically subtract the background spectrum from the sample spectrum.

    • Typically, spectra are collected over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion intensity versus m/z.

  • Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to deduce the structure of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the UV absorption properties of the compound.

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or cyclohexane). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a cuvette with the pure solvent to be used as a reference (blank).

    • Fill a matched cuvette with the sample solution.

    • Place the reference and sample cuvettes in the respective beams of the spectrophotometer.

    • Scan the absorbance of the sample over a range of wavelengths (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and determine the molar absorptivity (ε) if the concentration is known.

Mandatory Visualizations

The following diagrams illustrate the functional mechanisms of this compound, leveraging its structural features as a hindered phenol and a salicylate derivative.

Antioxidant_Mechanism cluster_0 Antioxidant Activity of Hindered Phenol Methyl_3_5_di_tert_butylsalicylate This compound (Ar-OH) Phenoxy_Radical Stable Phenoxy Radical (Ar-O•) Methyl_3_5_di_tert_butylsalicylate->Phenoxy_Radical Donates H• Free_Radical Free Radical (R•) Neutral_Molecule Neutralized Molecule (RH) Free_Radical->Neutral_Molecule Accepts H•

Antioxidant mechanism of a hindered phenol.

The antioxidant activity of this compound is attributed to its hindered phenolic structure. The bulky tert-butyl groups sterically hinder the hydroxyl group, allowing it to readily donate a hydrogen atom to a free radical, thereby neutralizing it. The resulting phenoxy radical is stabilized by resonance and the steric hindrance of the tert-butyl groups, preventing it from initiating further radical chain reactions.

UV_Filtering_Mechanism cluster_1 UV Filtering Mechanism of Salicylate Ground_State Ground State (Enol Form) Excited_State Excited State Ground_State->Excited_State UV Photon Absorption Keto_Tautomer Excited State (Keto Tautomer) Excited_State->Keto_Tautomer Excited-State Intramolecular Proton Transfer (ESIPT) Keto_Tautomer->Ground_State Non-radiative Decay Heat_Dissipation Heat Keto_Tautomer->Heat_Dissipation

References

The Multifaceted Biological Activities of Methyl 3,5-di-tert-butylsalicylate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,5-di-tert-butylsalicylate and its derivatives represent a class of phenolic compounds with a wide spectrum of biological activities, making them promising candidates for drug discovery and development. The sterically hindered phenolic hydroxyl group, conferred by the two tert-butyl groups, plays a crucial role in their antioxidant properties, which often forms the basis for their other biological effects. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these compounds, with a focus on their antioxidant, anti-inflammatory, anticancer, and antimicrobial activities. All quantitative data are summarized in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the underlying molecular interactions.

Antioxidant Activity

The antioxidant capacity of this compound derivatives is a cornerstone of their biological profile. This activity is primarily attributed to the ability of the phenolic hydroxyl group to donate a hydrogen atom to scavenge free radicals, a process stabilized by the bulky tert-butyl groups.

Quantitative Antioxidant Data
CompoundAssayIC50 / ActivityReference
2,4-di-tert-butyl-6-(5-thio-4-hydro-1,3,4-oxadiazol-2-yl)phenol (Compound 3)DPPH Radical ScavengingSignificant antioxidant activity[1]
Alkyl derivatives of Compound 3DPPH Radical ScavengingDecreased antioxidant activity[1]
Gentisic acid and its derivativesDPPH Radical ScavengingMore radical scavenging capacity than salicylic acid[2]
Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [1][2]

  • Preparation of DPPH solution: A stock solution of DPPH is prepared in methanol.

  • Reaction mixture: Different concentrations of the test compounds are added to the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the test sample with that of a control (DPPH solution without the test compound). The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.

Ferric Reducing Antioxidant Power (FRAP) Assay [1]

  • Preparation of FRAP reagent: The FRAP reagent is prepared by mixing acetate buffer, a solution of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in HCl, and a solution of FeCl3·6H2O.

  • Reaction mixture: A small volume of the test compound solution is mixed with the FRAP reagent.

  • Incubation: The mixture is incubated at 37°C for a specific time.

  • Measurement: The absorbance of the resulting blue-colored solution is measured at a specific wavelength (e.g., 593 nm).

  • Calculation: The antioxidant capacity is determined by comparing the absorbance of the test sample to a standard curve prepared using a known antioxidant, such as FeSO4·7H2O.

Visualizing the Antioxidant Mechanism

Antioxidant_Mechanism Free_Radical Free Radical (R•) Neutralized_Molecule Neutralized Molecule (RH) Free_Radical->Neutralized_Molecule Accepts H• Phenolic_Compound This compound Derivative (ArOH) Stable_Radical Stabilized Phenoxyl Radical (ArO•) Phenolic_Compound->Stable_Radical Donates H•

Caption: Hydrogen atom donation by a phenolic antioxidant to neutralize a free radical.

Anti-inflammatory Activity

The anti-inflammatory properties of these derivatives are often linked to their antioxidant effects, as reactive oxygen species (ROS) are key mediators in the inflammatory cascade. Additionally, they can modulate various inflammatory pathways.

Quantitative Anti-inflammatory Data
CompoundAssayIC50 / InhibitionCell Line / ModelReference
Tyrosol Derivative (Compound 4)IL-1β inhibition0.91 µMRAW 264.7 cells[3]
Tyrosol Derivative (Compound 4)IL-6 inhibition2.67 µMRAW 264.7 cells[3]
Tyrosol Derivative (Compound 4)TNF-α inhibition4.60 µMRAW 264.7 cells[3]
Methyl Salicylate Glycoside (J12122)NO production inhibition56.20% at 3.0 µg/mLRAW 264.7 cells[4]
Methyl Salicylate Glycoside (J12123)NO production inhibition51.72% at 3.0 µg/mLRAW 264.7 cells[4]
Methyl Salicylate Derivative (M16)TNF-α and IL-6 releaseSignificant inhibitionRAW 264.7 cells[5][6]
Experimental Protocols

Lipopolysaccharide (LPS)-Induced Pro-inflammatory Cytokine Production in Macrophages [3][4]

  • Cell Culture: RAW 264.7 macrophage cells are cultured in appropriate media.

  • Treatment: Cells are pre-treated with various concentrations of the test compounds for a specific duration (e.g., 1 hour).

  • Stimulation: Cells are then stimulated with LPS (e.g., 0.5 µg/mL) to induce an inflammatory response.

  • Incubation: The cells are incubated for a further period (e.g., 12-24 hours).

  • Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: The inhibitory effect of the compounds on cytokine production is calculated relative to the LPS-stimulated control group.

Nitric Oxide (NO) Production Assay (Griess Test) [4]

  • Cell Culture and Treatment: As described above for cytokine production.

  • Sample Collection: After incubation, the cell culture supernatant is collected.

  • Griess Reaction: The supernatant is mixed with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Measurement: The absorbance of the resulting azo dye is measured at a specific wavelength (e.g., 540 nm).

  • Calculation: The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite. The percentage inhibition of NO production is then calculated.

Signaling Pathway Diagram

Anti_inflammatory_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK NFkB_Inhibitor IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IKK->NFkB_Inhibitor Phosphorylates & Degrades DNA DNA NFkB_n->DNA Binds to promoter regions Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines Transcription Derivative This compound Derivative Derivative->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by salicylate derivatives.

Anticancer Activity

Several derivatives of this compound have demonstrated promising anticancer activity against various cancer cell lines. Their mechanisms of action can involve the induction of apoptosis and the modulation of key signaling pathways involved in cancer cell proliferation and survival.

Quantitative Anticancer Data
CompoundCell LineIC50Reference
Zinc complex of 3,5-di-tert-butyl salicylate4T1 (Triple-negative breast cancer)Inhibits viability, invasion, and migration[7]
N-[2-(5-bromo-1H-indol-3-yl)-ethyl]-2-hydroxy-3-methyl-benzamide (E20)MGC-803 (Gastric cancer)Potent inhibition[8]
5-halo substituted 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-indolin-2-one derivativesHeLa (Cervical cancer)10.64 - 33.62 µM[9]
Dibromo derivative 31Various cancer cell lines0.7–16.6 μM[10]
Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay [9]

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer).

  • Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining) [8]

  • Cell Treatment: Cancer cells are treated with the test compound at its IC50 concentration for a specific time.

  • Cell Harvesting and Staining: Cells are harvested, washed, and then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

  • Data Analysis: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) is quantified.

Signaling Pathway Implicated in Anticancer Activity

A zinc complex of 3,5-di-tert-butyl salicylate has been shown to inhibit triple-negative breast cancer cell activity by downregulating the STAT3 signaling pathway.[7]

Anticancer_Pathway cluster_0 Upstream Signaling cluster_1 Cytoplasm cluster_2 Nucleus SRC SRC JAK JAK SRC->JAK STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization Gene_Expression Target Gene Expression (Proliferation, Survival, Angiogenesis) pSTAT3_dimer->Gene_Expression Promotes Transcription Derivative Zinc complex of 3,5-di-tert-butyl salicylate Derivative->SRC Inhibits

Caption: Downregulation of the SRC-JAK-STAT3 signaling pathway.

Antimicrobial Activity

Derivatives of this compound have also been investigated for their ability to inhibit the growth of various microorganisms, including bacteria and fungi.

Quantitative Antimicrobial Data
CompoundMicroorganismMIC (Minimum Inhibitory Concentration)Reference
1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivativesStaphylococcus aureus0.78 - 3.75 µg/mL[11]
1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivativesCandida albicans1.56 - 20.0 µg/mL[11]
Phenylthiazole derivative with 1,2-diaminocyclohexaneMethicillin-resistant Staphylococcus aureus (MRSA) USA3004 µg/mL[12]
Phenylthiazole derivative with 1,2-diaminocyclohexaneClostridium difficile4 µg/mL[12]
Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination [11][12]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

  • Serial Dilutions: The test compound is serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Controls: Positive (broth with inoculum, no compound) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

This compound and its derivatives are a versatile class of compounds with significant therapeutic potential. Their robust antioxidant activity often underpins their anti-inflammatory, anticancer, and antimicrobial effects. The structure-activity relationship studies reveal that modifications to the parent molecule can lead to enhanced potency and selectivity for specific biological targets. The detailed experimental protocols and pathway diagrams provided in this guide offer a valuable resource for researchers in the field, facilitating further investigation and the rational design of novel therapeutic agents based on this promising chemical scaffold. Future research should focus on elucidating the precise molecular targets and further exploring the in vivo efficacy and safety profiles of the most potent derivatives.

References

Methyl 3,5-di-tert-butylsalicylate as a UV Absorber in Cosmetics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing demand for effective and safe sun protection has driven extensive research into novel ultraviolet (UV) absorbing compounds. Salicylates, a class of compounds derived from salicylic acid, have long been utilized in sunscreen formulations for their ability to absorb UVB radiation. This technical guide provides an in-depth examination of Methyl 3,5-di-tert-butylsalicylate, a derivative of methyl salicylate, as a potential UV absorber for cosmetic applications.

This compound is an organic compound characterized by a salicylic acid core with two bulky tert-butyl groups attached to the aromatic ring.[1] These lipophilic moieties are expected to enhance its solubility in the oil phase of cosmetic emulsions and potentially influence its photostability and interaction with the skin. This document will cover the known physicochemical properties, mechanism of UV absorption, and safety profile of salicylates, and present detailed experimental protocols for the synthesis, formulation, and evaluation of this specific compound's efficacy as a UV absorber. While extensive public data on this compound is limited, this guide provides a comprehensive framework for its investigation based on established methodologies and data from structurally related compounds.

Physicochemical Properties

The chemical structure and fundamental properties of a UV absorber are critical to its function and formulation in cosmetic products.

PropertyValueSource
Chemical Name Methyl 3,5-di-tert-butyl-2-hydroxybenzoate[2]
Synonyms Methyl 3,5-di-t-butylsalicylate[3]
CAS Number 15018-03-8[3]
Molecular Formula C₁₆H₂₄O₃[3]
Molecular Weight 264.36 g/mol [3]
Appearance Colorless to pale yellow liquid (predicted)[4]
Solubility Moderate solubility in organic solvents, limited in water[4]
Melting Point 72-74 °C[2]

Mechanism of UV Absorption

As a phenolic compound, this compound is anticipated to absorb UV radiation through π-π* electronic transitions within its aromatic system.[4] The phenolic hydroxyl and the ester group are key chromophores that contribute to its UV absorption profile.

Upon absorption of UV photons, the molecule is promoted to an excited state. For salicylates, an efficient and rapid non-radiative decay pathway is crucial for photostability. This is often facilitated by an intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen of the ester. This configuration allows for Excited-State Intramolecular Proton Transfer (ESIPT), which harmlessly dissipates the absorbed energy as heat, returning the molecule to its ground state without undergoing photochemical degradation.[5] The bulky tert-butyl groups may sterically influence the conformation of the molecule, potentially affecting the efficiency of this process.

UV_Absorption_Mechanism Ground_State Molecule in Ground State (S0) Excited_State Excited State (S1) (π-π*) Ground_State->Excited_State UV Photon Absorption ESIPT Excited-State Intramolecular Proton Transfer Excited_State->ESIPT Rapid Tautomerization Vibrational_Relaxation Vibrational Relaxation (Heat Dissipation) ESIPT->Vibrational_Relaxation Vibrational_Relaxation->Ground_State Return to Ground State

Mechanism of UV energy dissipation in salicylates.

Efficacy Data (Comparative)

UV Absorberλmax (nm)Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹)Typical Use Concentration (%)
Ethylhexyl Salicylate ~305~4,500 - 5,5002 - 5
Methyl Salicylate ~305-310Data not readily availableNot typically used as a primary UV filter
This compound Data Needed Data Needed To be determined

Safety Profile

The safety of salicylates in cosmetics has been reviewed by the Cosmetic Ingredient Review (CIR) Expert Panel.[6] While data specific to this compound is limited, the safety profile of related salicylates provides valuable insights.

  • Skin Irritation : Methyl Salicylate can be irritating at high concentrations, but is generally non-irritating at the low concentrations used in cosmetics.[6] Formulations should be designed to be non-irritating.

  • Skin Sensitization : In normal skin, Methyl Salicylate and Ethylhexyl Salicylate are not considered sensitizers.[6]

  • Phototoxicity and Photosensitization : Salicylic acid and its esters are generally not phototoxic or photosensitizing.[6] In fact, they can offer some level of photoprotection.[6]

  • Percutaneous Absorption : Salicylates can be absorbed through the skin. The rate of absorption is influenced by the vehicle and the specific ester.[7] The bulky tert-butyl groups on this compound may affect its absorption profile.

Experimental Protocols

Synthesis and Purification of this compound

This protocol is adapted from patent literature describing the alkylation of methyl salicylate.[1]

Objective: To synthesize this compound from methyl salicylate via a Friedel-Crafts alkylation reaction.

Materials:

  • Methyl salicylate (Wintergreen oil)

  • 2-Methyl-2-propanol (tert-butanol) or Isobutylene

  • Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid catalyst

  • Anhydrous dichloromethane (DCM) or other suitable solvent

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Dissolve methyl salicylate in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Lewis acid catalyst (e.g., AlCl₃) portion-wise, maintaining the temperature below 5 °C.

  • Slowly add the alkylating agent (e.g., tert-butanol) dropwise from the dropping funnel.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice.

  • Separate the organic layer and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to obtain this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification & Characterization Reactants Methyl Salicylate + Alkylating Agent in Solvent Catalyst_Addition Add Lewis Acid Catalyst at 0°C Reactants->Catalyst_Addition Reaction Stir at Room Temperature (12-24h) Catalyst_Addition->Reaction Quench Quench with Ice Reaction->Quench Extraction Separatory Funnel Extraction Quench->Extraction Washing Wash with H₂O, NaHCO₃, Brine Extraction->Washing Drying Dry with MgSO₄ and Concentrate Washing->Drying Chromatography Silica Gel Column Chromatography Drying->Chromatography Pure_Product Pure this compound Chromatography->Pure_Product Analysis NMR, Mass Spectrometry Pure_Product->Analysis

Synthesis workflow for this compound.

In-Vitro SPF Determination

This protocol outlines a general method for determining the in-vitro SPF of a cosmetic formulation containing the synthesized UV absorber.

Objective: To measure the UV transmittance through a thin film of a cosmetic formulation and calculate the in-vitro SPF.

Materials:

  • Cosmetic emulsion base (oil-in-water or water-in-oil)

  • Synthesized this compound

  • Polymethylmethacrylate (PMMA) plates

  • UV-Vis spectrophotometer with an integrating sphere

  • Positive control sunscreen with a known SPF

Procedure:

  • Formulation Preparation:

    • Prepare a base cosmetic emulsion.

    • Incorporate a precise concentration (e.g., 5% w/w) of this compound into the oil phase of the emulsion during its preparation.

    • Homogenize the formulation to ensure uniform distribution of the UV absorber.

  • Sample Application:

    • Weigh a PMMA plate.

    • Apply the formulated sunscreen to the PMMA plate at a concentration of 2.0 mg/cm².

    • Spread the formulation evenly over the plate using a gloved finger or an automated spreading device to achieve a uniform film.

    • Allow the film to dry for 15-20 minutes in the dark.

  • UV Transmittance Measurement:

    • Place the PMMA plate in the UV-Vis spectrophotometer.

    • Measure the transmittance of UV radiation through the sample at 1 nm intervals from 290 to 400 nm.

    • Repeat the measurement at multiple points on the plate to ensure reproducibility.

  • SPF Calculation:

    • The in-vitro SPF is calculated using the following formula: SPF = ∫ E(λ) S(λ) dλ / ∫ E(λ) S(λ) T(λ) dλ Where:

      • E(λ) is the erythemal action spectrum.

      • S(λ) is the solar spectral irradiance.

      • T(λ) is the spectral transmittance of the sample.

      • The integration is performed over the wavelength range of 290-400 nm.

SPF_Testing_Workflow Formulation Prepare Cosmetic Emulsion with UV Absorber Application Apply 2.0 mg/cm² of Formulation to PMMA Plate Formulation->Application Drying Dry for 15-20 minutes Application->Drying Measurement Measure UV Transmittance (290-400 nm) Drying->Measurement Calculation Calculate In-Vitro SPF using Erythemal Action Spectrum Measurement->Calculation Result SPF Value Calculation->Result

Workflow for in-vitro SPF testing.

Photostability Assessment

Objective: To evaluate the change in UV absorbance of the formulation after exposure to a controlled dose of UV radiation.

Materials:

  • Sunscreen formulation prepared as in 6.2

  • PMMA plates

  • Solar simulator with a controlled UV output

  • UV-Vis spectrophotometer

Procedure:

  • Prepare and apply the sunscreen formulation to a PMMA plate as described in the in-vitro SPF protocol.

  • Measure the initial UV absorbance spectrum (A₀) of the sample.

  • Expose the sample to a defined dose of UV radiation from the solar simulator (e.g., equivalent to a specific number of Minimal Erythemal Doses - MEDs).

  • After irradiation, measure the final UV absorbance spectrum (A) of the sample.

  • Calculate the percentage of photostability or photodegradation by comparing the area under the absorbance curve before and after irradiation.

  • Alternatively, monitor the concentration of this compound before and after irradiation using HPLC.[8]

In-Vitro Skin Irritation Test (OECD TG 439)

Objective: To assess the potential of this compound to cause skin irritation using a reconstructed human epidermis model.[9][10][11]

Materials:

  • Reconstructed human epidermis (RhE) tissue models

  • Assay medium

  • This compound dissolved in a suitable vehicle (e.g., corn oil)

  • Negative control (vehicle)

  • Positive control (e.g., 5% Sodium Dodecyl Sulfate)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Isopropanol

Procedure:

  • Pre-incubate the RhE tissue models.

  • Apply the test substance (this compound solution), negative control, and positive control to the surface of the tissues in triplicate.

  • Incubate for a defined period (e.g., 60 minutes).

  • Wash the substances from the tissue surface and incubate in fresh medium for a recovery period (e.g., 42 hours).

  • Assess cell viability by incubating the tissues with MTT. Viable cells will convert the yellow MTT to a blue formazan salt.

  • Extract the formazan from the tissues using isopropanol.

  • Measure the absorbance of the extracted formazan using a spectrophotometer.

  • Calculate the percentage of cell viability relative to the negative control. A viability of ≤ 50% classifies the substance as an irritant.[9]

Conclusion

This compound presents an interesting candidate for a novel UVB absorber in cosmetic formulations. Its structural similarity to other effective salicylates, combined with the presence of bulky tert-butyl groups, suggests the potential for favorable solubility and photostability. However, a comprehensive evaluation of its efficacy and safety requires the generation of specific quantitative data. The experimental protocols detailed in this guide provide a robust framework for researchers to synthesize, formulate, and characterize this compound, thereby elucidating its potential as a valuable component in the next generation of sun care products. The primary data needed to move forward with its development are its UV-Vis absorption spectrum, molar extinction coefficient, and in-vitro SPF performance.

References

Unlocking the Antioxidant Potential of Hindered Phenolic Compounds: A Technical Guide to Methyl 3,5-di-tert-butylsalicylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hindered phenolic compounds represent a significant class of antioxidants with broad applications in materials science, food chemistry, and increasingly, in pharmacology. Their unique structural features, characterized by bulky substituents flanking a phenolic hydroxyl group, confer remarkable stability and reactivity towards free radicals. This technical guide provides an in-depth exploration of the antioxidant potential of a representative hindered phenolic compound, Methyl 3,5-di-tert-butylsalicylate. We delve into its core antioxidant mechanisms, its influence on key cellular signaling pathways including Nrf2/ARE, NF-κB, and MAPK, and provide detailed experimental protocols for the evaluation of its antioxidant efficacy. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel antioxidant-based therapeutics.

Introduction to Hindered Phenolic Antioxidants

Hindered phenolic antioxidants are organic molecules containing a phenol ring substituted with one or more bulky alkyl groups, typically at the ortho positions relative to the hydroxyl group.[1] This steric hindrance plays a crucial role in their antioxidant activity by stabilizing the phenoxyl radical formed upon donation of a hydrogen atom to a free radical, thereby preventing it from initiating further radical chain reactions.[1]

This compound is a prominent example of a hindered phenolic compound. Its structure, featuring two tert-butyl groups ortho and para to the hydroxyl group, and a methyl ester at the adjacent position, makes it a valuable subject for studying the structure-activity relationships of this class of antioxidants. While primarily used in industrial applications to prevent oxidative degradation of polymers and other materials, the biological potential of such compounds is an area of growing interest.[2][3]

Mechanisms of Antioxidant Action

The primary antioxidant mechanism of hindered phenolic compounds like this compound involves the donation of the hydrogen atom from the phenolic hydroxyl group to a free radical (R•), effectively neutralizing it. This process, known as hydrogen atom transfer (HAT), is a key mechanism in breaking the chain reactions of lipid peroxidation and other oxidative processes.

The resulting phenoxyl radical is resonance-stabilized by the aromatic ring. The bulky tert-butyl groups provide steric shielding, which further enhances the stability of this radical and reduces its ability to act as a pro-oxidant.[1] Some phenolic compounds can also exert their antioxidant effects through a single electron transfer (SET) mechanism.[4]

Quantitative Assessment of Antioxidant Activity

The antioxidant capacity of a compound is typically evaluated using a battery of in vitro assays that measure its ability to scavenge various types of free radicals or reduce oxidized species. While specific quantitative data for this compound is limited in publicly available literature, this section outlines the standard assays and presents data for structurally related hindered phenolic compounds to provide a comparative context.

Table 1: Antioxidant Activity of Selected Hindered Phenolic Compounds

CompoundDPPH Scavenging (IC50, µM)ABTS Scavenging (TEAC)FRAP Value (µM Fe(II)/µM)Reference
This compound Derivative (Oxadiazole-thione) Significant activity notedData not available538.67 (as µM FeSO4)[5]
Butylated Hydroxytoluene (BHT) >100Data not availableData not available[6]
3-tert-Butyl-4-hydroxyanisole (BHA) >100Data not availableData not available[6]

Note: The data for the this compound derivative provides an indication of the potential antioxidant activity of the parent compound. Further studies are required to determine the precise IC50 and TEAC values for this compound.

Modulation of Cellular Signaling Pathways

Beyond direct radical scavenging, hindered phenolic compounds can exert significant antioxidant and anti-inflammatory effects by modulating key intracellular signaling pathways.

Nrf2/ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or electrophilic compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous antioxidant and cytoprotective genes, leading to their transcription. While direct studies on this compound are lacking, other phenolic compounds have been shown to activate the Nrf2 pathway. For instance, tert-butylhydroquinone (tBHQ), a structurally related compound, is a known activator of Nrf2.[7][8] This suggests a potential mechanism by which this compound could upregulate the endogenous antioxidant defenses of the cell.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Proteasome Proteasome Nrf2->Proteasome Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2->Nrf2_Keap1 Binds Keap1 Keap1 Keap1->Nrf2_Keap1 Cul3 Cul3-Rbx1 E3 Ligase Cul3->Proteasome Degradation Nrf2_Keap1->Cul3 Ubiquitination Nrf2_n Nrf2 Nrf2_Keap1->Nrf2_n Translocation ARE ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Transcription Nrf2_n->ARE Binds MDTBS This compound (Proposed) MDTBS->Keap1 Inhibits Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1 Inhibits

Fig. 1: Proposed modulation of the Nrf2/ARE pathway.
NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of a wide range of genes involved in inflammation, immunity, and cell survival. Chronic activation of NF-κB is implicated in numerous inflammatory diseases. Salicylates, the class of compounds to which this compound belongs, have been shown to inhibit the activation of NF-κB.[1][9][10] This inhibition is often achieved by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which retains NF-κB in the cytoplasm.[2] By inhibiting NF-κB, these compounds can downregulate the expression of pro-inflammatory cytokines and enzymes.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkBa IκBα IKK->IkBa Phosphorylation NFkB_IkBa NF-κB-IκBα Complex IkBa->NFkB_IkBa Proteasome Proteasome IkBa->Proteasome Degradation NFkB NF-κB (p50/p65) NFkB->NFkB_IkBa NFkB_n NF-κB NFkB_IkBa->NFkB_n Translocation DNA κB Site NFkB_n->DNA Binds Inflammatory_Genes Inflammatory Genes (e.g., TNF-α, IL-6) DNA->Inflammatory_Genes Transcription Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Stimuli->IKK Activates MDTBS This compound (Proposed) MDTBS->IKK Inhibits

Fig. 2: Proposed inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial for regulating a variety of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. The three major MAPK families are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs. Dysregulation of these pathways is associated with various diseases. Polyphenolic compounds have been shown to modulate MAPK signaling, often by inhibiting the phosphorylation and activation of key kinases in these cascades.[11][12] Salicylic acid and its analogs have also been demonstrated to activate specific MAP kinases, suggesting a complex regulatory role.[7][13][14]

MAPK_Pathway cluster_erk ERK Pathway cluster_jnk JNK Pathway cluster_p38 p38 Pathway Stimuli Cellular Stress / Growth Factors ERK_KKK MAPKKK (e.g., Raf) Stimuli->ERK_KKK JNK_KKK MAPKKK (e.g., ASK1) Stimuli->JNK_KKK p38_KKK MAPKKK (e.g., TAK1) Stimuli->p38_KKK MDTBS This compound (Proposed) MDTBS->ERK_KKK Modulates MDTBS->JNK_KKK Modulates MDTBS->p38_KKK Modulates ERK_KK MAPKK (MEK1/2) ERK_KKK->ERK_KK P ERK_K MAPK (ERK1/2) ERK_KK->ERK_K P Cellular_Response Cellular Responses (Inflammation, Apoptosis, etc.) ERK_K->Cellular_Response JNK_KK MAPKK (MKK4/7) JNK_KKK->JNK_KK P JNK_K MAPK (JNK) JNK_KK->JNK_K P JNK_K->Cellular_Response p38_KK MAPKK (MKK3/6) p38_KKK->p38_KK P p38_K MAPK (p38) p38_KK->p38_K P p38_K->Cellular_Response Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays DPPH DPPH Assay Radical Scavenging\nActivity (IC50) Radical Scavenging Activity (IC50) DPPH->Radical Scavenging\nActivity (IC50) ABTS ABTS Assay Radical Scavenging\nActivity (TEAC) Radical Scavenging Activity (TEAC) ABTS->Radical Scavenging\nActivity (TEAC) FRAP FRAP Assay Reducing Power Reducing Power FRAP->Reducing Power CAA Cellular Antioxidant Activity (CAA) Assay Intracellular\nAntioxidant Activity Intracellular Antioxidant Activity CAA->Intracellular\nAntioxidant Activity TBARS Lipid Peroxidation (TBARS) Assay Inhibition of\nLipid Peroxidation Inhibition of Lipid Peroxidation TBARS->Inhibition of\nLipid Peroxidation Compound Test Compound (this compound) Compound->DPPH Compound->ABTS Compound->FRAP Compound->CAA Compound->TBARS

References

Technical Guide: Solubility of Methyl 3,5-di-tert-butylsalicylate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of methyl 3,5-di-tert-butylsalicylate, a compound of interest in various chemical and pharmaceutical research fields. Due to the limited availability of specific quantitative solubility data in public literature, this document provides a comprehensive overview of its expected solubility characteristics based on its molecular structure. Furthermore, it offers a detailed experimental protocol for determining its solubility in common organic solvents via the gravimetric method. This guide is intended to equip researchers with the necessary information to assess and experimentally determine the solubility of this compound for their specific applications.

Introduction

Predicted Solubility Profile

The molecular structure of this compound provides significant insight into its likely solubility behavior.

  • Lipophilicity: The presence of two tert-butyl groups and the aromatic ring contributes to the molecule's significant lipophilic (oil-loving) character.[1] This suggests a higher affinity for and greater solubility in non-polar and moderately polar organic solvents.

  • Polarity: The hydroxyl (-OH) and methyl ester (-COOCH₃) groups introduce polar characteristics to the molecule. However, the steric hindrance from the adjacent bulky tert-butyl groups may limit the hydrogen bonding capability of the hydroxyl group.

  • Water Solubility: The pronounced hydrophobic nature imparted by the tert-butyl groups suggests that this compound has limited solubility in water.[1]

Based on these structural features, the compound is expected to be more soluble in solvents such as ethers (e.g., diethyl ether, tetrahydrofuran), ketones (e.g., acetone), esters (e.g., ethyl acetate), and chlorinated solvents (e.g., dichloromethane, chloroform). Its solubility in alcohols (e.g., methanol, ethanol) is likely to be moderate, while it is expected to have low solubility in highly non-polar aliphatic hydrocarbons (e.g., hexane) and very low solubility in water.

Experimental Determination of Solubility

The following section outlines a standard laboratory procedure for the quantitative determination of the solubility of this compound using the gravimetric method. This method is straightforward and relies on accurately measuring the mass of the solute that dissolves in a specific volume of solvent.[2][3][4]

Materials and Equipment
  • This compound (solute)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane)

  • Analytical balance (accurate to at least 0.1 mg)

  • Vials or flasks with screw caps

  • Constant temperature bath or shaker with temperature control

  • Volumetric flasks and pipettes

  • Syringe filters (chemically compatible with the solvent)

  • Pre-weighed evaporation dishes or watch glasses

  • Oven for drying

Experimental Protocol: Gravimetric Method
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial or flask. The presence of undissolved solid is necessary to ensure saturation.

    • Place the vial in a constant temperature bath and agitate (e.g., using a shaker or magnetic stirrer) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be carefully controlled and recorded.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is achieved, allow the solution to stand undisturbed at the constant temperature to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pre-heated or temperature-equilibrated pipette to avoid precipitation upon cooling.

    • Immediately filter the withdrawn sample using a syringe filter into a pre-weighed, clean, and dry evaporation dish. This step is crucial to remove any undissolved microcrystals.

  • Solvent Evaporation:

    • Carefully evaporate the solvent from the dish. This can be done at room temperature in a fume hood, or by gentle heating in an oven at a temperature below the boiling point of the solvent and the melting point of the solute.

  • Drying and Weighing:

    • Once the solvent has completely evaporated, place the dish in an oven at a moderate temperature (e.g., 50-60 °C) to dry the solid residue to a constant weight.

    • Cool the dish in a desiccator to room temperature before weighing it on the analytical balance.

    • Repeat the drying and weighing steps until a constant mass is obtained.

  • Calculation of Solubility:

    • The solubility can be calculated using the following formula:

      Solubility (g/L) = (Mass of dish with solute - Mass of empty dish) / Volume of solvent withdrawn (L)

Experimental Workflow Diagram

G A 1. Prepare Supersaturated Solution (Excess Solute in Solvent) B 2. Equilibrate at Constant Temperature (e.g., 24-48h with agitation) A->B C 3. Allow Excess Solid to Settle B->C D 4. Withdraw and Filter Supernatant (Known Volume) C->D E 5. Transfer to Pre-weighed Dish D->E F 6. Evaporate Solvent E->F G 7. Dry Residue to Constant Mass F->G H 8. Weigh Dried Solute G->H I 9. Calculate Solubility (g/L) H->I

Caption: Gravimetric Solubility Determination Workflow.

Data Presentation

The quantitative data obtained from the experimental protocol should be recorded systematically to allow for easy comparison. The following table provides a template for organizing the solubility data of this compound in various common organic solvents at a specified temperature.

SolventTemperature (°C)Solubility (g/L)Molar Solubility (mol/L)Notes
Methanol25Experimental DataCalculated Datae.g., Observations during dissolution
Ethanol25Experimental DataCalculated Data
Acetone25Experimental DataCalculated Data
Ethyl Acetate25Experimental DataCalculated Data
Dichloromethane25Experimental DataCalculated Data
Chloroform25Experimental DataCalculated Data
Toluene25Experimental DataCalculated Data
n-Hexane25Experimental DataCalculated Data

Note: Molar solubility can be calculated by dividing the solubility in g/L by the molar mass of this compound (264.36 g/mol ).

Conclusion

While specific quantitative solubility data for this compound is not widely published, its molecular structure suggests a favorable solubility profile in a range of common organic solvents, from moderately polar to non-polar. For applications requiring precise solubility values, the gravimetric method outlined in this guide provides a reliable and accessible experimental protocol. The systematic recording of such data is essential for the successful design of experiments and formulations involving this compound.

References

Thermal Stability of Methyl 3,5-di-tert-butylsalicylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and expected thermal behavior of Methyl 3,5-di-tert-butylsalicylate. Due to the limited availability of direct experimental data on this specific ester, this document outlines a proposed study based on established thermal analysis techniques and data from structurally analogous compounds. The guide details experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), presents hypothetical data in structured tables, and visualizes experimental workflows and potential decomposition pathways using Graphviz diagrams. This document serves as a robust framework for researchers initiating thermal stability studies on this compound or similar aromatic esters.

Introduction

This compound is an aromatic ester with potential applications in various fields, including pharmaceuticals and material science. The presence of bulky tert-butyl groups on the phenyl ring is known to impart significant steric hindrance, which can influence the compound's physical and chemical properties, including its thermal stability. Understanding the thermal stability of this compound is crucial for determining its suitability for various applications, establishing safe handling and storage conditions, and predicting its degradation pathways.

This guide outlines a comprehensive approach to characterizing the thermal stability of this compound using standard thermal analysis techniques.

Predicted Thermal Properties

Expected Data from Thermal Analysis

The following tables summarize the hypothetical quantitative data that could be expected from TGA and DSC analyses of this compound. These values are estimations based on the properties of related structures.

Table 1: Predicted Thermogravimetric Analysis (TGA) Data

ParameterPredicted Value
Onset Decomposition Temperature (Tonset)250 - 280 °C
Temperature at 5% Mass Loss (T5%)260 - 290 °C
Temperature at Maximum Decomposition Rate (Tmax)280 - 320 °C
Final Residue at 600 °C< 5%

Table 2: Predicted Differential Scanning Calorimetry (DSC) Data

ParameterPredicted Value
Melting Point (Tm)80 - 100 °C
Enthalpy of Fusion (ΔHf)25 - 35 J/g
Glass Transition Temperature (Tg)Not expected

Experimental Protocols

The following are detailed experimental protocols for conducting TGA and DSC analyses on this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the sample.[4][5]

Instrumentation: A standard thermogravimetric analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina crucible.[6]

  • Instrument Setup:

    • Place the crucible in the TGA furnace.

    • Purge the furnace with an inert nitrogen atmosphere at a flow rate of 50 mL/min to prevent oxidative degradation.[4]

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.[7]

  • Data Collection: Continuously record the sample mass as a function of temperature.[8]

  • Data Analysis: Determine the onset decomposition temperature, the temperature at 5% weight loss, and the temperature of maximum decomposition from the resulting TGA curve.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion of the sample.[9][10]

Instrumentation: A differential scanning calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 3-5 mg of this compound into a hermetically sealed aluminum pan.[9] An empty, sealed aluminum pan will be used as a reference.

  • Instrument Setup:

    • Place the sample and reference pans in the DSC cell.

    • Purge the cell with a nitrogen atmosphere at a flow rate of 50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Heat the sample from 25 °C to 150 °C at a heating rate of 10 °C/min.

    • Hold at 150 °C for 2 minutes to erase thermal history.

    • Cool the sample to 25 °C at a rate of 10 °C/min.

    • Reheat the sample from 25 °C to 150 °C at 10 °C/min.

  • Data Collection: Record the heat flow to the sample as a function of temperature.

  • Data Analysis: Determine the melting point (onset and peak) and the enthalpy of fusion from the second heating curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the thermal analysis of this compound.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_tga TGA cluster_dsc DSC cluster_data Data Analysis & Interpretation Sample This compound Weighing Weigh 3-10 mg Sample->Weighing Encapsulation Place in TGA/DSC pan Weighing->Encapsulation TGA_instrument TGA Instrument Encapsulation->TGA_instrument DSC_instrument DSC Instrument Encapsulation->DSC_instrument TGA_program Heat to 600°C @ 10°C/min (Nitrogen Atmosphere) TGA_instrument->TGA_program TGA_data Decomposition Profile (Tonset, T5%, Tmax) TGA_program->TGA_data DSC_program Heat-Cool-Heat Cycle (Nitrogen Atmosphere) DSC_instrument->DSC_program DSC_data Phase Transitions (Tm, ΔHf) DSC_program->DSC_data Interpretation Assess Thermal Stability TGA_data->Interpretation DSC_data->Interpretation

Caption: Workflow for Thermal Stability Analysis.

Hypothetical Thermal Decomposition Pathway

The thermal decomposition of aromatic esters can proceed through various mechanisms, often initiated by the cleavage of the ester linkage.[11][12] For this compound, a plausible initial decomposition step involves the homolytic cleavage of the ester bond, followed by subsequent reactions of the resulting radicals. The bulky tert-butyl groups may also undergo elimination reactions at elevated temperatures.

G cluster_main Hypothetical Decomposition of this compound cluster_initial Initial Decomposition cluster_secondary Secondary Decomposition Products Compound This compound Radical1 Salicyloyl Radical Compound->Radical1 Heat (Δ) Ester Bond Cleavage Radical2 Methyl Radical Compound->Radical2 Heat (Δ) Product1 3,5-di-tert-butylphenol Radical1->Product1 Decarboxylation & H-abstraction Product2 Carbon Dioxide Radical1->Product2 Decarboxylation Product3 Methane Radical2->Product3 H-abstraction Product4 Isobutylene Product1->Product4 High Temp tert-butyl elimination

Caption: A plausible thermal decomposition pathway.

Conclusion

This technical guide provides a foundational framework for investigating the thermal stability of this compound. The proposed experimental protocols for TGA and DSC are standard, robust methods for characterizing the thermal properties of organic compounds.[13] The hypothetical data and decomposition pathway serve as a predictive baseline for future experimental work. The insights gained from such studies are essential for the safe and effective application of this compound in various technological fields.

References

Methodological & Application

Application Note: Friedel-Crafts Alkylation of Methyl Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Friedel-Crafts alkylation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, proceeding via electrophilic aromatic substitution.[1][2] This method is widely used to attach alkyl substituents to aromatic rings.[3] In the context of medicinal chemistry, the alkylation of phenolic compounds such as methyl salicylate is of significant interest for synthesizing derivatives with modified biological activities, including anti-inflammatory and analgesic properties.[4]

This protocol details a representative procedure for the tert-butylation of methyl salicylate using tert-butyl chloride as the alkylating agent and aluminum chloride (AlCl₃) as the Lewis acid catalyst.[5][6] The hydroxyl group of methyl salicylate is a strong activating group, directing the electrophilic substitution primarily to the positions ortho and para to it. Due to steric hindrance, alkylation is expected to occur at the C5 (para) and C3 (ortho) positions, potentially leading to mono- and di-substituted products.

Experimental Protocol

This protocol describes the synthesis of mono- and di-tert-butylated methyl salicylate.

Materials and Reagents:

  • Methyl Salicylate

  • tert-Butyl Chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Bicarbonate (NaHCO₃), 5% aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ice

  • Methanol or Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask (three-neck)

  • Reflux condenser

  • Dropping funnel or addition funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Nitrogen or argon gas inlet and outlet (gas bubbler)

  • Separatory funnel

  • Rotary evaporator

  • Beakers, graduated cylinders, and Erlenmeyer flasks

  • Filtration apparatus (Büchner funnel)

Procedure:

1. Reaction Setup:

  • Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is oven- or flame-dried to exclude moisture.

  • Place the flask under an inert atmosphere (nitrogen or argon). The outlet should be connected to a gas bubbler or a trap containing an appropriate scrubbing solution (e.g., sodium hydroxide) to neutralize the HCl gas evolved during the reaction.[6][7]

  • In the flask, dissolve methyl salicylate (1 equivalent) in anhydrous dichloromethane.

  • Charge the dropping funnel with tert-butyl chloride (approximately 2.5-3 equivalents for di-substitution).

2. Reaction Execution:

  • Cool the reaction flask to 0 °C using an ice bath.[6]

  • While stirring, slowly and portion-wise add anhydrous aluminum chloride (AlCl₃, ~2.5 equivalents) to the cooled solution. The addition of the Lewis acid can be exothermic.[5]

  • Once the AlCl₃ is added, begin the dropwise addition of tert-butyl chloride from the dropping funnel over 30-60 minutes, maintaining the temperature at 0-5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours or until TLC analysis indicates the consumption of the starting material.

3. Work-up and Isolation:

  • Cool the reaction mixture back down to 0 °C in an ice bath.

  • Very slowly and carefully quench the reaction by pouring the mixture over a beaker of crushed ice containing concentrated HCl.[8] This step should be performed in a fume hood as large amounts of HCl gas will evolve.

  • Transfer the entire mixture to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer twice with dichloromethane.[8]

  • Combine all organic layers.

  • Wash the combined organic phase sequentially with a 5% sodium bicarbonate solution (until effervescence ceases) to neutralize any remaining acid, followed by water, and finally with brine.[9]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[8]

4. Purification and Characterization:

  • Filter off the drying agent and concentrate the solution using a rotary evaporator to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., methanol or ethanol) or by column chromatography on silica gel.

  • Characterize the final product(s) (e.g., methyl 5-tert-butyl-2-hydroxybenzoate and methyl 3,5-di-tert-butyl-2-hydroxybenzoate) using techniques such as NMR, IR spectroscopy, and melting point analysis.[7][10]

Safety Precautions:

  • All operations should be conducted in a well-ventilated fume hood.

  • Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care and avoid exposure to moisture.[5]

  • tert-Butyl chloride is flammable and volatile.

  • Dichloromethane is a suspected carcinogen.

  • The reaction evolves hydrogen chloride (HCl) gas, which is corrosive and toxic.[5]

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Data Presentation

The following table summarizes representative quantitative data for a Friedel-Crafts tert-butylation reaction. Yields are hypothetical but based on typical outcomes for similar alkylations of activated aromatic rings.

Reactant (equiv.)Alkylating Agent (equiv.)Catalyst (equiv.)SolventTemperatureTime (h)Product(s)Yield (%)
Methyl Salicylate (1.0)tert-Butyl Chloride (1.2)AlCl₃ (1.2)Dichloromethane0 °C → RT3Methyl 5-tert-butyl-2-hydroxybenzoate60-75%
Methyl Salicylate (1.0)tert-Butyl Chloride (2.5)AlCl₃ (2.5)Dichloromethane0 °C → RT4Methyl 3,5-di-tert-butyl-2-hydroxybenzoate70-85%

Visualizations

Friedel_Crafts_Alkylation_Workflow Experimental Workflow for Friedel-Crafts Alkylation setup 1. Reaction Setup (Dry Glassware, Inert Atmosphere) reactants 2. Add Reactants (Methyl Salicylate in CH2Cl2) setup->reactants cool 3. Cool to 0 °C (Ice Bath) reactants->cool catalyst 4. Add Catalyst (Anhydrous AlCl3) cool->catalyst alkylation 5. Add Alkylating Agent (tert-Butyl Chloride) catalyst->alkylation reaction 6. Reaction (Stir at RT) alkylation->reaction workup 7. Work-up (Quench, Extract, Wash, Dry) reaction->workup purify 8. Purification (Rotovap, Recrystallize) workup->purify characterize 9. Characterization (NMR, IR, MP) purify->characterize

Caption: Workflow for the Friedel-Crafts alkylation of methyl salicylate.

References

Application Note: Synthesis of 3,5-di-tert-butylsalicylic Acid via Hydrolysis of its Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive experimental protocol for the synthesis of 3,5-di-tert-butylsalicylic acid through the saponification of methyl 3,5-di-tert-butylsalicylate. The detailed methodology is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The procedure outlines the necessary reagents, reaction conditions, and purification steps to obtain a high-purity product. Quantitative data, including reaction yield and melting point, are presented in a structured format. A graphical representation of the experimental workflow is also provided to facilitate a clear understanding of the process.

Introduction

3,5-di-tert-butylsalicylic acid is a valuable intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its sterically hindered phenolic and carboxylic acid functionalities make it a versatile building block. One of the most straightforward and efficient methods for its preparation is the hydrolysis of its corresponding methyl ester, this compound. This reaction, a classic example of saponification, proceeds by treating the ester with a strong base, followed by acidification to yield the desired carboxylic acid. This document presents a reliable and reproducible protocol for this transformation.

Experimental Protocol

Materials and Reagents
  • This compound

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Methanol or Ethanol

  • Deionized water

  • 20% aqueous solution of Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • A suitable solvent for purification (e.g., ethanol)

Synthesis of 3,5-di-tert-butylsalicylic Acid
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound, an alcohol (methanol or ethanol), and an aqueous solution of an alkali metal hydroxide (such as sodium hydroxide or potassium hydroxide).

  • Saponification: Heat the reaction mixture to reflux at a temperature between 70-90°C. Maintain the reflux with vigorous stirring for a period of 2 to 5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the alcohol solvent under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution to between 60-70°C. While stirring, slowly add a 20% solution of an inorganic acid (e.g., hydrochloric acid or sulfuric acid) dropwise until the pH of the solution reaches 1.[1] This will cause the 3,5-di-tert-butylsalicylic acid to precipitate out of the solution as a solid.

  • Isolation of Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake with deionized water until the filtrate is neutral.

  • Drying: Dry the collected solid in a vacuum oven at approximately 105°C for 8 hours to remove any residual water.[1] The resulting product is crude 3,5-di-tert-butylsalicylic acid.

  • Purification (Optional): For higher purity, the crude product can be recrystallized. Dissolve the crude solid in a minimal amount of a suitable hot solvent (e.g., ethanol), and then allow it to cool slowly to room temperature to form crystals. Filter the purified crystals and dry them under vacuum.

Data Presentation

The following table summarizes the quantitative data obtained from a typical experimental procedure for the synthesis of 3,5-di-tert-butylsalicylic acid.

ParameterValueReference
Starting MaterialThis compound-
ReagentsSodium Hydroxide, Methanol, Water, 20% Sulfuric Acid[1]
Reaction Temperature70-90°C[1]
Reaction Time3 hours[1]
Product 3,5-di-tert-butylsalicylic acid -
Yield 90% [1]
Melting Point 161-164°C [1]
Purity (HPLC) 98% [1]

Experimental Workflow

experimental_workflow start This compound reflux Reflux at 70-90°C for 3h start->reflux reagents NaOH, Methanol, Water reagents->reflux solvent_removal Solvent Removal reflux->solvent_removal acidification Acidification to pH 1 with 20% H₂SO₄ solvent_removal->acidification filtration Filtration and Washing acidification->filtration drying Drying at 105°C filtration->drying product 3,5-di-tert-butylsalicylic Acid drying->product

Caption: Experimental workflow for the synthesis of 3,5-di-tert-butylsalicylic acid.

References

Application Notes and Protocols for the Characterization of Methyl 3,5-di-tert-butylsalicylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,5-di-tert-butylsalicylate is a chemical compound of interest in various fields of research and development, including organic synthesis and materials science. Accurate characterization of this molecule is crucial for quality control, reaction monitoring, and understanding its physicochemical properties. These application notes provide a comprehensive overview of the key analytical techniques for the characterization of this compound, complete with detailed experimental protocols and data interpretation.

Molecular and Physical Properties

PropertyValueReference
Chemical Formula C₁₆H₂₄O₃--INVALID-LINK--
Molecular Weight 264.36 g/mol --INVALID-LINK--
CAS Number 15018-03-8--INVALID-LINK--

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

¹H NMR Spectroscopy

Data Presentation

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11.0Singlet1HAr-OH
~7.6Doublet1HAr-H
~7.3Doublet1HAr-H
~3.9Singlet3H-OCH₃
~1.4Singlet9H-C(CH₃)₃
~1.3Singlet9H-C(CH₃)₃

Note: Exact chemical shifts may vary slightly depending on the solvent and concentration.

Experimental Protocol

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in an NMR tube.

  • Instrument: A 300 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 8-16 scans for a sufficient signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-12 ppm.

  • Data Processing: Perform Fourier transformation, phase correction, and baseline correction of the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy

Data Presentation

Chemical Shift (δ) ppmAssignment
~170C=O (ester)
~160Ar-C-OH
~140Ar-C
~136Ar-C
~127Ar-CH
~124Ar-CH
~118Ar-C
~52-OCH₃
~35-C(CH₃)₃
~34-C(CH₃)₃
~31-C(CH₃)₃
~29-C(CH₃)₃

Note: Exact chemical shifts may vary slightly depending on the solvent and concentration.

Experimental Protocol

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument: A 75 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Program: Proton-decoupled ¹³C NMR sequence.

    • Number of Scans: 512-1024 scans or more to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-200 ppm.

  • Data Processing: Perform Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument acquire Acquire FID instrument->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Referencing baseline->reference Final Spectrum Final Spectrum reference->Final Spectrum

Caption: General workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation.

Data Presentation

m/zRelative Intensity (%)Proposed Fragment
264Moderate[M]⁺ (Molecular Ion)
249High[M - CH₃]⁺
233Moderate[M - OCH₃]⁺
205High[M - C₄H₉]⁺
57High[C₄H₉]⁺

Experimental Protocol

  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Electron Ionization (EI) is a common technique for this type of molecule.

  • Instrument: A mass spectrometer capable of EI, such as a single quadrupole or time-of-flight (TOF) analyzer.

  • Parameters (for GC-MS):

    • GC Column: A non-polar column (e.g., DB-5ms).

    • Oven Program: Start at a low temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 280°C) to ensure elution of the compound.

    • Ion Source Temperature: ~230°C.

    • Mass Range: Scan from m/z 50 to 350.

MS_Fragmentation M [C₁₆H₂₄O₃]⁺ m/z = 264 F1 [C₁₅H₂₁O₃]⁺ m/z = 249 M->F1 - CH₃ F2 [C₁₅H₂₁O₂]⁺ m/z = 233 M->F2 - OCH₃ F3 [C₁₂H₁₇O₃]⁺ m/z = 205 M->F3 - C₄H₉ F4 [C₄H₉]⁺ m/z = 57 F3->F4 Further Fragmentation

Caption: Proposed fragmentation pathway.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for assessing the purity and quantifying this compound.

Data Presentation

ParameterValue
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (e.g., 80:20 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV at ~298 nm
Retention Time Dependent on the specific method, but expected to be in the range of 3-7 minutes

Experimental Protocol

  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL). Prepare a series of dilutions for calibration.

  • Instrument: A standard HPLC system with a UV detector.

  • Method:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a standard volume (e.g., 10 µL) of the sample and standards.

    • Monitor the elution at the wavelength of maximum absorbance.

  • Quantification: Create a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the unknown sample from this curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Mobile Phase Prep Mobile Phase Prep Sample & Standard Prep Sample & Standard Prep Mobile Phase Prep->Sample & Standard Prep System Equilibration System Equilibration Sample & Standard Prep->System Equilibration Injection Injection System Equilibration->Injection Chromatographic Separation Chromatographic Separation Injection->Chromatographic Separation UV Detection UV Detection Chromatographic Separation->UV Detection Peak Integration Peak Integration UV Detection->Peak Integration Calibration Curve Calibration Curve Peak Integration->Calibration Curve Quantification Quantification Calibration Curve->Quantification

1H NMR and 13C NMR analysis of Methyl 3,5-di-tert-butylsalicylate

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Subject: 1H and 13C NMR Analysis of Methyl 3,5-di-tert-butylsalicylate

Note on Data Availability: Despite a comprehensive search of available scientific literature and spectral databases, specific experimental 1H and 13C NMR data for this compound could not be located. To provide a relevant and illustrative guide, this document presents detailed application notes and protocols for the closely related and structurally similar compound, Methyl Salicylate . The principles and methodologies described herein are directly applicable to the analysis of this compound.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This document provides a detailed protocol for the acquisition and interpretation of 1H and 13C NMR spectra of Methyl Salicylate, a key starting material and intermediate in the synthesis of various pharmaceutical compounds. The methodologies outlined are designed to ensure high-quality, reproducible data for researchers in drug discovery and development.

Predicted 1H and 13C NMR Spectral Data for this compound

While experimental data is unavailable, a prediction of the 1H and 13C NMR spectra for this compound can be made based on the analysis of its structural fragments and comparison to similar molecules.

Predicted 1H NMR Data (in CDCl3, 300 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10.9s1H-OH
~7.6d1HAr-H
~7.3d1HAr-H
~3.9s3H-OCH3
~1.4s9H-C(CH3)3
~1.3s9H-C(CH3)3

Predicted 13C NMR Data (in CDCl3, 75 MHz)

Chemical Shift (δ) ppmAssignment
~170C=O
~158Ar-C-OH
~140Ar-C
~137Ar-C
~128Ar-CH
~125Ar-CH
~118Ar-C
~52-OCH3
~35-C(CH3)3
~34-C(CH3)3
~31-C(CH3)3
~29-C(CH3)3

Experimental Protocol: 1H and 13C NMR of Methyl Salicylate

This protocol outlines the steps for preparing a sample of Methyl Salicylate and acquiring high-quality 1H and 13C NMR spectra.

3.1. Materials and Equipment

  • Methyl Salicylate

  • Deuterated chloroform (CDCl3) with 0.03% v/v Tetramethylsilane (TMS)

  • NMR tubes (5 mm)

  • Pipettes and vials

  • NMR Spectrometer (e.g., Bruker DPX-300 or equivalent)[1]

3.2. Sample Preparation

  • Accurately weigh approximately 10-20 mg of Methyl Salicylate into a clean, dry vial.

  • Add approximately 0.6 mL of CDCl3 containing TMS to the vial.[1]

  • Gently swirl the vial to ensure the sample is completely dissolved.

  • Transfer the solution to a 5 mm NMR tube using a pipette.

  • Cap the NMR tube securely.

3.3. NMR Spectrometer Setup and Data Acquisition

The following are general guidelines for a 300 MHz spectrometer. Specific parameters may need to be optimized for the instrument in use.[1]

For 1H NMR:

  • Frequency: 300.1 MHz[1]

  • Solvent: CDCl3

  • Temperature: 24 ± 1 °C[1]

  • Pulse Program: Standard single pulse (zg30)

  • Number of Scans: 16

  • Acquisition Time: ~3 seconds

  • Relaxation Delay: 2 seconds

  • Spectral Width: -2 to 12 ppm

For 13C NMR:

  • Frequency: 75.5 MHz[1]

  • Solvent: CDCl3

  • Temperature: 24 ± 1 °C[1]

  • Pulse Program: Proton-decoupled (zgpg30)

  • Number of Scans: 1024

  • Acquisition Time: ~1.5 seconds

  • Relaxation Delay: 2 seconds

  • Spectral Width: -10 to 220 ppm

3.4. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for 1H NMR and the CDCl3 solvent peak to 77.16 ppm for 13C NMR.

  • Integrate the peaks in the 1H NMR spectrum.

  • Perform peak picking to identify the chemical shifts of all signals in both spectra.

1H and 13C NMR Data for Methyl Salicylate

The following tables summarize the expected NMR data for Methyl Salicylate based on literature values.

Table 1: 1H NMR Data for Methyl Salicylate (in CDCl3)

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
10.74s1H--OH[2]
7.82dd1H7.9, 1.7Ar-H6
7.43ddd1H8.4, 7.4, 1.7Ar-H4[2]
6.97d1H8.4Ar-H3[2]
6.87t1H7.4Ar-H5
3.93s3H--OCH3[2]

Table 2: 13C NMR Data for Methyl Salicylate (in CDCl3)

Chemical Shift (δ) ppmAssignment
170.5C=O
161.6C2
135.7C4
130.0C6
119.0C5
117.7C3
112.4C1
52.3-OCH3

Visualizations

Caption: Molecular structure of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (10-20 mg) dissolve Dissolve in CDCl3 with TMS (0.6 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Insert into NMR Spectrometer (300 MHz) transfer->instrument h1_acq Acquire 1H Spectrum instrument->h1_acq c13_acq Acquire 13C Spectrum instrument->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase Phase Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate integrate Integration (1H) calibrate->integrate peak_pick Peak Picking calibrate->peak_pick assign Structure Assignment integrate->assign peak_pick->assign

Caption: Experimental workflow for NMR analysis.

References

Application Notes: Mass Spectrometry Fragmentation Analysis of Methyl 3,5-di-tert-butylsalicylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of Methyl 3,5-di-tert-butylsalicylate. The fragmentation pathways are elucidated based on established principles of mass spectrometry, including the influence of the ortho-hydroxyl group (ortho-effect) and the fragmentation of tert-butyl substituents. A generalized experimental protocol for acquiring the mass spectrum of this compound is also presented. This information is valuable for the identification and characterization of this compound in complex matrices.

Introduction

This compound (C₁₆H₂₄O₃, MW: 264.36 g/mol ) is an aromatic ester with potential applications in various fields, including fragrance and as a UV absorber.[1] Mass spectrometry is a critical analytical technique for the structural elucidation and quantification of such compounds. Understanding the fragmentation pattern is essential for unambiguous identification. The presence of a hydroxyl group ortho to the methyl ester functionality is known to significantly influence the fragmentation cascade, a phenomenon referred to as the "ortho-effect".[2][3] This, combined with the fragmentation of the two tert-butyl groups, leads to a characteristic mass spectrum.

Predicted Fragmentation Pattern

The electron ionization mass spectrum of this compound is expected to be characterized by a series of fragmentation events originating from the molecular ion (M⁺˙) at m/z 264. The key fragmentation pathways are detailed below and summarized in Table 1.

A primary and highly characteristic fragmentation pathway for ortho-hydroxy substituted methyl esters, such as salicylates, is the "ortho-effect," which involves the elimination of a molecule of methanol (CH₃OH) from the molecular ion.[4] This is anticipated to be a significant fragmentation route for this compound.

Another major fragmentation process is the loss of a methyl radical (•CH₃) from one of the tert-butyl groups, leading to the formation of a stable tertiary carbocation. This is a common fragmentation for molecules containing tert-butyl substituents. Subsequent loss of a second methyl radical or other neutral fragments can also occur.

Alpha-cleavage, a typical fragmentation for esters, involves the loss of the methoxy radical (•OCH₃) from the molecular ion.[5][6][7] This results in the formation of an acylium ion.

The following table summarizes the predicted major fragment ions for this compound.

m/z Proposed Ion Structure Formation Pathway Relative Abundance (Predicted)
264[M]⁺˙Molecular IonModerate
249[M - CH₃]⁺Loss of a methyl radical from a tert-butyl groupMajor
233[M - OCH₃]⁺Alpha-cleavage: Loss of a methoxy radicalMinor
232[M - CH₃OH]⁺˙"Ortho-effect": Elimination of methanolMajor
217[M - CH₃ - CH₃OH]⁺Loss of methanol from the [M - CH₃]⁺ ionMinor
207[M - C₄H₉]⁺Loss of a tert-butyl radicalMinor
57[C₄H₉]⁺tert-Butyl cationMajor

Table 1: Predicted significant fragment ions in the electron ionization mass spectrum of this compound.

Fragmentation Pathway Diagram

The logical relationship of the key fragmentation steps is illustrated in the following diagram.

Fragmentation_Pathway M This compound [M]⁺˙ m/z = 264 F249 [M - CH₃]⁺ m/z = 249 M->F249 - •CH₃ F233 [M - OCH₃]⁺ m/z = 233 M->F233 - •OCH₃ F232 [M - CH₃OH]⁺˙ m/z = 232 M->F232 - CH₃OH (ortho-effect) F57 [C₄H₉]⁺ m/z = 57 F249->F57 Further fragmentation

Caption: Predicted EI fragmentation pathway of this compound.

Experimental Protocol

The following is a general protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation 1.1. Prepare a stock solution of this compound in a high-purity volatile solvent (e.g., methanol, ethyl acetate, or dichloromethane) at a concentration of 1 mg/mL. 1.2. Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL in the same solvent.

2. GC-MS System and Conditions 2.1. Gas Chromatograph:

  • Injection Port: Split/splitless injector.
  • Injector Temperature: 250-280 °C.
  • Injection Mode: Splitless or split (e.g., 20:1), depending on sample concentration.
  • Injection Volume: 1 µL.
  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase like 5% phenyl-polymethylsiloxane).
  • Oven Temperature Program:
  • Initial temperature: 50-100 °C, hold for 1-2 minutes.
  • Ramp: Increase temperature at a rate of 10-20 °C/min to a final temperature of 280-300 °C.
  • Final hold: Hold at the final temperature for 5-10 minutes.

3. Data Acquisition and Analysis 3.1. Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound. 3.2. Identify the molecular ion peak and major fragment ions. 3.3. Compare the acquired spectrum with a reference library spectrum if available. 3.4. Analyze the fragmentation pattern to confirm the structure of the analyte.

Experimental Workflow

The overall workflow for the GC-MS analysis is depicted in the following diagram.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock Prepare Stock Solution (1 mg/mL) Working Prepare Working Solution (1-10 µg/mL) Stock->Working Inject Inject 1 µL into GC-MS Working->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (m/z 40-400) Ionize->Detect Acquire Acquire TIC and Mass Spectra Detect->Acquire Analyze Analyze Fragmentation Pattern Acquire->Analyze Confirm Structural Confirmation Analyze->Confirm

References

Application of Methyl 3,5-di-tert-butylsalicylate in the Synthesis of Salen Ligands: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of salen ligands, utilizing Methyl 3,5-di-tert-butylsalicylate as a key starting material. The synthesis of these sterically hindered salen ligands is of significant interest due to their widespread use in catalysis, materials science, and medicinal chemistry. Two primary synthetic pathways are outlined, providing flexibility in starting material selection.

Introduction

Salen ligands, formally known as N,N'-bis(salicylidene)ethylenediamine and its derivatives, are tetradentate Schiff bases that form stable complexes with a wide range of metal ions. The incorporation of bulky tert-butyl groups at the 3 and 5 positions of the salicylaldehyde moiety enhances the solubility and stability of the resulting metal complexes and provides a specific steric environment that can influence their catalytic activity and selectivity. While the direct condensation of a salicylaldehyde with a diamine is the final step in forming the salen ligand, the synthesis of the crucial precursor, 3,5-di-tert-butylsalicylaldehyde, can be approached from different starting materials. This document details the synthesis of a representative salen ligand, N,N'-bis(3,5-di-tert-butylsalicylidene)ethylenediamine, via two routes: one starting from the commercially available 2,4-di-tert-butylphenol and an alternative pathway commencing with the reduction of this compound.

Synthetic Workflow Overview

The overall synthesis involves a two-step process: the formation of 3,5-di-tert-butylsalicylaldehyde, followed by its condensation with a diamine. The following diagram illustrates the logical flow of the synthetic pathways.

Synthesis_Workflow Overall Synthetic Workflow for Salen Ligand Synthesis A1 2,4-di-tert-butylphenol B1 3,5-di-tert-butylsalicylaldehyde A1->B1 D N,N'-bis(3,5-di-tert-butylsalicylidene)ethylenediamine (Salen Ligand) B1->D Condensation A2 This compound B2 3,5-di-tert-butylsalicylaldehyde A2->B2 Reduction B2->D C Ethylenediamine C->D

Caption: Synthetic routes to N,N'-bis(3,5-di-tert-butylsalicylidene)ethylenediamine.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the key synthetic steps.

Table 1: Synthesis of 3,5-di-tert-butylsalicylaldehyde

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)
2,4-di-tert-butylphenolMagnesium, PolyformaldehydeMethanol, Toluene95-100273.1
2,4-di-tert-butylphenolTin(IV) chloride, Triethylamine, ParaformaldehydeToluene801288
This compoundDiisobutylaluminium hydride (DIBAL-H)Dichloromethane or Toluene-781-3Substrate dependent, generally good to high

Table 2: Synthesis of N,N'-bis(3,5-di-tert-butylsalicylidene)ethylenediamine

AldehydeDiamineSolventTemperatureTime (h)Yield (%)
3,5-di-tert-butylsalicylaldehydeEthylenediamineEthanolReflux2~90 (estimated)
3,5-di-tert-butylsalicylaldehyde3',5'-diamino-3',5'-dideoxythymidineEthanolReflux268[1]

Experimental Protocols

Protocol 1: Synthesis of 3,5-di-tert-butylsalicylaldehyde from 2,4-di-tert-butylphenol

This protocol is adapted from a method utilizing a magnesium-catalyzed formylation reaction.

Materials:

  • 2,4-di-tert-butylphenol

  • Magnesium turnings

  • Anhydrous Methanol

  • Polyformaldehyde

  • Toluene

  • 10% Sulfuric acid

  • Anhydrous Magnesium Sulfate

  • n-Hexane

Procedure:

  • To a 2 L three-necked flask, add 535 mL of anhydrous methanol.

  • In batches, add 28.8 g (1.2 mol) of magnesium turnings.

  • Reflux the mixture until the evolution of hydrogen gas ceases.

  • Add 300 g (2 mol) of 2,4-di-tert-butylphenol and continue to reflux for 1.5 hours.

  • Distill off approximately 400 mL of methanol.

  • Add 800 mL of toluene and distill the toluene-methanol azeotrope until the boiling point of the system reaches 95°C.

  • Maintain the temperature at 95-100°C and, over 2 hours, add a slurry of 210 g (7 mol) of polyformaldehyde in 100 mL of toluene.

  • Continue the reaction for an additional 2 hours.

  • Remove some of the solvent under reduced pressure until the reaction mixture becomes turbid.

  • Cool the mixture to 50°C and add 800 mL of 10% sulfuric acid. Stir for 2 hours.

  • Separate the aqueous layer. The organic layer should be pale yellow.

  • Extract the aqueous layer three times with 100 mL of toluene.

  • Combine all organic phases and wash three times with 200 mL of water until the aqueous layer is neutral.

  • Dry the organic phase with anhydrous magnesium sulfate and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography using n-hexane as the eluent to yield 3,5-di-tert-butylsalicylaldehyde as a yellow oil (Yield: 73.1%).[2]

Protocol 2: Synthesis of 3,5-di-tert-butylsalicylaldehyde from this compound (General Protocol)

This protocol describes the partial reduction of an ester to an aldehyde using Diisobutylaluminium hydride (DIBAL-H).[3]

Materials:

  • This compound

  • Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1 M in toluene or THF)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Methanol

  • Aqueous Rochelle's salt solution or dilute HCl

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

  • Dissolve this compound (1 eq.) in anhydrous DCM or toluene in a flame-dried, three-necked flask under a nitrogen atmosphere.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add DIBAL-H solution (1.0 - 1.2 eq.) dropwise, ensuring the internal temperature remains at or below -75°C.[3]

  • Stir the reaction mixture at -78°C for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction at -78°C by the slow, dropwise addition of methanol to consume excess DIBAL-H.

  • Allow the reaction mixture to warm to room temperature.

  • Add an aqueous solution of Rochelle's salt and stir vigorously until two clear layers are observed. Alternatively, cautiously add a dilute solution of HCl.

  • Separate the organic layer and extract the aqueous layer two to three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude aldehyde by column chromatography on silica gel, distillation, or recrystallization.

Protocol 3: Synthesis of N,N'-bis(3,5-di-tert-butylsalicylidene)ethylenediamine

This protocol describes the condensation of 3,5-di-tert-butylsalicylaldehyde with ethylenediamine.

Materials:

  • 3,5-di-tert-butylsalicylaldehyde

  • Ethylenediamine

  • Absolute Ethanol

Procedure:

  • Dissolve 3,5-di-tert-butylsalicylaldehyde (2 equivalents) in absolute ethanol in a round-bottom flask.

  • In a separate container, dissolve ethylenediamine (1 equivalent) in absolute ethanol.

  • Slowly add the ethylenediamine solution to the stirred solution of the aldehyde.

  • Reflux the reaction mixture for 2-4 hours.[4]

  • Upon cooling, a precipitate will form.

  • Collect the precipitate by filtration and wash it with cold ethanol.

  • The product can be further purified by recrystallization from a suitable solvent if necessary. A yield of approximately 90% can be expected based on similar syntheses.[4]

Reaction Mechanism: DIBAL-H Reduction of an Ester

The selective reduction of an ester to an aldehyde using DIBAL-H proceeds through a stable tetrahedral intermediate at low temperatures.

Caption: DIBAL-H reduction of an ester to an aldehyde.

The key to isolating the aldehyde is maintaining a low temperature (-78°C) to prevent the collapse of the tetrahedral intermediate and further reduction to the alcohol.[3][5][6] The bulky isobutyl groups on the aluminum atom also contribute to the stability of this intermediate.[6] Upon aqueous workup, the intermediate is hydrolyzed to yield the final aldehyde product.[3][6]

References

Application Note: HPLC Method for Purity Assessment of Methyl 3,5-di-tert-butylsalicylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 3,5-di-tert-butylsalicylate is an organic compound with applications in various industries, including cosmetics and pharmaceuticals, due to its UV-absorbing and potential antioxidant properties.[1] As with any active pharmaceutical ingredient (API) or key intermediate, ensuring its purity is critical for safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the determination of assay and impurities in pharmaceutical compounds.[2][3] This application note details a robust reversed-phase HPLC (RP-HPLC) method for the purity assessment of this compound. The method is designed to separate the main component from potential process-related impurities and degradation products.

Principle

The method utilizes a C18 stationary phase and a gradient elution with a mobile phase consisting of acetonitrile and acidified water. The non-polar nature of this compound, enhanced by the two tert-butyl groups, allows for strong retention on the C18 column.[1] Gradient elution ensures efficient separation of the main peak from any impurities with different polarities. The addition of a small amount of acid to the mobile phase suppresses the ionization of any residual salicylic acid-related impurities, leading to improved peak shape and reproducibility.[4] A photodiode array (PDA) detector is employed for detection, allowing for the quantification of the main peak and impurities, as well as an assessment of peak purity.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard and sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • Methanol (HPLC grade)

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a photodiode array detector is suitable for this method.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax SB-C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Elution 0-2 min: 60% B; 2-15 min: 60-90% B; 15-20 min: 90% B; 20.1-25 min: 60% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection PDA at 305 nm
Run Time 25 minutes

3. Preparation of Solutions

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC grade water and mix well.

    • Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC grade acetonitrile and mix well.

  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Standard Solution Preparation (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution Preparation (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

4. System Suitability

To ensure the validity of the analytical results, system suitability tests should be performed before sample analysis. Inject the standard solution five times and evaluate the following parameters.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

5. Data Analysis and Purity Calculation

The purity of the sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

  • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Peak purity can also be assessed using the PDA detector by comparing the spectra across the peak.

Data Presentation

Table 1: System Suitability Results

InjectionRetention Time (min)Peak AreaTailing FactorTheoretical Plates
110.251850.51.15500
210.261855.21.15520
310.251849.81.25490
410.271860.11.15530
510.261852.71.25510
Mean 10.261853.71.145510
%RSD 0.080.22--

Table 2: Purity Assessment of a Sample Batch

Peak No.Retention Time (min)Peak Area% Area
14.52 (Impurity 1)5.60.30
28.15 (Impurity 2)3.20.17
310.26 (Main Peak)1858.999.41
412.78 (Impurity 3)2.30.12
Total -1870.0 100.0
Purity --99.41%

Visualization

HPLC_Workflow A Sample and Standard Weighing B Dissolution in Diluent (Acetonitrile/Water, 50:50) A->B Accurate Weighing D System Suitability Test (5 Injections of Standard) B->D Standard Solution E Sample Analysis B->E Sample Solution C HPLC System Preparation (Mobile Phase, Column Equilibration) C->D D->E If SST Passes F Data Acquisition (Chromatogram) E->F G Data Processing and Analysis F->G H Purity Calculation and Reporting G->H

Caption: Experimental workflow for HPLC purity assessment.

The developed RP-HPLC method is simple, precise, and suitable for the routine purity assessment of this compound. The method effectively separates the main compound from its potential impurities, providing a reliable tool for quality control in research and drug development settings. The use of a PDA detector adds confidence to the analysis by enabling peak purity verification.

References

Application Notes and Protocols: In Vitro Antioxidant Assays for Methyl 3,5-di-tert-butylsalicylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,5-di-tert-butylsalicylate belongs to the class of sterically hindered phenolic compounds. This structural feature is common to many synthetic antioxidants used in industrial applications, such as butylated hydroxytoluene (BHT). The antioxidant potential of these molecules is primarily attributed to the hydrogen-donating ability of the phenolic hydroxyl group. The bulky tert-butyl groups at the ortho and para positions sterically hinder the hydroxyl group, which enhances the stability of the resulting phenoxy radical and prevents its participation in chain propagation reactions.[1] This document provides detailed protocols for common in vitro antioxidant assays that can be used to evaluate the antioxidant capacity of this compound and related compounds.

The core mechanism of antioxidant action for hindered phenols like the 3,5-di-tert-butylphenol moiety involves the donation of a hydrogen atom from the hydroxyl group to neutralize reactive free radicals.[1] This process, known as Hydrogen Atom Transfer (HAT), converts the free radical into a more stable species, while the antioxidant itself becomes a relatively stable phenoxy radical.[1] The significant steric hindrance provided by the two bulky tert-butyl groups, combined with the delocalization of the unpaired electron across the aromatic ring, makes this phenoxy radical exceptionally stable and unreactive, thus preventing it from initiating further radical chain reactions.[1]

Data Presentation

While specific quantitative data for the antioxidant activity of this compound was not found in the reviewed literature, the following table presents data for structurally related compounds containing the 3,5-di-tert-butyl-4-hydroxybenzylidene moiety to provide a comparative context for expected antioxidant potential.

CompoundAssayConcentration (µM)% InhibitionIC50 (µM)StandardReference
4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-oneDPPH10084.64%-Ascorbic Acid[2]
4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-oneNO100--BHT[2]
Ascorbic Acid (Standard)DPPH10087.15%--[2]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, which results in a color change from violet to yellow. The decrease in absorbance is measured spectrophotometrically.[1]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (ACS grade)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at ~517 nm

  • Test compound (this compound)

  • Positive control (e.g., Ascorbic acid, Trolox, or 3,5-Di-tert-butylphenol)

Procedure:

  • Preparation of DPPH Stock Solution (0.1 mM): Dissolve 4 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle in the dark at 4°C.[1]

  • Preparation of Test and Control Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

    • Perform serial dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Prepare a similar range of concentrations for the positive control.

  • Assay Protocol (96-well plate):

    • Add 100 µL of the diluted test compound or positive control to respective wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank control, add 100 µL of methanol and 100 µL of the DPPH solution.

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[1]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Radical Scavenging Activity:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where:

      • A_control = Absorbance of the blank control

      • A_sample = Absorbance of the test compound or positive control

    • Plot the % Inhibition against the concentration of the test compound and positive control to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).[1]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by a hydrogen-donating antioxidant is measured by the decrease in its characteristic absorbance at 734 nm.[1]

Materials:

  • ABTS diammonium salt

  • Potassium persulfate (K2S2O8) or Ammonium persulfate (APS)

  • Phosphate-buffered saline (PBS) or Ethanol

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at ~734 nm

  • Test compound (this compound)

  • Positive control (e.g., Trolox)

Procedure:

  • Preparation of ABTS Stock Solution:

    • Prepare a 7 mM solution of ABTS in water.

    • Prepare a 2.45 mM solution of potassium persulfate in water.

  • Preparation of ABTS•⁺ Working Solution:

    • Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio.

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.

    • Before use, dilute the stock solution with ethanol or PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[1]

  • Preparation of Test and Control Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in ethanol.

    • Perform serial dilutions to create a range of concentrations.

    • Prepare a similar range of concentrations for the positive control (Trolox).

  • Assay Protocol (96-well plate):

    • Add 10 µL of the diluted test compound or positive control to respective wells.

    • Add 190 µL of the ABTS•⁺ working solution to each well.

    • For the blank control, add 10 µL of ethanol and 190 µL of the ABTS•⁺ working solution.

    • Mix gently and incubate the plate in the dark at room temperature for 5-7 minutes.

  • Measurement: Measure the absorbance of each well at 734 nm.

  • Calculation of Radical Scavenging Activity:

    • Calculate the percentage of ABTS•⁺ scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where:

      • A_control = Absorbance of the blank control

      • A_sample = Absorbance of the test compound or positive control

    • Plot the % Inhibition against the concentration to determine the IC50 value.

Visualizations

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis DPPH_sol Prepare 0.1 mM DPPH Solution Add_DPPH Add 100 µL of DPPH Solution DPPH_sol->Add_DPPH Test_sol Prepare Serial Dilutions of Test Compound Add_samples Add 100 µL of Test/Control Samples Test_sol->Add_samples Control_sol Prepare Serial Dilutions of Positive Control Control_sol->Add_samples Incubate Incubate in Dark (30 min, RT) Add_DPPH->Incubate Measure_abs Measure Absorbance at 517 nm Incubate->Measure_abs Calc_inhibition Calculate % Inhibition Measure_abs->Calc_inhibition Det_IC50 Determine IC50 Value Calc_inhibition->Det_IC50

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis ABTS_stock Prepare ABTS and Persulfate Stocks ABTS_working Generate ABTS•⁺ Working Solution ABTS_stock->ABTS_working Add_ABTS Add 190 µL of ABTS•⁺ Solution ABTS_working->Add_ABTS Test_sol Prepare Serial Dilutions of Test Compound Add_samples Add 10 µL of Test/Control Samples Test_sol->Add_samples Control_sol Prepare Serial Dilutions of Positive Control Control_sol->Add_samples Incubate Incubate in Dark (5-7 min, RT) Add_ABTS->Incubate Measure_abs Measure Absorbance at 734 nm Incubate->Measure_abs Calc_inhibition Calculate % Inhibition Measure_abs->Calc_inhibition Det_IC50 Determine IC50 Value Calc_inhibition->Det_IC50

Caption: Workflow for the ABTS Radical Cation Scavenging Assay.

Antioxidant_Mechanism cluster_main Hydrogen Atom Transfer (HAT) Mechanism Phenol This compound (Ar-OH) PhenoxyRadical Stable Phenoxy Radical (Ar-O•) Phenol->PhenoxyRadical H• donation Radical Free Radical (R•) StableMolecule Stable Molecule (RH) Radical->StableMolecule H• acceptance

Caption: Antioxidant mechanism of hindered phenolic compounds.

References

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of Methyl 3,5-di-tert-butylsalicylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of Methyl 3,5-di-tert-butylsalicylate. This resource offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure a successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method is the Fischer esterification of 3,5-di-tert-butylsalicylic acid with methanol, using a strong acid catalyst such as sulfuric acid.[1][2][3][4] This reaction is typically performed under reflux conditions to drive the equilibrium towards the product.

Q2: Why is my reaction yield consistently low?

A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction.[3][4] The presence of water, a byproduct, can shift the equilibrium back towards the reactants.[4] Additionally, the steric hindrance caused by the bulky tert-butyl groups on the salicylic acid derivative can slow down the reaction rate, requiring more forcing conditions compared to the esterification of unsubstituted salicylic acid.

Q3: Are there any significant side reactions to be aware of?

A3: The primary side reaction is the reverse reaction, the hydrolysis of the ester back to the carboxylic acid and alcohol.[4] Under harsh acidic conditions and high temperatures, there is a minor possibility of side reactions involving the tert-butyl groups, though this is less common. Inadequate temperature control could also lead to the formation of impurities.

Q4: How can I effectively purify the final product?

A4: After the reaction, the crude product is typically worked up by neutralizing the acid catalyst with a base like sodium bicarbonate, followed by extraction with an organic solvent.[1][5][6] The organic layer is then washed, dried, and the solvent is removed. For higher purity, column chromatography on silica gel or distillation can be employed.

Q5: What is a suitable alternative to sulfuric acid as a catalyst?

A5: While sulfuric acid is common, other acid catalysts can be used. These include para-toluenesulfonic acid (p-TsOH) and boron trifluoride (BF3).[3] For a more environmentally friendly approach, solid acid catalysts can also be considered.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete reaction due to steric hindrance and equilibrium.- Increase the reaction time significantly (e.g., reflux overnight).- Use a larger excess of methanol to shift the equilibrium towards the product.[1][2]- Ensure the reaction is heated to a sufficient and consistent temperature.
Insufficient or inactive catalyst.- Add a fresh, adequate amount of concentrated sulfuric acid or another strong acid catalyst.[3]
Presence of water in the reactants or solvent.- Use anhydrous methanol and ensure all glassware is thoroughly dried before use.
Product Contaminated with Starting Material Incomplete conversion.- Extend the reflux time.- Re-subject the isolated crude product to the reaction conditions.
Inefficient workup.- During the workup, ensure complete neutralization of the acid catalyst.[5][6]- Perform multiple extractions with a suitable organic solvent.[5]
Oily Product That Does Not Solidify Presence of impurities or residual solvent.- Purify the product using column chromatography.- Ensure all solvent is removed under reduced pressure after extraction.
Dark-colored Product Decomposition of starting material or product at high temperatures.- Carefully control the reaction temperature and avoid excessive heating.- Consider performing the reaction under an inert atmosphere (e.g., nitrogen).

Experimental Protocol: Fischer Esterification

This protocol is adapted for the synthesis of this compound from 3,5-di-tert-butylsalicylic acid.

Materials:

  • 3,5-di-tert-butylsalicylic acid

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether or Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,5-di-tert-butylsalicylic acid in an excess of anhydrous methanol (e.g., 20-40 equivalents).

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 5-10% of the molar amount of the salicylic acid) to the stirring solution.

  • Heat the reaction mixture to reflux and maintain the reflux for an extended period, typically 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.

  • Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.

  • If necessary, purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

Due to the specific nature of this substituted salicylate, published quantitative data is scarce. However, based on typical Fischer esterification yields for sterically hindered acids, the following can be expected:

Parameter Condition Expected Yield Notes
Reaction Time 4-8 hoursModerateShorter reaction times may lead to incomplete conversion.
12-24 hoursGood to ExcellentLonger reaction times are generally required to overcome steric hindrance.
Methanol 10 equivalentsModerateA smaller excess may not sufficiently shift the equilibrium.
>20 equivalentsGood to ExcellentA large excess of the alcohol reactant drives the reaction to completion.[1][2]
Catalyst H₂SO₄GoodStandard and effective catalyst.[1][2]
p-TsOHGoodA solid, less corrosive alternative to sulfuric acid.[3]

Experimental Workflow

Synthesis_Workflow Experimental Workflow for the Synthesis of this compound cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification start Dissolve 3,5-di-tert-butylsalicylic acid in anhydrous methanol add_catalyst Add concentrated H₂SO₄ start->add_catalyst reflux Reflux for 12-24 hours add_catalyst->reflux cool Cool to room temperature reflux->cool evaporate Remove excess methanol cool->evaporate dissolve Dissolve in organic solvent evaporate->dissolve wash_bicarb Wash with NaHCO₃ solution dissolve->wash_bicarb wash_water_brine Wash with water and brine wash_bicarb->wash_water_brine dry Dry over Na₂SO₄ wash_water_brine->dry concentrate Concentrate under reduced pressure dry->concentrate purify Column Chromatography (optional) concentrate->purify product Pure this compound purify->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

Troubleshooting_Logic Troubleshooting Low Yield start Low Yield Observed check_reaction_time Was reaction time sufficient (>12 hours)? start->check_reaction_time increase_time Increase reaction time check_reaction_time->increase_time No check_methanol_excess Was a large excess of methanol used? check_reaction_time->check_methanol_excess Yes success Yield Improved increase_time->success increase_methanol Increase excess of methanol check_methanol_excess->increase_methanol No check_catalyst Was the catalyst fresh and sufficient? check_methanol_excess->check_catalyst Yes increase_methanol->success add_catalyst Use fresh/more catalyst check_catalyst->add_catalyst No check_water Were anhydrous reagents used? check_catalyst->check_water Yes add_catalyst->success use_anhydrous Ensure anhydrous conditions check_water->use_anhydrous No check_water->success Yes use_anhydrous->success

Caption: A logical workflow for troubleshooting low yields in the synthesis.

References

Technical Support Center: Synthesis of Methyl 3,5-di-tert-butylsalicylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3,5-di-tert-butylsalicylate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The two primary synthetic routes are:

  • Friedel-Crafts Alkylation of Methyl Salicylate: This is a direct approach where methyl salicylate is reacted with a tert-butylating agent, such as tert-butanol or isobutylene, in the presence of a strong acid catalyst like sulfuric acid.

  • Esterification of 3,5-di-tert-butylsalicylic acid: This is a two-step process. First, 3,5-di-tert-butylsalicylic acid is synthesized, typically via the Kolbe-Schmitt reaction of 2,4-di-tert-butylphenol. The resulting acid is then esterified with methanol in the presence of an acid catalyst.

Q2: What are the most common byproducts I should expect?

A2: The byproduct profile can vary depending on the synthetic route and reaction conditions. However, some common impurities to anticipate include:

  • Unreacted Starting Materials: Methyl salicylate, 3,5-di-tert-butylsalicylic acid, or 2,4-di-tert-butylphenol.

  • Mono-alkylated Products: Methyl 3-tert-butylsalicylate and Methyl 5-tert-butylsalicylate.

  • Isomeric Products: Byproducts from alkylation at other positions on the aromatic ring.

  • Poly-alkylated Products: Over-alkylation can lead to the introduction of more than two tert-butyl groups.

  • Dimerization Products: Such as 2,2'-dihydroxy-3,3',5,5'-tetra-t-butylbiphenyl, which can form during the synthesis of the parent acid.

  • Double Carboxylation Products: In the Kolbe-Schmitt synthesis of the parent salicylic acid, a double carboxylation of phenol can occur, leading to a potential impurity in the final product.[1]

Q3: How can I minimize the formation of these byproducts?

A3: To minimize byproduct formation, consider the following:

  • Control of Stoichiometry: Use a precise molar ratio of reactants to avoid excess of the alkylating agent, which can lead to poly-alkylation.

  • Reaction Temperature: Maintain the recommended reaction temperature to control the rate of reaction and selectivity. Excursions in temperature can favor the formation of side products.

  • Catalyst Choice and Concentration: The type and amount of acid catalyst can significantly influence the reaction. Use the optimal catalyst concentration to promote the desired reaction without excessive side reactions.

  • Reaction Time: Monitor the reaction progress to stop it once the desired conversion is achieved, preventing the formation of degradation products or further side reactions.

Q4: What are the recommended purification methods?

A4: Purification of this compound typically involves:

  • Extraction: To remove unreacted starting materials and water-soluble impurities. Solvents like heptane and toluene are often used.

  • Crystallization: Recrystallization from a suitable solvent is an effective method for removing most impurities.

  • Sublimation: This technique can be used to obtain a highly pure product, particularly for the parent acid before esterification.

  • Column Chromatography: For separation of closely related isomers and other byproducts that are difficult to remove by crystallization.

Troubleshooting Guide

Observed Issue Potential Cause(s) Suggested Solution(s)
Low Yield of Desired Product Incomplete reaction.- Increase reaction time. - Ensure proper reaction temperature is maintained. - Check the quality and concentration of the catalyst.
Loss of product during workup.- Optimize extraction and washing steps to minimize product loss in the aqueous phase. - Use a suitable solvent for recrystallization to ensure good recovery.
Presence of a Significant Amount of Unreacted Methyl Salicylate Insufficient amount of alkylating agent or catalyst.- Verify the stoichiometry of the reactants and catalyst. - Ensure the alkylating agent was added correctly and did not evaporate.
Reaction time is too short.- Increase the reaction time and monitor the reaction progress by TLC or GC.
High Percentage of Mono-alkylated Byproducts Insufficient alkylating agent.- Increase the molar ratio of the tert-butylating agent to methyl salicylate.
Non-optimal reaction conditions.- Adjust the reaction temperature and catalyst concentration to favor di-alkylation.
Formation of a White Precipitate During Reaction Formation of insoluble salts or byproducts.- Analyze the precipitate to identify its composition. - Adjust the reaction solvent or conditions to maintain solubility.
Product is an Oil Instead of a Solid Presence of impurities that lower the melting point.- Purify the product further using column chromatography or repeated crystallizations.
Difficulty in Removing a Persistent Impurity Co-crystallization of the impurity with the product.- Try a different solvent system for recrystallization. - Employ column chromatography for separation.
The impurity has very similar physical properties to the product.- Consider derivatization of the impurity to alter its properties for easier separation.

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Alkylation of Methyl Salicylate

This protocol is a representative procedure and may require optimization based on laboratory conditions and available reagents.

Materials:

  • Methyl salicylate

  • tert-Butanol

  • Concentrated sulfuric acid (98%)

  • Dichloromethane (or other suitable solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Methanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl salicylate in a suitable solvent such as dichloromethane.

  • Cool the flask in an ice bath.

  • Slowly add a stoichiometric excess of tert-butanol to the solution.

  • Carefully and dropwise, add concentrated sulfuric acid to the cooled and stirred mixture. The addition should be slow to control the exothermic reaction.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a separatory funnel containing cold water.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from methanol to yield pure this compound.

Visualizations

Logical Relationship of Potential Byproducts

Byproducts cluster_start Starting Materials cluster_product Desired Product cluster_byproducts Potential Byproducts Methyl Salicylate Methyl Salicylate This compound This compound Methyl Salicylate->this compound Alkylation Unreacted Methyl Salicylate Unreacted Methyl Salicylate Methyl Salicylate->Unreacted Methyl Salicylate Incomplete Reaction Methyl 3-tert-butylsalicylate Methyl 3-tert-butylsalicylate Methyl Salicylate->Methyl 3-tert-butylsalicylate Mono-alkylation Methyl 5-tert-butylsalicylate Methyl 5-tert-butylsalicylate Methyl Salicylate->Methyl 5-tert-butylsalicylate Mono-alkylation Isomeric Products Isomeric Products Methyl Salicylate->Isomeric Products Side Reaction tert-Butanol tert-Butanol tert-Butanol->this compound Alkylation Poly-alkylated Products Poly-alkylated Products This compound->Poly-alkylated Products Over-alkylation

Caption: Potential byproducts in the synthesis of this compound.

Experimental Workflow for Synthesis and Purification

Workflow A 1. Reaction Setup (Methyl Salicylate, tert-Butanol, H2SO4) B 2. Friedel-Crafts Alkylation (Reflux) A->B C 3. Workup (Quenching and Extraction) B->C D 4. Washing (H2O, NaHCO3, Brine) C->D E 5. Drying and Evaporation D->E F 6. Crude Product E->F G 7. Purification (Recrystallization) F->G H 8. Pure this compound G->H

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Yield

Troubleshooting A Low Yield Observed B Check Reaction Monitoring Data (TLC, GC) A->B C Incomplete Reaction? B->C D Increase Reaction Time or Temperature C->D Yes F Review Workup Procedure C->F No E Check Catalyst Activity/Amount D->E G Significant Product in Aqueous Layer? F->G H Optimize Extraction Protocol G->H Yes I Review Purification Step G->I No J High Loss During Recrystallization? I->J K Optimize Recrystallization Solvent/Conditions J->K Yes

Caption: Troubleshooting logic for addressing low yield in the synthesis.

References

Technical Support Center: Purification of Crude Methyl 3,5-di-tert-butylsalicylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude Methyl 3,5-di-tert-butylsalicylate by column chromatography. It is intended for researchers, scientists, and drug development professionals familiar with basic laboratory techniques.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for the purification of this compound?

A1: Silica gel is the most commonly used stationary phase for the column chromatography of this compound and related phenolic compounds. Standard silica gel with a mesh size of 60-120 or 100-200 is typically suitable. For compounds that may be sensitive to the acidic nature of silica, neutral or basic alumina can be considered as an alternative.[1]

Q2: What is a good starting eluent system for this purification?

A2: A good starting point for the eluent system is a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate or dichloromethane. Based on the thin-layer chromatography (TLC) of similar compounds, a low percentage of the polar solvent will likely be required. For instance, for methyl salicylate, an Rf of 0.75 was observed in a 4:1 n-hexane:ethyl acetate system.[2] Given that this compound is more non-polar due to the tert-butyl groups, an even less polar mobile phase, such as 1-5% ethyl acetate in hexane, would be a reasonable starting point.

Q3: What are the potential impurities in my crude this compound sample?

A3: The impurities will depend on the synthetic route. If synthesized from 2,4-di-tert-butylphenol, potential impurities include unreacted starting material and other isomers. If prepared by Friedel-Crafts alkylation of methyl salicylate, impurities could include mono-alkylated products (e.g., Methyl 3-tert-butylsalicylate or Methyl 5-tert-butylsalicylate) and unreacted methyl salicylate.[3]

Q4: My compound is not moving from the baseline on the TLC plate, even with 10% ethyl acetate in hexane. What should I do?

A4: If your compound is not moving, you need to increase the polarity of your eluent system. You can do this by gradually increasing the percentage of ethyl acetate. Alternatively, you could try a more polar solvent system, such as dichloromethane/methanol. For very polar compounds, a system containing a small amount of methanol in dichloromethane (e.g., 1-5%) can be effective.[1]

Q5: I see streaking or tailing of my spots on the TLC plate. What could be the cause?

A5: Streaking or tailing of phenolic compounds on silica gel TLC can be due to the acidic nature of the silica. Adding a small amount of a modifier to your eluent, such as acetic acid or formic acid (e.g., 0.1-1%), can help to suppress the ionization of the phenolic hydroxyl group and lead to sharper spots. However, be mindful that acidic conditions can sometimes cause degradation of sensitive compounds.

Troubleshooting Guide

This guide addresses common problems encountered during the column chromatography of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Poor Separation of Product and Impurities - Inappropriate eluent system. - Column overloading. - Column packed improperly.- Optimize the eluent system using TLC. Try different solvent combinations (e.g., hexane/ethyl acetate, hexane/dichloromethane, or toluene-based systems for better separation of aromatic compounds).[1] - Use a larger column or reduce the amount of crude material loaded. A general rule is to use at least 50-100g of silica per gram of crude product. - Ensure the column is packed uniformly without any cracks or channels.
Product Elutes Too Quickly (High Rf) - Eluent system is too polar.- Decrease the polarity of the eluent. For example, if you are using 10% ethyl acetate in hexane, try reducing it to 2-5%.
Product Elutes Too Slowly or Not at All (Low Rf) - Eluent system is not polar enough.- Increase the polarity of the eluent by gradually increasing the percentage of the more polar solvent.
Compound Decomposes on the Column - The compound is sensitive to the acidic nature of silica gel.- Test the stability of your compound on a silica TLC plate by spotting it and letting it sit for several hours before eluting.[4] - If it decomposes, consider using a less acidic stationary phase like deactivated silica gel or neutral alumina.[1][4]
Crystallization of Compound on the Column - The compound is highly concentrated and has low solubility in the eluent.- This can block the column flow. If this occurs, it may be necessary to use a wider column and more solvent. Pre-purification by another method might be needed to remove the component that is crystallizing.
Fractions are Very Dilute - Too much solvent was used for elution.- Concentrate the fractions you expect to contain your product and re-analyze by TLC.[4]
Co-elution of Impurities - Impurities have very similar polarity to the product.- Try a different solvent system to exploit different intermolecular interactions. For example, using toluene instead of hexane can improve separation of aromatic compounds.[1] - Consider using a longer column for better resolution.
Crude Sample is Not Soluble in the Eluent - The crude material has poor solubility in the non-polar eluent.- Use a "dry loading" technique. Dissolve the crude product in a minimal amount of a more polar solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be loaded onto the top of the column.[5]

Experimental Protocols

Thin-Layer Chromatography (TLC) for Eluent System Selection
  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a silica gel TLC plate.

  • Prepare developing chambers with different ratios of hexane and ethyl acetate (e.g., 98:2, 95:5, 90:10).

  • Place the TLC plates in the chambers and allow the solvent front to travel up the plate.

  • Visualize the spots under a UV lamp (254 nm).

  • The ideal eluent system should give your product an Rf value of approximately 0.2-0.4 for good separation on a column.

Column Chromatography Protocol
  • Column Preparation:

    • Select an appropriate size glass column.

    • Add a small plug of cotton or glass wool to the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and allow the solvent to drain while gently tapping the column to ensure even packing.

    • Add another thin layer of sand on top of the silica gel.

    • Pre-elute the column with the starting eluent system.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully pipette the solution onto the top of the silica gel.

    • Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (flash chromatography) to maintain a steady flow rate.

    • Collect fractions in test tubes or vials.

    • If a gradient elution is needed, gradually increase the polarity of the eluent system.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

TLC Data for Related Salicylates
CompoundEluent System (n-hexane:ethyl acetate)Rf Value
Methyl salicylate4:10.75[2]
Ethyl salicylate4:10.78[2]
Butyl salicylate4:10.90[2]
Isoamyl salicylate4:10.95[2]

Note: The Rf value of this compound is expected to be higher than that of methyl salicylate in the same eluent system due to the non-polar tert-butyl groups. Therefore, a less polar eluent system is recommended for column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_column Column Chromatography cluster_analysis Analysis & Isolation crude_product Crude Methyl 3,5-di-tert-butylsalicylate dissolve_tlc Dissolve in DCM/EtOAc crude_product->dissolve_tlc tlc_plate Spot on TLC Plate dissolve_tlc->tlc_plate eluent_systems Test Eluent Systems (e.g., Hexane:EtOAc) tlc_plate->eluent_systems select_eluent Select Eluent with Product Rf ≈ 0.2-0.4 eluent_systems->select_eluent pack_column Pack Silica Gel Column select_eluent->pack_column load_sample Load Sample (Wet or Dry) pack_column->load_sample elute_column Elute with Selected Solvent load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate_solvent Evaporate Solvent combine_pure->evaporate_solvent pure_product Purified Product evaporate_solvent->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_eluent Eluent Issues cluster_compound Compound/Column Issues cluster_loading Loading/Overloading start Poor Separation? check_rf Check Product Rf on TLC start->check_rf Yes pure_product Successful Purification start->pure_product No rf_high Rf too high? check_rf->rf_high rf_low Rf too low? rf_high->rf_low No decrease_polarity Decrease Eluent Polarity rf_high->decrease_polarity Yes increase_polarity Increase Eluent Polarity rf_low->increase_polarity Yes streaking Streaking/Tailing? rf_low->streaking No add_modifier Add Modifier (e.g., Acetic Acid) streaking->add_modifier Yes decomposition Decomposition? streaking->decomposition No change_stationary_phase Use Alumina or Deactivated Silica decomposition->change_stationary_phase Yes overloaded Column Overloaded? decomposition->overloaded No reduce_load Reduce Sample Load or Use Larger Column overloaded->reduce_load Yes

Caption: Troubleshooting decision tree for column chromatography purification.

References

Troubleshooting low yield in the synthesis of hindered phenolic esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of hindered phenolic esters.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My hindered phenolic ester synthesis is resulting in a very low yield. What are the primary reasons for this?

Low yields in the synthesis of hindered phenolic esters are most commonly attributed to a combination of factors:

  • Steric Hindrance: The bulky groups (e.g., tert-butyl) ortho to the phenolic hydroxyl group physically obstruct the approach of the acylating agent, slowing down the reaction rate significantly.

  • Reduced Nucleophilicity of the Phenol: The electron-withdrawing nature of the aromatic ring in phenols decreases the nucleophilicity of the hydroxyl oxygen compared to aliphatic alcohols. This effect is exacerbated by steric hindrance.[1]

  • Reaction Equilibrium: Esterification reactions are often reversible. The presence of water, a byproduct of some esterification methods, can drive the equilibrium back towards the starting materials, thus reducing the yield.

  • Side Reactions: Under certain conditions, unwanted side reactions can consume starting materials or the desired product. Common side reactions include the formation of N-acylurea in Steglich esterification, or sulfonation and dehydration when using strong acid catalysts like sulfuric acid in Fischer esterification.[1][2]

  • Inappropriate Reaction Conditions: The choice of solvent, temperature, catalyst, and reaction time can all have a significant impact on the yield.

Q2: I am using the Fischer esterification method. Why is my yield so low and what can I do to improve it?

The Fischer esterification, which involves reacting a carboxylic acid and an alcohol (in this case, the hindered phenol) with a strong acid catalyst, is often inefficient for hindered phenols due to their low nucleophilicity.[1] Harsher conditions required to drive the reaction can lead to side reactions.[1][2]

Troubleshooting Fischer Esterification:

  • Use a Large Excess of the Carboxylic Acid or Alcohol: Using a significant excess of one of the reactants can help shift the reaction equilibrium towards the product side.

  • Remove Water: The removal of water as it is formed is crucial. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent to the reaction mixture.

  • Optimize Catalyst Concentration: The concentration of the acid catalyst can impact the yield. An optimal concentration needs to be determined experimentally.

  • Consider Alternative Catalysts: While sulfuric acid is common, other catalysts like p-toluenesulfonic acid may offer better results with fewer side reactions.

Q3: Is Steglich esterification a better option for my hindered phenol? What are the common pitfalls?

Yes, the Steglich esterification is often the preferred method for synthesizing esters from sterically hindered alcohols and phenols.[3] It is a milder reaction that uses a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst, 4-dimethylaminopyridine (DMAP).

Common Issues with Steglich Esterification:

  • Formation of N-acylurea byproduct: A common side reaction is the intramolecular rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which is unreactive towards the phenol. This can be minimized by the addition of DMAP, which acts as an acyl transfer agent.

  • Difficult Purification: The dicyclohexylurea (DCU) byproduct from DCC is often insoluble in many organic solvents, making its removal by filtration straightforward. However, residual amounts can be difficult to remove completely. Using the water-soluble EDC can simplify purification.

  • Slow Reaction Rate: Even under Steglich conditions, the reaction with highly hindered phenols can be slow. Ensure adequate reaction time and monitor the progress by thin-layer chromatography (TLC).

Q4: I am observing the formation of colored impurities in my reaction mixture. What could be the cause?

The formation of colored impurities, particularly yellow or brown hues, can be due to the oxidation of the hindered phenol starting material or product. Hindered phenols can oxidize to form colored quinone-type compounds. It is advisable to use high-purity starting materials and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Quantitative Data on Hindered Phenolic Ester Synthesis

The following table summarizes some reported yields for the synthesis of hindered phenolic esters under different conditions. Direct comparison is challenging due to the use of different substrates and reaction parameters.

Esterification MethodHindered Phenol SubstrateAcylating AgentCatalyst/ReagentSolventTemperatureYield (%)Reference
Solvent-Free CatalysisPhenolBenzoyl chlorideTiO2None25°C92N/A
Solvent-Free Catalysisp-CresolBenzoyl chlorideTiO2None25°C94N/A
Solvent-Free Catalysisp-ChlorophenolBenzoyl chlorideTiO2None25°C90N/A
Steglich EsterificationPhenylacetic acidtert-ButanolDIC/DMAPDichloromethaneRoom Temp.83[4]
Two-Step Synthesis3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid3-bromo-1-propanol, then 2,4-dihydroxybenzophenoneN/AAcetone/Ethyl acetate60°C59[5]

Experimental Protocols

Protocol 1: General Steglich Esterification of a Hindered Phenol

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Hindered Phenol (1.0 eq)

  • Carboxylic Acid (1.2 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the hindered phenol, carboxylic acid, and DMAP.

  • Dissolve the solids in anhydrous DCM.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC in a minimal amount of anhydrous DCM.

  • Slowly add the DCC solution to the reaction mixture at 0 °C with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of cold DCM.

  • Combine the filtrates and wash with 0.5 M HCl, followed by saturated NaHCO3 solution, and finally with brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Solvent-Free Esterification using TiO2 Catalyst

This protocol is an environmentally friendly alternative for the synthesis of phenolic esters.

Materials:

  • Hindered Phenol (1.0 eq)

  • Acid Chloride (1.1 eq)

  • Titanium Dioxide (TiO2) (catalytic amount, e.g., 5 mol%)

Procedure:

  • In a round-bottom flask, mix the hindered phenol and the acid chloride.

  • Add the TiO2 catalyst to the mixture.

  • Stir the reaction mixture vigorously at room temperature. If the reactants are solid, gentle heating may be required to initiate the reaction.

  • Monitor the reaction progress by TLC.

  • Upon completion, add a suitable organic solvent (e.g., dichloromethane) to dissolve the product.

  • Filter the mixture to recover the TiO2 catalyst. The catalyst can be washed with the solvent, dried, and reused.

  • Wash the filtrate with a saturated NaHCO3 solution to remove any unreacted acid chloride and HCl byproduct.

  • Wash with brine, dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the product by distillation or recrystallization.

Visualizing the Troubleshooting Process and Reaction Pathways

Troubleshooting Flowchart for Low Yield

Troubleshooting_Low_Yield Troubleshooting Low Yield in Hindered Phenolic Ester Synthesis start Low Yield Observed check_method Esterification Method? start->check_method fischer Fischer Esterification check_method->fischer Fischer steglich Steglich Esterification check_method->steglich Steglich other Other (e.g., Acid Chloride) check_method->other Other fischer_q1 Removing Water? fischer->fischer_q1 steglich_q1 DMAP Used? steglich->steglich_q1 other_q1 Base Used? other->other_q1 fischer_a1 Use Dean-Stark or dehydrating agent fischer_q1->fischer_a1 No fischer_q2 Excess Reagent? fischer_q1->fischer_q2 Yes fischer_a1->fischer_q2 fischer_a2 Use large excess of one reactant fischer_q2->fischer_a2 No fischer_q3 Side Reactions? fischer_q2->fischer_q3 Yes fischer_a2->fischer_q3 fischer_a3 Consider milder catalyst (e.g., p-TsOH) fischer_q3->fischer_a3 Yes end Improved Yield fischer_q3->end No fischer_a3->end steglich_a1 Add catalytic DMAP to prevent N-acylurea formation steglich_q1->steglich_a1 No steglich_q2 Purification Issues? steglich_q1->steglich_q2 Yes steglich_a1->steglich_q2 steglich_a2 Consider using water-soluble EDC instead of DCC steglich_q2->steglich_a2 Yes steglich_q3 Incomplete Reaction? steglich_q2->steglich_q3 No steglich_a2->steglich_q3 steglich_a3 Increase reaction time and monitor by TLC steglich_q3->steglich_a3 Yes steglich_q3->end No steglich_a3->end other_a1 Use a non-nucleophilic base (e.g., pyridine) to scavenge HCl other_q1->other_a1 No other_q1->end Yes other_a1->end

Caption: Troubleshooting flowchart for low yield in hindered phenolic ester synthesis.

General Reaction Pathway and Potential Side Reactions

Reaction_Pathways General Reaction Pathways and Side Reactions cluster_main Desired Esterification Pathway cluster_side Potential Side Reactions phenol Hindered Phenol (Ar-OH) intermediate Reactive Intermediate phenol->intermediate oxidation Oxidation (e.g., to Quinone) phenol->oxidation [O] dimerization Dimerization phenol->dimerization Radical mechanism acylating_agent Acylating Agent (R-COX) acylating_agent->intermediate sulfonation Sulfonation/Dehydration (Fischer) acylating_agent->sulfonation With H2SO4 ester Hindered Phenolic Ester (Ar-O-COR) intermediate->ester n_acylurea N-Acylurea Formation (Steglich) intermediate->n_acylurea Rearrangement

Caption: General reaction pathways and potential side reactions in hindered phenolic ester synthesis.

References

Removal of unreacted starting materials from Methyl 3,5-di-tert-butylsalicylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted starting materials from Methyl 3,5-di-tert-butylsalicylate. This guide is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Unreacted starting materials, primarily 3,5-di-tert-butylsalicylic acid and methanol, can compromise the purity of the final product. The following guide provides a systematic approach to identify and resolve common purification challenges.

Logical Workflow for Troubleshooting

The flowchart below illustrates a step-by-step process for the purification and troubleshooting of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Purification cluster_0 Initial Workup cluster_1 Purity Assessment cluster_2 Purification Methods start Crude Reaction Mixture extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate and Water) start->extraction base_wash Wash with aq. NaHCO3 Solution (Removes acidic starting material) extraction->base_wash water_wash Wash with Water/Brine (Removes excess methanol and salts) base_wash->water_wash dry_concentrate Dry Organic Layer and Concentrate water_wash->dry_concentrate tlc_analysis TLC Analysis of Crude Product dry_concentrate->tlc_analysis pure Product is Pure tlc_analysis->pure Single Spot Matches Standard impure Product is Impure tlc_analysis->impure Multiple Spots final_product Pure this compound column_chromatography Column Chromatography impure->column_chromatography Significant Impurities or Similar Rf Values recrystallization Recrystallization impure->recrystallization Crystalline Solid with Minor Impurities column_chromatography->final_product Collect Pure Fractions recrystallization->final_product Isolate Pure Crystals

Figure 1. Troubleshooting workflow for purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound synthesis?

The most common impurities are unreacted starting materials: 3,5-di-tert-butylsalicylic acid and methanol. The presence of the acid can be detected by TLC or spectroscopic methods. Excess methanol is typically removed during the aqueous workup.

Q2: How can I remove unreacted 3,5-di-tert-butylsalicylic acid from my product?

Unreacted 3,5-di-tert-butylsalicylic acid can be effectively removed by washing the organic solution of the crude product with a mild aqueous base, such as 5% sodium bicarbonate (NaHCO₃) solution. The acidic starting material will be deprotonated to form a water-soluble salt, which will partition into the aqueous layer.

Q3: My product appears oily or is a low-melting solid. How can I best purify it?

For oily products or low-melting solids, column chromatography is the preferred method of purification. This technique allows for the separation of compounds with different polarities. For this compound, a silica gel column with a non-polar eluent system is recommended.

Q4: I see multiple spots on my TLC plate after the initial workup. What should I do?

The presence of multiple spots on a TLC plate indicates an impure product. If one of the spots corresponds to the starting salicylic acid (typically a more polar spot), an additional basic wash may be beneficial. If the spots are close together, column chromatography is the most effective method for separation.

Q5: Can I use recrystallization to purify my this compound?

Recrystallization can be a suitable method if the crude product is a solid and the amount of impurities is relatively low. While a specific solvent for recrystallizing the methyl ester is not widely reported, you can screen for suitable solvents. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Given that the related 3,5-di-tert-butylsalicylaldehyde can be recrystallized from methanol, a polar solvent like methanol or ethanol could be a good starting point for solvent screening.[1]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Removal of Acidic Impurities

This protocol describes the standard workup procedure to remove unreacted 3,5-di-tert-butylsalicylic acid and methanol.

  • Dissolution : Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate or diethyl ether.

  • Basic Wash : Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). It is recommended to perform this wash two to three times to ensure complete removal of the acidic starting material.

  • Water/Brine Wash : Wash the organic layer with water, followed by a wash with brine (saturated aqueous NaCl solution). This will remove any remaining water-soluble impurities, including excess methanol.

  • Drying and Concentration : Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate). Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

Protocol 2: Column Chromatography

This method is recommended for achieving high purity, especially when dealing with multiple impurities or an oily product.

  • Stationary Phase : Pack a glass column with silica gel (230-400 mesh) as the stationary phase.

  • Eluent Selection : A non-polar eluent system is generally effective for this compound. A good starting point is a mixture of hexane and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation between the product and impurities. A typical starting eluent ratio could be in the range of 9:1 to 4:1 (hexane:ethyl acetate).

  • Loading and Elution : Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane and load it onto the column. Elute the column with the chosen solvent system, collecting fractions.

  • Analysis and Collection : Monitor the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Data Presentation

The following tables summarize the physical and solubility properties of this compound and its common starting material, 3,5-di-tert-butylsalicylic acid. This data is essential for planning purification strategies.

Table 1: Physical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
This compoundC₁₆H₂₄O₃264.36Colorless to pale yellow liquidN/A[2]
3,5-di-tert-butylsalicylic acidC₁₅H₂₂O₃250.33White to off-white powder157-162

Table 2: Solubility Data

CompoundWaterMethanolEthanolHexaneEthyl Acetate
This compoundLimited solubility[2]SolubleSolubleSolubleSoluble
3,5-di-tert-butylsalicylic acidInsolubleSolubleSoluble[3]Sparingly solubleSoluble[4]

References

Preventing polyalkylation in the synthesis of di-tert-butylated salicylates

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Di-tert-butylated Salicylates

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of di-tert-butylated salicylates, with a specific focus on preventing polyalkylation and other side reactions.

Frequently Asked Questions (FAQs)

Q1: What is polyalkylation and why is it a problem in this synthesis?

A1: Polyalkylation is a common side reaction in Friedel-Crafts alkylation where more than the desired number of alkyl groups are attached to the aromatic ring.[1] The addition of the first alkyl group activates the ring, making the mono-substituted product more reactive than the starting material.[2] This increased reactivity can lead to the formation of tri- or even tetra-alkylated byproducts, reducing the yield of the desired di-substituted product and complicating purification.

Q2: Can I directly perform a Friedel-Crafts alkylation on salicylic acid to get 3,5-di-tert-butylsalicylic acid?

A2: Direct Friedel-Crafts alkylation on salicylic acid is generally not effective. The salicylic acid molecule contains both an activating hydroxyl (-OH) group and a strongly deactivating carboxylic acid (-COOH) group.[3] The deactivating group makes the aromatic ring less nucleophilic and thus less reactive towards electrophilic substitution, which can prevent the reaction from proceeding efficiently.[3][4]

Q3: What is the most common and effective synthetic route to 3,5-di-tert-butylsalicylic acid?

A3: The preferred industrial and laboratory method is a two-step process that avoids direct alkylation of salicylic acid.[5][6]

  • Step 1 (Alkylation): Phenol is first alkylated to form the intermediate, 2,4-di-tert-butylphenol.

  • Step 2 (Carboxylation): The 2,4-di-tert-butylphenol intermediate is then carboxylated using the Kolbe-Schmitt reaction to yield the final product, 3,5-di-tert-butylsalicylic acid.[5][6] This route is more efficient as it begins with a highly activated phenol ring and introduces the carboxyl group in a separate, regioselective step.

Q4: What are the key factors to control during the alkylation of phenol to prevent polyalkylation?

A4: To achieve high selectivity for the di-substituted product (2,4-di-tert-butylphenol), several parameters must be carefully controlled:

  • Stoichiometry: Using a large excess of the aromatic substrate (phenol) compared to the alkylating agent is the most effective strategy. This ensures the electrophile is more likely to react with an unsubstituted phenol molecule.[1]

  • Temperature: Lowering the reaction temperature can help control the reaction rate and reduce the likelihood of side reactions.[1]

  • Reagent Addition: Slow, controlled addition of the alkylating agent helps to maintain a low concentration of the electrophile, further favoring mono- and di-alkylation over polyalkylation.[1]

  • Catalyst Choice: Using a less reactive Lewis acid or a solid acid catalyst (like certain zeolites) can improve selectivity.[1][7][8]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Problem 1: Low yield of 3,5-di-tert-butylsalicylic acid and formation of a major dimeric byproduct during the Kolbe-Schmitt reaction.

  • Probable Cause: You are observing the formation of 2,2'-dihydroxy-3,3',5,5'-tetra-t-butylbiphenyl. This occurs via the ortho-coupling of phenoxide radicals, a reaction that is promoted by the presence of oxygen and non-optimal temperature and time conditions.[6] In one study, this side reaction resulted in a 65% yield of the dimer and less than 1% of the desired product.[6]

  • Solution:

    • Exclude Oxygen: The most critical step is to minimize the presence of oxygen during the carboxylation. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Optimize Reaction Conditions: Carefully control the reaction time and temperature. Optimizing these parameters has been shown to reduce dimer formation to just 8% and increase the yield of 3,5-di-tert-butylsalicylic acid to 68%.[6]

    • Purity of Starting Material: Ensure the 2,4-di-tert-butylphenol intermediate is pure before proceeding to the carboxylation step.

Problem 2: The product mixture from the initial phenol alkylation step contains significant amounts of mono-, tri-, and other poly-alkylated species.

  • Probable Cause: The reaction conditions are too harsh or the stoichiometry is incorrect, making the activated, alkylated products react further before all the initial phenol has been consumed.

  • Solution:

    • Adjust Molar Ratio: Increase the molar ratio of phenol to the alkylating agent (e.g., tert-butanol or isobutene). A ratio of 3:1 or higher is recommended.[1]

    • Lower Temperature: Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate. Monitor progress by TLC or GC-MS.

    • Change Catalyst: If using a highly reactive catalyst like AlCl₃, consider switching to a milder Lewis acid or a reusable solid acid catalyst, which can offer better selectivity.[8]

    • Control Reagent Addition: Use a dropping funnel to add the alkylating agent slowly and steadily to the phenol/catalyst mixture over an extended period.

Data Presentation

Table 1: Effect of Optimized Conditions on Kolbe-Schmitt Carboxylation of 2,4-di-tert-butylphenol

ConditionYield of 3,5-di-tert-butylsalicylic acid (%)Yield of Dimer Byproduct (%)Reference
Initial Conditions< 1%65%[6]
Optimized (O₂ exclusion, optimal T/t)68%8%[6]

Table 2: General Strategies to Control Selectivity in Phenol Alkylation

ParameterStrategy for Higher SelectivityRationale
Stoichiometry Increase molar excess of phenolStatistically favors alkylation of the unreacted starting material.[1]
Temperature Lower reaction temperatureReduces the rate of subsequent alkylation reactions.[1]
Catalyst Activity Use milder Lewis acids or solid acidsLess active catalysts can better differentiate between the starting material and the more reactive product.[8]
Reagent Addition Add alkylating agent slowlyMaintains a low concentration of the electrophile, suppressing polyalkylation.[1]

Visualized Workflows and Logic

G Diagram 1: Preferred Synthetic Workflow cluster_0 Step 1: Friedel-Crafts Alkylation cluster_1 Step 2: Kolbe-Schmitt Carboxylation start Phenol + tert-Butanol catalyst Acid Catalyst (e.g., H₂SO₄ or Solid Acid) start->catalyst reaction1 Alkylation Reaction catalyst->reaction1 product1 2,4-di-tert-butylphenol reaction1->product1 start2 2,4-di-tert-butylphenol + K₂CO₃ product1->start2 Purified Intermediate reaction2 Carboxylation (CO₂, High T & P) start2->reaction2 acidification Acidic Workup (e.g., H₂SO₄) reaction2->acidification product2 3,5-di-tert-butylsalicylic acid acidification->product2

Caption: Preferred two-step pathway for synthesizing 3,5-di-tert-butylsalicylic acid.

G Diagram 2: Troubleshooting Low Yield in Kolbe-Schmitt Step start Problem: Low Yield of Desired Salicylate q1 Is a major byproduct observed (e.g., high MW dimer)? start->q1 cause1 Probable Cause: Oxidative coupling of phenoxide radicals. q1->cause1 Yes cause2 Probable Cause: Incomplete reaction or degradation. q1->cause2 No sol1 Solution: 1. Run reaction under inert atmosphere (N₂/Ar). 2. Re-optimize temperature and reaction time. cause1->sol1 sol2 Solution: 1. Verify purity of 2,4-DTBP starting material. 2. Confirm CO₂ pressure and temperature are correct. cause2->sol2 G Diagram 3: Competing Reaction Pathways in Phenol Alkylation phenol Phenol mono Mono-tert-butylphenol phenol->mono + t-Bu⁺ di_desired Di-tert-butylphenol (Desired Product) mono->di_desired + t-Bu⁺ (k_desired) tri_undesired Tri-tert-butylphenol (Undesired Byproduct) di_desired->tri_undesired + t-Bu⁺ (k_undesired) note Goal: Maximize k_desired while minimizing k_undesired. This is achieved by keeping [Phenol] high and [t-Bu⁺] low.

References

Technical Support Center: Efficient Synthesis of Methyl 3,5-di-tert-butylsalicylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the efficient synthesis of Methyl 3,5-di-tert-butylsalicylate. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the synthesis of this sterically hindered ester.

Catalyst Selection Guide

The choice of catalyst is critical for the efficient synthesis of this compound, primarily due to the steric hindrance imposed by the two tert-butyl groups. The reaction is typically achieved via two main routes: the direct esterification of 3,5-di-tert-butylsalicylic acid with methanol or the Friedel-Crafts alkylation of methyl salicylate.

For the esterification of 3,5-di-tert-butylsalicylic acid, the following catalyst types are commonly considered:

Catalyst TypeExamplesAdvantagesDisadvantagesTypical Reaction Conditions
Brønsted Acids Concentrated Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (p-TSA)Inexpensive, readily available, and often effective.Can be corrosive, difficult to remove from the reaction mixture, and may lead to side reactions like dehydration or charring at elevated temperatures. Neutralization and work-up can be cumbersome.Reflux in excess methanol, reaction times can be prolonged due to steric hindrance.
Solid Acid Catalysts Amberlyst-15, Sulfated ZirconiaEasily separable from the reaction mixture (recyclable), generally milder reaction conditions, and reduced corrosion issues.May have lower activity compared to strong mineral acids, requiring longer reaction times or higher temperatures. Catalyst deactivation can occur.Batch or flow reactors, elevated temperatures may be required.
Lewis Acids Tin(IV) chloride (SnCl₄)Can be effective for sterically hindered substrates.Often require strictly anhydrous conditions, can be expensive, and removal of metal residues from the product can be challenging.Anhydrous conditions, often in a non-polar solvent.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Low or No Product Yield

Q1: I am getting a very low yield of this compound. What are the possible causes and how can I improve it?

A1: Low yields in the synthesis of this sterically hindered ester are a common issue. Consider the following potential causes and solutions:

  • Incomplete Reaction: The esterification of 3,5-di-tert-butylsalicylic acid is an equilibrium-limited reaction. The steric hindrance from the tert-butyl groups can slow down the reaction rate significantly.

    • Solution:

      • Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.

      • Use Excess Methanol: Employing a large excess of methanol can shift the equilibrium towards the product side. Methanol can often be used as the solvent.

      • Remove Water: The water produced during the reaction can hydrolyze the ester back to the starting material. Using a Dean-Stark apparatus to remove water azeotropically can significantly improve the yield.

  • Catalyst Inefficiency or Deactivation: The chosen catalyst may not be active enough to overcome the steric hindrance, or it may have deactivated.

    • Solution:

      • Catalyst Choice: For this sterically hindered substrate, a strong acid catalyst like concentrated sulfuric acid is often necessary. If using a solid acid catalyst, ensure it is fully activated and consider increasing the catalyst loading.

      • Catalyst Poisoning: Ensure all reagents and solvents are free of impurities that could poison the catalyst.

  • Product Loss During Work-up: Significant amounts of the product can be lost during the extraction and purification steps.

    • Solution:

      • Careful Neutralization: When neutralizing the acid catalyst with a base (e.g., sodium bicarbonate solution), add the base slowly and in portions to avoid hydrolysis of the ester.

      • Efficient Extraction: Use an appropriate organic solvent for extraction (e.g., diethyl ether, ethyl acetate). Perform multiple extractions with smaller volumes of solvent for better recovery.

      • Drying: Ensure the organic layer is thoroughly dried with an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before solvent evaporation.

Side Product Formation

Q2: My final product is impure. What are the likely side products and how can I avoid them?

A2: The most common side product is unreacted 3,5-di-tert-butylsalicylic acid. In some cases, side reactions involving the tert-butyl groups or polymerization can occur, especially under harsh acidic conditions.

  • Unreacted Starting Material:

    • Cause: Incomplete reaction (see Q1).

    • Solution: Drive the reaction to completion by increasing the reaction time, using excess methanol, or removing water. Unreacted acid can be removed during work-up by washing the organic layer with a basic solution like sodium bicarbonate.

  • Dealkylation or Isomerization: Under very strong acidic conditions and high temperatures, there is a possibility of tert-butyl group cleavage or migration.

    • Solution: Use the mildest reaction conditions that still afford a reasonable reaction rate. Monitor the reaction temperature carefully.

  • Polymerization: Salicylic acid derivatives can sometimes polymerize under strongly acidic conditions.

    • Solution: Maintain a moderate reaction temperature and avoid overly concentrated reaction mixtures.

Frequently Asked Questions (FAQs)

Q3: Which synthetic route is generally preferred for producing this compound?

A3: The most common and direct route is the Fischer esterification of 3,5-di-tert-butylsalicylic acid with methanol using an acid catalyst. An alternative is the Friedel-Crafts alkylation of methyl salicylate with a tert-butylating agent (like tert-butanol or isobutylene) and a suitable catalyst, though this may lead to isomeric impurities.

Q4: What is a typical work-up procedure for the esterification reaction?

A4: A standard work-up involves:

  • Cooling the reaction mixture to room temperature.

  • Removing the excess methanol under reduced pressure.

  • Dissolving the residue in an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing the organic solution sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filtering off the drying agent and evaporating the solvent to yield the crude product.

Q5: How can I purify the final product?

A5: The crude this compound can be purified by:

  • Column Chromatography: Using a silica gel column with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) is a very effective method for obtaining a highly pure product.

  • Recrystallization: If the crude product is a solid, recrystallization from an appropriate solvent can be used.

  • Distillation: If the product is a liquid with a sufficiently high boiling point and is thermally stable, vacuum distillation can be a viable purification method.

Experimental Protocols

Protocol 1: Sulfuric Acid Catalyzed Esterification of 3,5-di-tert-butylsalicylic Acid
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-di-tert-butylsalicylic acid.

  • Reagent Addition: Add a significant excess of methanol (e.g., 10-20 equivalents) to the flask. Methanol will serve as both the reactant and the solvent.

  • Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Reflux: Heat the reaction mixture to reflux and maintain it for several hours (monitor by TLC until the starting material is consumed).

  • Work-up: Follow the general work-up procedure described in Q4.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Visualizations

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start: 3,5-di-tert-butylsalicylic acid + excess Methanol add_catalyst Add Catalyst (e.g., H₂SO₄) start->add_catalyst reflux Reflux (Monitor by TLC) add_catalyst->reflux cool Cool to RT reflux->cool evaporate Evaporate excess Methanol cool->evaporate dissolve Dissolve in Organic Solvent evaporate->dissolve wash_h2o Wash with H₂O dissolve->wash_h2o wash_bicarb Wash with NaHCO₃ (aq) wash_h2o->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Anhydrous Agent wash_brine->dry filter_evap Filter and Evaporate Solvent dry->filter_evap purify Purify Crude Product (Column Chromatography / Recrystallization) filter_evap->purify product Final Product: This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Guide cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield or Incomplete Reaction? cause1 Equilibrium Limitation issue->cause1 cause2 Insufficient Catalyst Activity issue->cause2 cause3 Product Loss During Work-up issue->cause3 sol1a Increase Reaction Time cause1->sol1a sol1b Use Excess Methanol cause1->sol1b sol1c Remove Water (Dean-Stark) cause1->sol1c sol2a Use Stronger Acid Catalyst cause2->sol2a sol2b Increase Catalyst Loading cause2->sol2b sol3a Careful Neutralization cause3->sol3a sol3b Efficient Extraction cause3->sol3b

Caption: Troubleshooting guide for low yield in the synthesis of this compound.

Managing reaction temperature to control selectivity in salicylate alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing reaction temperature to control selectivity during the alkylation of salicylates.

Frequently Asked Questions (FAQs)

Q1: What are the primary products in salicylate alkylation?

Salicylate anions are ambident nucleophiles, meaning they have two nucleophilic sites: the phenoxide oxygen and the carbon atoms of the aromatic ring (primarily at the ortho and para positions relative to the hydroxyl group). Consequently, alkylation can result in two main types of products:

  • O-alkylation: The alkyl group attaches to the oxygen atom of the phenolic hydroxyl group, forming an ether.

  • C-alkylation: The alkyl group attaches to a carbon atom on the aromatic ring, forming a substituted salicylate.

Q2: How does reaction temperature influence selectivity between O- and C-alkylation?

Reaction temperature is a critical parameter for controlling the selectivity of salicylate alkylation by dictating whether the reaction is under kinetic or thermodynamic control.[1][2][3]

  • Kinetic Control (Lower Temperatures): At lower temperatures, the reaction is generally irreversible, and the product that is formed fastest (the kinetic product) will predominate.[4] For salicylate alkylation, O-alkylation typically has a lower activation energy and is the kinetically favored product.

  • Thermodynamic Control (Higher Temperatures): At higher temperatures, the initial alkylation products can revert to the starting materials or rearrange. This allows the reaction to reach equilibrium, where the most stable product (the thermodynamic product) will be the major isomer.[4] C-alkylated salicylates are often more thermodynamically stable than their O-alkylated counterparts.

Q3: What is the general trend for temperature effects on O- vs. C-alkylation of phenols and their derivatives?

For the alkylation of phenols, lower reaction temperatures tend to favor the formation of O-alkylated products (ethers).[5] As the temperature increases, the proportion of C-alkylated products generally rises.[5] This is because the O-alkylation is kinetically faster, while the C-alkylation leads to a more thermodynamically stable product.

Troubleshooting Guides

Issue 1: Low yield of the desired O-alkylated product and formation of C-alkylated byproducts.

  • Possible Cause: The reaction temperature is too high, leading to thermodynamic control and favoring the formation of the more stable C-alkylated product.

  • Solution:

    • Lower the Reaction Temperature: Conduct the reaction at a lower temperature to favor kinetic control. For many alkylations, this may mean running the reaction at room temperature, 0 °C, or even lower.

    • Shorten the Reaction Time: A shorter reaction time can also help to isolate the kinetic product before it has a chance to equilibrate to the thermodynamic product.[3]

    • Choice of Base and Solvent: The choice of base and solvent can significantly influence the nucleophilicity of the phenoxide oxygen versus the ring carbons. Protic solvents can solvate the phenoxide oxygen, hindering O-alkylation and promoting C-alkylation.[6] Using a polar aprotic solvent like DMF or acetone with a suitable base can favor O-alkylation.

Issue 2: A complex mixture of mono-, di-, and poly-alkylated products is obtained.

  • Possible Cause: The reaction temperature is too high, promoting multiple alkylations on the aromatic ring.

  • Solution:

    • Reduce the Reaction Temperature: Higher temperatures can provide the activation energy needed for subsequent alkylations of the initial product.[7]

    • Control Stoichiometry: Use a stoichiometric amount or a slight excess of the salicylate relative to the alkylating agent to minimize polyalkylation.

    • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) to monitor the reaction and stop it once the desired mono-alkylated product is formed, before significant polyalkylation occurs.

Issue 3: The reaction is too slow or does not proceed at lower temperatures.

  • Possible Cause: The activation energy for the desired alkylation is not being overcome at the lower temperature.

  • Solution:

    • Gradual Temperature Increase: Slowly increase the reaction temperature in small increments (e.g., 10 °C) and monitor the product distribution at each step to find the optimal balance between reaction rate and selectivity.

    • Use a More Reactive Alkylating Agent: If possible, switch to a more reactive alkylating agent (e.g., from an alkyl chloride to an alkyl iodide) to increase the reaction rate at lower temperatures.

    • Catalyst Selection: For certain types of alkylations, the choice of catalyst can significantly impact the reaction rate and selectivity.[8]

Data Presentation

Table 1: Effect of Temperature on Product Distribution in Phenol Alkylation (Illustrative Example)

Temperature (°C)O-Alkylation Product (%)C-Alkylation Product (ortho/para) (%)Reference
607822[5]
802476[5]

Note: This data is for a representative phenol alkylation and illustrates the general trend. The optimal temperature range for salicylate alkylation will depend on the specific substrates, solvent, and base used.

Experimental Protocols

Protocol 1: Selective O-Alkylation of Salicylamide (Kinetic Control)

This protocol is adapted for the selective O-alkylation of salicylamide to produce ethenzamide and emphasizes conditions that favor the kinetic product.[9]

  • Materials: Salicylamide, Ethyl Iodide, Potassium Carbonate (K₂CO₃), Dimethylformamide (DMF).

  • Procedure:

    • In a round-bottom flask, dissolve salicylamide (1 equivalent) in DMF.

    • Add finely powdered anhydrous potassium carbonate (2-3 equivalents).

    • Cool the mixture to 0-5 °C in an ice bath.

    • Slowly add ethyl iodide (1.1 equivalents) dropwise while maintaining the low temperature.

    • Stir the reaction mixture at low temperature for 2-4 hours, monitoring the progress by TLC.

    • Upon completion, quench the reaction with cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude O-alkylated product.

Protocol 2: C-Alkylation of Salicylic Acid (Thermodynamic Control)

This protocol outlines general conditions that would favor the C-alkylation of salicylic acid.[7]

  • Materials: Salicylic Acid, a long-chain olefin (e.g., 1-tetradecene), and an acid catalyst (e.g., anhydrous methanesulfonic acid).

  • Procedure:

    • Combine salicylic acid and the olefin in a reaction vessel.

    • Add the acid catalyst to the mixture.

    • Heat the reaction mixture to a relatively high temperature (e.g., 120-160 °C).[7]

    • Maintain the temperature and stir for an extended period (e.g., 8-24 hours) to allow the reaction to reach thermodynamic equilibrium.

    • Monitor the formation of the C-alkylated product by a suitable analytical method (e.g., GC-MS or NMR of aliquots).

    • After cooling, the product mixture can be worked up by neutralizing the catalyst and purifying the C-alkylated salicylic acid by chromatography or distillation.

Mandatory Visualizations

G cluster_0 Reaction Conditions cluster_1 Control Pathway cluster_2 Major Product Low_Temp Low Temperature (e.g., 0-25°C) Kinetic Kinetic Control Low_Temp->Kinetic Favors High_Temp High Temperature (e.g., >80°C) Thermodynamic Thermodynamic Control High_Temp->Thermodynamic Favors O_Alk O-Alkylation (Ether Formation) Kinetic->O_Alk Leads to C_Alk C-Alkylation (Ring Substitution) Thermodynamic->C_Alk Leads to

Caption: Temperature's influence on reaction control and product selectivity.

G Start Salicylate + Alkyl Halide Low_Temp Low Temperature Short Reaction Time Start->Low_Temp Kinetic Conditions High_Temp High Temperature Long Reaction Time Start->High_Temp Thermodynamic Conditions Kinetic_Product Kinetic Product (O-Alkylated) Low_Temp->Kinetic_Product Thermo_Product Thermodynamic Product (C-Alkylated) High_Temp->Thermo_Product

Caption: Experimental workflow for selective salicylate alkylation.

References

Recrystallization techniques for high-purity Methyl 3,5-di-tert-butylsalicylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Methyl 3,5-di-tert-butylsalicylate. The focus is on purification, with a special emphasis on the challenges associated with its physical state.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound, particularly when attempting crystallization.

Issue 1: The crude product is an oil or a liquid, not a solid.

  • Cause: this compound is typically a colorless to pale yellow liquid at room temperature.[1] Therefore, expecting a solid crude product that can be purified by conventional recrystallization of a solid may be incorrect.

  • Solution:

    • Confirm the identity of your product: Use analytical techniques like NMR or IR spectroscopy to ensure you have synthesized the correct compound.

    • Shift purification strategy: For a liquid product, purification methods such as vacuum distillation or column chromatography are more appropriate than recrystallization.

    • Attempt low-temperature crystallization: Some low-melting compounds can be induced to crystallize at reduced temperatures.[2][3][4] This involves dissolving the compound in a minimal amount of a suitable solvent and slowly cooling the solution to 0 °C, or even lower in a dry ice/acetone bath.

Issue 2: During attempted recrystallization, the compound "oils out" instead of forming crystals.

  • Cause: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is common for low-melting point compounds or when the solution is supersaturated above the compound's melting point.[2][3][4]

  • Troubleshooting Steps:

    • Increase the solvent volume: Add more hot solvent to decrease the saturation of the solution. This may allow the solution to cool to a temperature below the compound's melting point before saturation is reached.

    • Use a different solvent or a solvent mixture: A solvent in which the compound is less soluble may promote crystallization over oiling out. A two-solvent system can also be effective.[5][6][7] Start by dissolving the compound in a "good" solvent and then add a "poor" solvent dropwise at the boiling point until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the oil/precipitate and then allow it to cool slowly.

    • Slow down the cooling process: Rapid cooling encourages oiling out. Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.

    • Scratch the inner surface of the flask: Use a glass rod to scratch the flask below the surface of the liquid. The microscopic scratches can provide a surface for crystal nucleation.

    • Add a seed crystal: If you have a small amount of pure, solid this compound, adding a tiny crystal to the cooled solution can induce crystallization.

Issue 3: No crystals form upon cooling.

  • Cause: The solution may not be sufficiently saturated, or there may be no nucleation sites for crystal growth to begin.

  • Troubleshooting Steps:

    • Induce crystallization: Try scratching the inside of the flask or adding a seed crystal.

    • Reduce the solvent volume: If the solution is too dilute, you can heat it to boiling and evaporate some of the solvent to increase the concentration. Be careful not to evaporate too much, as this can lead to oiling out or rapid precipitation of impure crystals.

    • Cool to a lower temperature: If cooling to 0 °C is unsuccessful, try a dry ice/acetone bath, but be aware that very rapid cooling can trap impurities.

    • Try a different solvent: The chosen solvent may be too good at dissolving the compound, even at low temperatures. Experiment with different solvents or solvent pairs.

Frequently Asked Questions (FAQs)

Q1: What is the expected physical state of pure this compound?

A1: Pure this compound is a colorless to pale yellow liquid at room temperature.[1]

Q2: Can I purify this compound by recrystallization?

A2: Since it is a liquid, standard recrystallization is not a suitable method for purification. However, if your crude product is a low-melting solid or an oil containing solid impurities, you might attempt a low-temperature crystallization. More appropriate purification techniques for a liquid are vacuum distillation or column chromatography.

Q3: What are good starting solvents for attempting to crystallize this compound?

A3: Due to its moderate solubility in organic solvents and limited solubility in water, you could explore short-chain alcohols like methanol or ethanol, or non-polar solvents like hexanes.[1] A patent for the related compound, 3,5-di-tert-butylsalicylaldehyde, mentions recrystallization from methanol, suggesting that alcohols are a good starting point. For aromatic esters, solvent mixtures like ethanol/water, hexane/ethyl acetate, or toluene/hexane are often employed.[7][8]

Q4: My recrystallization attempt resulted in a very low yield. What went wrong?

A4: Several factors can lead to a low yield:

  • Using too much solvent: The more solvent you use, the more of your compound will remain dissolved in the mother liquor.

  • Incomplete precipitation: Ensure you have allowed sufficient time for crystallization at a low temperature.

  • Premature filtration: Filtering the solution while it is still warm will result in loss of product.

  • Washing with warm solvent: Always wash the collected crystals with a small amount of ice-cold solvent to minimize redissolving the product.

Quantitative Data

Due to the liquid nature of this compound and the lack of specific solubility data in the literature, a quantitative data table for recrystallization is not applicable. For purification by distillation, the boiling point under a specific vacuum pressure would be the key quantitative parameter to determine. For column chromatography, the retention factor (Rf) in a given solvent system would be critical.

Experimental Protocols

As standard recrystallization is not the primary method for this liquid compound, a general protocol for low-temperature crystallization of a low-melting solid or oil is provided below.

Protocol: Low-Temperature Crystallization

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a few drops of a potential solvent at room temperature. If it dissolves readily, the solvent is likely too "good." A suitable solvent should dissolve the compound when heated but show low solubility when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently with swirling until the compound dissolves completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, add a small amount of extra hot solvent and perform a hot gravity filtration to remove them.

  • Slow Cooling: Allow the solution to cool slowly to room temperature. Do not disturb the flask.

  • Low-Temperature Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to induce crystallization. If no crystals form, a dry ice/acetone bath can be used for further cooling.

  • Induce Crystallization (if necessary): If crystals do not form spontaneously, scratch the inside of the flask with a glass rod or add a seed crystal.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Allow the crystals to dry completely under vacuum.

Visualizations

Troubleshooting_Oiling_Out start Crude product 'oils out' during recrystallization increase_solvent Add more hot solvent and redissolve start->increase_solvent slow_cool Allow to cool slowly increase_solvent->slow_cool crystals_form Crystals form slow_cool->crystals_form Success no_crystals Still oils out or no crystals form slow_cool->no_crystals Failure change_solvent Try a different solvent or solvent pair no_crystals->change_solvent induce_crystallization Attempt to induce crystallization (scratching, seeding) no_crystals->induce_crystallization purify_alternative Consider alternative purification (distillation, chromatography) no_crystals->purify_alternative change_solvent->slow_cool induce_crystallization->slow_cool induce_crystallization->purify_alternative If still unsuccessful

Caption: Troubleshooting workflow for when a compound "oils out".

Purification_Decision_Tree start Start: Crude This compound check_state Is the crude product a liquid or a solid? start->check_state liquid_path Liquid Purification check_state->liquid_path Liquid solid_path Solid Purification check_state->solid_path Solid / Oil distillation Vacuum Distillation liquid_path->distillation chromatography Column Chromatography liquid_path->chromatography recrystallization Low-Temperature Recrystallization solid_path->recrystallization oiling_out If 'oiling out' occurs, see troubleshooting guide recrystallization->oiling_out

Caption: Decision tree for selecting a purification method.

References

Validation & Comparative

A Comparative Analysis of the UV Absorption Spectra of Methyl 3,5-di-tert-butylsalicylate and Other Common UV Filters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ultraviolet (UV) absorption properties of Methyl 3,5-di-tert-butylsalicylate alongside other widely used organic and inorganic UV filters. The following sections present a summary of their spectral characteristics, a detailed experimental protocol for obtaining such data, and a visual representation of the experimental workflow.

Comparative UV Absorption Data

The efficacy of a UV filter is determined by its ability to absorb UV radiation, which is quantified by its wavelength of maximum absorbance (λmax) and its molar absorptivity (ε). A higher molar absorptivity at a specific wavelength indicates a greater ability to absorb photons of that energy. The following table summarizes the available UV absorption data for this compound and other common UV filters.

UV FilterTypeWavelength of Maximum Absorbance (λmax) (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)UV Range
This compound SalicylateData Not AvailableData Not AvailableUVB (Expected)
Homosalate Salicylate306[1]Data Not AvailableUVB[1]
Octisalate (Ethylhexyl Salicylate) Salicylate307[2]Data Not AvailableUVB[2]
Oxybenzone Benzophenone288 and 350[3]20,381 at 290 nm[3]UVB/UVA2
Avobenzone Dibenzoylmethane357-36032,400 at 355 nm (in cyclohexane)UVA1
Octinoxate (Ethylhexyl Methoxycinnamate) Cinnamate310-311~24,104 (calculated)UVB
Titanium Dioxide (nano) Inorganic/PhysicalBroad-spectrumNot Applicable (primarily scatters and absorbs)UVA/UVB

Note: The molar absorptivity for Octinoxate was calculated from its specific extinction value (E 1%/1cm) of a minimum of 830 at 308 nm in methanol. The molecular weight of Octinoxate is 290.4 g/mol . The formula used for the conversion is: ε = (E 1%/1cm * Molecular Weight) / 10.

Experimental Workflow for UV-Vis Spectrophotometry

The following diagram illustrates the typical workflow for determining the UV absorption spectrum of a compound using a UV-Vis spectrophotometer.

G cluster_prep Sample Preparation cluster_instrument Instrument Setup & Calibration cluster_measurement Measurement cluster_analysis Data Analysis prep_sample Weigh pure UV filter dissolve Dissolve in appropriate solvent (e.g., Ethanol) prep_sample->dissolve serial_dilution Perform serial dilutions to obtain a range of concentrations dissolve->serial_dilution measure_standards Measure absorbance of each standard solution serial_dilution->measure_standards turn_on Turn on UV-Vis Spectrophotometer & allow lamps to warm up set_params Set wavelength range (e.g., 200-400 nm) turn_on->set_params baseline Run a baseline correction with a blank (solvent-filled cuvette) set_params->baseline baseline->measure_standards measure_sample Measure absorbance of the sample of unknown concentration (if applicable) measure_standards->measure_sample plot_spectrum Plot Absorbance vs. Wavelength to find λmax measure_sample->plot_spectrum beer_lambert Plot Absorbance vs. Concentration at λmax plot_spectrum->beer_lambert calculate_epsilon Calculate Molar Absorptivity (ε) from the slope of the Beer-Lambert plot beer_lambert->calculate_epsilon

Caption: Workflow for UV-Vis Spectrophotometric Analysis.

Discussion of UV Absorption Spectra

In comparison, Oxybenzone offers broader protection, covering both UVB and shorter UVA (UVA2) wavelengths, with absorption peaks at 288 nm and 350 nm.[3] Its molar absorptivity is significant, making it an effective broad-spectrum filter.

Avobenzone is the gold standard for UVA protection, with a strong absorption peak centered around 357-360 nm. This allows it to absorb the longer UVA wavelengths (UVA1) that penetrate deeper into the skin and are associated with photoaging.

Octinoxate is a potent UVB absorber with a λmax around 310-311 nm. Its high molar absorptivity in this region makes it a very common ingredient in sunscreens.

Titanium dioxide in its nanoparticle form is a physical blocker, meaning it both scatters and absorbs UV radiation across the entire UVA and UVB spectrum. This provides broad-spectrum protection without the chemical absorption mechanism of organic filters.

Experimental Protocol: UV-Vis Spectrophotometry

The following is a generalized protocol for determining the UV absorption spectrum of a UV filter.

Objective: To determine the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) of a UV-filtering compound.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Analytical balance

  • Volumetric flasks and pipettes

  • UV filter compound (e.g., this compound)

  • Spectroscopic grade solvent (e.g., ethanol, cyclohexane, or methanol)

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a precise amount of the UV filter compound.

    • Dissolve the compound in a known volume of the chosen solvent in a volumetric flask to create a stock solution of known concentration.

  • Preparation of Standard Solutions:

    • Perform serial dilutions of the stock solution to prepare a series of at least five standard solutions with decreasing concentrations.

  • Instrument Setup and Calibration:

    • Turn on the UV-Vis spectrophotometer and allow the deuterium and tungsten lamps to warm up and stabilize.

    • Set the desired wavelength range for the scan (e.g., 200 nm to 400 nm).

    • Fill a quartz cuvette with the solvent to be used for the dilutions. This will serve as the blank.

    • Place the blank cuvette in the spectrophotometer and perform a baseline correction to zero the absorbance across the entire wavelength range.

  • Measurement of Absorbance Spectra:

    • Starting with the most dilute standard solution, rinse a clean quartz cuvette with a small amount of the solution, then fill the cuvette.

    • Place the cuvette in the sample holder of the spectrophotometer and record the absorbance spectrum.

    • Repeat this process for all the standard solutions, moving from the most dilute to the most concentrated.

  • Data Analysis:

    • Determination of λmax: From the absorbance spectra, identify the wavelength at which the maximum absorbance occurs. This is the λmax.

    • Verification of Beer-Lambert Law: Create a plot of absorbance at λmax versus the concentration of the standard solutions. The resulting plot should be linear, with an R² value close to 1, indicating that the Beer-Lambert law is obeyed within this concentration range.

    • Calculation of Molar Absorptivity (ε): The slope of the Beer-Lambert plot is equal to the molar absorptivity (ε) multiplied by the path length of the cuvette (l). Since the path length is typically 1 cm, the slope of the line is equal to the molar absorptivity. The units for molar absorptivity are M⁻¹cm⁻¹.

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety glasses and gloves, when handling chemicals.

  • Work in a well-ventilated area.

  • Dispose of all chemical waste according to institutional guidelines.

References

Validation of Methyl 3,5-di-tert-butylsalicylate structure using spectroscopic methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data used to validate the structure of Methyl 3,5-di-tert-butylsalicylate. By comparing expected spectroscopic signatures with data from analogous compounds, we offer a detailed framework for the structural elucidation of this molecule. All quantitative data is summarized in clear, structured tables, and detailed experimental protocols for the key spectroscopic techniques are provided.

Structural Confirmation at a Glance

The validation of this compound's structure relies on the synergistic interpretation of data from four key spectroscopic methods: ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides unique insights into the molecular architecture, and their combined application affords unambiguous structural confirmation.

The logical workflow for this validation process is illustrated below:

G cluster_structure Proposed Structure cluster_spectroscopy Spectroscopic Analysis cluster_features Structural Features Confirmed Structure This compound C₁₆H₂₄O₃ MW: 264.36 g/mol H_NMR ¹H NMR Structure->H_NMR C_NMR ¹³C NMR Structure->C_NMR IR IR Spectroscopy Structure->IR MS Mass Spectrometry Structure->MS Protons Proton Environments (Aromatic, Methyl, tert-Butyl, Hydroxyl) H_NMR->Protons Carbons Carbon Skeleton (Aromatic, Carbonyl, Alkyl) C_NMR->Carbons Functional_Groups Functional Groups (-OH, C=O, C-O, tert-Butyl) IR->Functional_Groups Molecular_Weight Molecular Weight & Fragmentation Pattern MS->Molecular_Weight Confirmation Structural Confirmation Protons->Confirmation Carbons->Confirmation Functional_Groups->Confirmation Molecular_Weight->Confirmation

Figure 1. Workflow for the spectroscopic validation of this compound.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for this compound, with comparative data from the parent compound, Methyl Salicylate, where relevant.

Table 1: ¹H NMR Spectroscopic Data
Assignment This compound (Predicted) Methyl Salicylate (Observed)
Solvent CDCl₃CDCl₃
-OH ~11.0 ppm (s, 1H)~10.74 ppm (s, 1H)
Aromatic H ~7.6 ppm (d, J=2.5 Hz, 1H), ~7.3 ppm (d, J=2.5 Hz, 1H)6.8-7.8 ppm (m, 4H)
-OCH₃ ~3.9 ppm (s, 3H)~3.93 ppm (s, 3H)
-C(CH₃)₃ ~1.4 ppm (s, 9H), ~1.3 ppm (s, 9H)N/A

Predicted data is based on established chemical shift ranges and data from structurally similar compounds.

Table 2: ¹³C NMR Spectroscopic Data
Assignment This compound (Predicted) Methyl Salicylate (Observed)
Solvent CDCl₃CDCl₃
C=O ~170 ppm~170.5 ppm
Aromatic C-O ~158 ppm~161.7 ppm
Aromatic C-H ~127 ppm, ~125 ppm~117.8, 135.6, 119.3, 130.1 ppm
Aromatic C-C(CH₃)₃ ~140 ppm, ~137 ppmN/A
Aromatic C-COOCH₃ ~112 ppm~112.5 ppm
-OCH₃ ~52 ppm~52.3 ppm
-C(CH₃)₃ ~35 ppm, ~34 ppmN/A
-C(CH₃)₃ ~31 ppm, ~30 ppmN/A

Predicted data is based on established chemical shift ranges and data from structurally similar compounds.

Table 3: Infrared (IR) Spectroscopy Data
Functional Group This compound (Observed) Methyl Salicylate (Observed)
O-H Stretch (Phenol) Broad, ~3200-3600 cm⁻¹Broad, ~3200 cm⁻¹
C-H Stretch (sp³) ~2850-3000 cm⁻¹~2955 cm⁻¹
C=O Stretch (Ester) ~1680-1700 cm⁻¹~1680 cm⁻¹
C=C Stretch (Aromatic) ~1500-1600 cm⁻¹~1587, 1485 cm⁻¹
C-O Stretch (Ester) ~1200-1300 cm⁻¹~1250, 1089 cm⁻¹

Data obtained from the NIST Gas-Phase Infrared Database.[1]

Table 4: Mass Spectrometry (MS) Data
Parameter This compound
Molecular Formula C₁₆H₂₄O₃
Molecular Weight 264.36 g/mol
Ionization Mode Electron Ionization (EI)
Molecular Ion (M⁺) m/z 264 (Predicted)
Key Fragments m/z 249 [M-CH₃]⁺ (Predicted), m/z 207 [M-C(CH₃)₃]⁺ (Predicted), m/z 191 (Predicted)

Fragmentation data is predicted based on common fragmentation patterns of esters and tert-butylated aromatic compounds.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate replication and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the sample is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.

  • ¹H NMR Acquisition: The ¹H NMR spectrum is acquired with a pulse angle of 45°, a relaxation delay of 2 seconds, and an acquisition time of 4 seconds. Typically, 16 scans are co-added.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence with a pulse angle of 30°, a relaxation delay of 5 seconds, and an acquisition time of 1.5 seconds. Typically, 1024 scans are co-added.

  • Data Processing: The free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For a solid sample, a small amount is finely ground with potassium bromide (KBr) and pressed into a thin pellet. For a liquid sample, a thin film is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the sample directly on the ATR crystal.

  • Instrumentation: An FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector is used.

  • Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and automatically subtracted from the sample spectrum. Typically, 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Electron Ionization (EI) is typically used, with an electron energy of 70 eV.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: The mass spectrum is scanned over a range of m/z 40 to 500.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. The fragmentation pattern is then interpreted to deduce the structure of the molecule.

References

Purity Analysis of Synthesized Methyl 3,5-di-tert-butylsalicylate: A Comparative Guide Using HPLC and NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous assessment of purity for newly synthesized compounds is a cornerstone of chemical research and pharmaceutical development. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity determination of synthesized Methyl 3,5-di-tert-butylsalicylate. We present detailed experimental protocols, comparative data, and a clear workflow to assist researchers in selecting the most appropriate analytical technique for their needs.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful technique for separating and quantifying the components of a mixture. For this compound, a reversed-phase HPLC method is highly effective in resolving the target compound from potential impurities.

Experimental Protocol: HPLC

1. Sample Preparation:

  • Accurately weigh 10 mg of the synthesized this compound.

  • Dissolve the sample in 10 mL of methanol to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution with the mobile phase to a final concentration of 100 µg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of methanol and water (85:15 v/v) containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection: UV detection at 304 nm.

Data Presentation: HPLC Purity Analysis

The purity of this compound is determined by calculating the peak area percentage. The following table presents representative data for a synthesized sample compared to a hypothetical pure standard.

CompoundRetention Time (min)Peak AreaArea %
Reference Standard
This compound5.21250000100.0
Synthesized Sample
Impurity 1 (Methyl salicylate)2.8150001.2
Impurity 2 (Monosubstituted intermediate)4.1100000.8
This compound5.2122500098.0

Note: The retention times and peak areas are representative and may vary depending on the specific HPLC system and conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR) to determine purity. Both ¹H NMR and ¹³C NMR are valuable for identifying the target compound and any impurities.

Experimental Protocol: NMR

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of the synthesized this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Add a known amount of an internal standard (e.g., dimethyl sulfone) for quantitative analysis if required.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Acquisition Parameters:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Pulse sequence: zg30

    • Number of scans: 16

    • Relaxation delay: 5 seconds

  • ¹³C NMR:

    • Pulse sequence: zgpg30

    • Number of scans: 1024

Data Presentation: NMR Purity Analysis

The purity of this compound can be estimated from the ¹H NMR spectrum by comparing the integration of the product peaks to those of impurities.

Signal Assignment (¹H NMR)Chemical Shift (ppm)Integration (Relative)
Reference Standard
-C(CH₃)₃ (tert-butyl)1.35 (s, 18H)18.00
-OCH₃ (methyl ester)3.90 (s, 3H)3.00
Aromatic-H7.55 (d, 1H), 7.80 (d, 1H)2.00
-OH (hydroxyl)11.50 (s, 1H)1.00
Synthesized Sample
-C(CH₃)₃ (tert-butyl)1.35 (s)18.00
-OCH₃ (methyl ester)3.90 (s)3.00
Aromatic-H7.55 (d), 7.80 (d)2.00
-OH (hydroxyl)11.50 (s)1.00
Impurity: Methyl salicylate (aromatic region)6.80-7.50 (m)~0.08

Note: Chemical shifts are referenced to TMS at 0 ppm. The presence of low-level impurity peaks in the aromatic region of the synthesized sample indicates a purity of approximately 98-99% based on relative integration.

Comparative Summary

FeatureHPLCNMR
Principle Separation based on polarity and interaction with stationary phase.Nuclear spin transitions in a magnetic field, providing structural details.
Quantitative Data Provides precise quantification of impurities through peak area percentage.Can be quantitative (qNMR) with an internal standard, but often used for semi-quantitative estimation by integration.
Impurity Detection Excellent for detecting and resolving a wide range of impurities, even at low levels.Good for identifying structurally related impurities. May not detect non-proton containing impurities in ¹H NMR.
Structural Info Provides no structural information about the impurities.Provides detailed structural information for both the main compound and impurities.
Throughput Relatively high throughput with automated systems.Lower throughput, with each sample requiring more time for acquisition and processing.

Experimental and Analytical Workflow

The following diagram illustrates the logical workflow for the purity analysis of synthesized this compound.

G cluster_synthesis Synthesis cluster_hplc HPLC Analysis cluster_nmr NMR Analysis cluster_conclusion Purity Assessment start Synthesized Methyl 3,5-di-tert-butylsalicylate hplc_prep Sample Preparation (100 µg/mL in Mobile Phase) start->hplc_prep nmr_prep Sample Preparation (10-20 mg in CDCl3) start->nmr_prep hplc_run HPLC Run (C18 Column, MeOH/H2O) hplc_prep->hplc_run hplc_data Data Analysis (Peak Area %) hplc_run->hplc_data conclusion Final Purity Report hplc_data->conclusion nmr_run NMR Acquisition (1H and 13C Spectra) nmr_prep->nmr_run nmr_data Data Analysis (Chemical Shift & Integration) nmr_run->nmr_data nmr_data->conclusion

Caption: Workflow for Purity Analysis.

Logical Relationship of Analytical Techniques

The relationship between the synthesis and the two analytical techniques for purity confirmation can be visualized as follows.

G synthesis Synthesis of Methyl 3,5-di-tert-butylsalicylate hplc HPLC (Quantitative Purity) synthesis->hplc Purity Check nmr NMR (Structural Confirmation & Impurity ID) synthesis->nmr Structure Verification pure_product Pure Product Confirmation hplc->pure_product nmr->pure_product

Caption: Analytical Techniques Relationship.

A Comparative Study on the Antioxidant Activities of Methyl 3,5-di-tert-butylsalicylate and BHT

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction

In the ongoing pursuit of effective antioxidants for various applications, from pharmaceuticals to food preservation, a thorough understanding of the comparative efficacy of different compounds is crucial. This guide presents a comparative analysis of the antioxidant activities of Methyl 3,5-di-tert-butylsalicylate and the widely used synthetic antioxidant, Butylated Hydroxytoluene (BHT). This report is intended for researchers, scientists, and professionals in the field of drug development and other relevant industries, providing a compilation of available experimental data to facilitate informed decisions.

Mechanistic Overview of Antioxidant Action

Both this compound and BHT are phenolic compounds. Their antioxidant properties are primarily attributed to the ability of their hydroxyl (-OH) group to donate a hydrogen atom to free radicals, thereby neutralizing them and terminating the oxidative chain reactions that can lead to cellular damage and product degradation. The steric hindrance provided by the bulky tert-butyl groups on the aromatic ring enhances the stability of the resulting phenoxyl radical, preventing it from initiating new oxidation chains.

BHT is a well-established antioxidant that functions as a free radical scavenger.[1][2][3] It effectively interrupts the autocatalytic process of lipid peroxidation by converting peroxy radicals to hydroperoxides.[3]

Quantitative Comparison of Antioxidant Activity

Direct comparative experimental data for this compound is limited in publicly available literature. However, studies on its derivatives and related compounds provide insights into its potential antioxidant capacity. The following tables summarize the available quantitative data for both compounds from key antioxidant assays.

Table 1: DPPH Radical Scavenging Activity

CompoundIC50 Value (µg/mL)Reference CompoundIC50 Value (µg/mL)
This compoundData not available--
Butylated Hydroxytoluene (BHT)202.35[4]Butylated Hydroxyanisole (BHA)112.05[4]
Butylated Hydroxytoluene (BHT)~28.7α-tocopherol~10.9

Note: A lower IC50 value indicates a higher antioxidant activity.

Table 2: ABTS Radical Scavenging Activity

CompoundTEAC (Trolox Equivalent Antioxidant Capacity)Reference CompoundTEAC
This compoundData not available--
Butylated Hydroxytoluene (BHT)Data varies across studiesTrolox1.0

Note: TEAC values are a measure of antioxidant strength relative to Trolox. Higher values indicate greater antioxidant capacity.

Table 3: Lipid Peroxidation Inhibition

CompoundInhibition DataAssay Method
This compoundData not available-
Butylated Hydroxytoluene (BHT)Effective inhibitor of lipid oxidation in various models[3][5]β-carotene bleaching, TBARS

Experimental Protocols

To ensure the reproducibility and standardization of antioxidant activity assessment, detailed methodologies for the key experiments are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant. The discoloration of the purple DPPH solution to a yellow-colored product is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol.

  • Reaction Mixture: Add various concentrations of the test compound (this compound or BHT) to the DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at approximately 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).

Procedure:

  • Generation of ABTS•+: The ABTS radical cation is generated by reacting ABTS with an oxidizing agent, such as potassium persulfate, and allowing the mixture to stand in the dark for 12-16 hours.

  • Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to achieve a specific absorbance at a particular wavelength (e.g., 734 nm).

  • Reaction Mixture: The test compound is added to the diluted ABTS•+ solution.

  • Measurement: The decrease in absorbance is measured after a set time (e.g., 6 minutes).

  • Calculation: The scavenging activity is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant capacity to a 1 mM concentration of the substance under investigation.[6][7]

Lipid Peroxidation Inhibition Assay (TBARS Method)

This assay measures the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation.

Procedure:

  • Induction of Lipid Peroxidation: A lipid-rich substrate (e.g., linoleic acid emulsion or tissue homogenate) is incubated with a pro-oxidant (e.g., FeSO4) in the presence and absence of the test compound.

  • TBARS Reaction: Thiobarbituric acid (TBA) is added to the reaction mixture, which is then heated. TBA reacts with MDA to form a pink-colored chromogen.

  • Measurement: The absorbance of the resulting pink solution is measured spectrophotometrically at approximately 532 nm.

  • Calculation: The percentage inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample with that of the control.

Signaling Pathways and Experimental Workflows

To visually represent the processes involved in the comparative study, the following diagrams are provided.

Antioxidant_Mechanism cluster_antioxidant Phenolic Antioxidant (AH) cluster_radical Free Radical cluster_products Neutralized Products Antioxidant This compound or BHT Free_Radical Free Radical (R•) Antioxidant->Free_Radical H• donation Antioxidant_Radical Antioxidant Radical (A•) (Stabilized) Antioxidant->Antioxidant_Radical becomes Neutralized_Radical Neutralized Molecule (RH) Free_Radical->Neutralized_Radical becomes

Figure 1: General mechanism of free radical scavenging by phenolic antioxidants.

Experimental_Workflow Start Start: Prepare Stock Solutions (this compound & BHT) DPPH_Assay DPPH Assay Start->DPPH_Assay ABTS_Assay ABTS Assay Start->ABTS_Assay Lipid_Peroxidation_Assay Lipid Peroxidation Assay Start->Lipid_Peroxidation_Assay Data_Analysis Data Analysis (Calculate IC50, TEAC, % Inhibition) DPPH_Assay->Data_Analysis ABTS_Assay->Data_Analysis Lipid_Peroxidation_Assay->Data_Analysis Comparison Comparative Evaluation Data_Analysis->Comparison Conclusion Conclusion on Relative Antioxidant Activity Comparison->Conclusion

Figure 2: Workflow for the comparative antioxidant activity study.

Conclusion

References

Side-by-side comparison of different synthetic routes to Methyl 3,5-di-tert-butylsalicylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a side-by-side comparison of two primary synthetic routes to Methyl 3,5-di-tert-butylsalicylate, a valuable intermediate in the synthesis of various pharmaceuticals and specialty chemicals. The comparison focuses on objectivity, supported by experimental data, to assist researchers in selecting the most suitable method for their specific applications.

Introduction

This compound is a substituted aromatic ester with applications in medicinal chemistry and materials science. The strategic placement of bulky tert-butyl groups on the salicylic acid scaffold can impart unique properties to its derivatives, influencing their biological activity and physical characteristics. The synthesis of this compound can be approached from different starting materials, primarily through two distinct pathways: the alkylation of methyl salicylate or the modification of 2,4-di-tert-butylphenol. This guide will explore these two routes, presenting a detailed analysis of their respective methodologies, yields, and operational considerations.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Friedel-Crafts Alkylation of Methyl SalicylateRoute 2: From 2,4-di-tert-butylphenol
Starting Material Methyl Salicylate2,4-di-tert-butylphenol
Key Reactions Friedel-Crafts AlkylationCarboxylation, Esterification
Reagents Alkylating agent (e.g., tert-butanol or isobutylene), Catalyst (e.g., strong acid)Carbon dioxide, Alkali metal hydroxide, Methanol, Acid catalyst (for esterification)
Number of Steps 1 (direct alkylation)2 (carboxylation followed by esterification)
Reported Yield Not explicitly reported for the direct synthesis of the methyl ester. The synthesis of the corresponding acid is reported with high purity.83.6% - 90.3% for the carboxylation step to the acid.[1] The subsequent esterification yield for this specific substrate is not detailed but is generally high for Fischer esterifications.
Advantages Potentially more direct, one-pot synthesis.Utilizes a readily available and inexpensive starting material. The synthesis of the intermediate acid is well-documented with high yields.
Disadvantages Potential for side reactions and challenges in controlling the regioselectivity of the alkylation. Lack of detailed, publicly available protocols for the direct synthesis of the methyl ester.A two-step process, which may be less efficient in terms of time and resources. The esterification of the sterically hindered carboxylic acid may require optimized conditions.

Synthetic Route Diagrams

Synthetic_Routes cluster_0 Route 1: Friedel-Crafts Alkylation cluster_1 Route 2: From 2,4-di-tert-butylphenol Methyl Salicylate Methyl Salicylate Methyl 3,5-di-tert-butylsalicylate_R1 This compound Methyl Salicylate->Methyl 3,5-di-tert-butylsalicylate_R1 Friedel-Crafts Alkylation (tert-alkylation agent, catalyst) 2,4-di-tert-butylphenol 2,4-di-tert-butylphenol 3,5-di-tert-butylsalicylic acid 3,5-di-tert-butylsalicylic acid 2,4-di-tert-butylphenol->3,5-di-tert-butylsalicylic acid Carboxylation (CO2, base) Methyl 3,5-di-tert-butylsalicylate_R2 This compound 3,5-di-tert-butylsalicylic acid->Methyl 3,5-di-tert-butylsalicylate_R2 Esterification (Methanol, acid catalyst)

Caption: Overview of the two primary synthetic routes to this compound.

Experimental Protocols

Route 1: Friedel-Crafts Alkylation of Methyl Salicylate

Hypothetical Protocol:

  • Reaction Setup: To a stirred solution of methyl salicylate in a suitable solvent (e.g., an alcoholic solvent), a catalyst is added at a controlled temperature between 0-15°C.

  • Addition of Alkylating Agent: An alkylating agent, such as tert-butanol or isobutylene, is then added to the reaction mixture.

  • Reaction: The reaction is allowed to proceed at this temperature for a specified duration.

  • Work-up and Purification: Upon completion, the catalyst and other impurities are removed through filtration and extraction. The resulting crude product, this compound, would then be purified, likely through chromatography or recrystallization.

It is important to note that this is a generalized procedure, and optimization of the catalyst, solvent, temperature, and reaction time would be necessary to achieve a high yield and purity of the desired product.

Route 2: Synthesis from 2,4-di-tert-butylphenol

This route involves two distinct steps: the carboxylation of 2,4-di-tert-butylphenol to 3,5-di-tert-butylsalicylic acid, followed by the esterification of the acid to the target methyl ester.

Step 1: Synthesis of 3,5-di-tert-butylsalicylic acid

This procedure is adapted from a patented method with reported yields of 83.6% to 90.3%.[1]

  • Salt Formation: In a suitable reactor, 2,4-di-tert-butylphenol is dissolved in a low-grade alcohol (e.g., methanol, ethanol, or propanol). An alkali metal hydroxide (e.g., sodium hydroxide or potassium hydroxide) is added, and the mixture is heated to 50-80°C for at least 2 hours.

  • Solvent Removal: The alcohol and water are evaporated to obtain the anhydrous 2,4-di-tert-butylphenol salt.

  • Carboxylation: The anhydrous salt is then subjected to a carboxylation reaction with carbon dioxide gas at a temperature of 110-250°C and a pressure of 0.5-1.0 MPa for 2-5 hours. This yields the alkali metal salt of 3,5-di-tert-butylsalicylic acid.

  • Isolation of the Acid: The resulting salicylate salt is dissolved in water. Unreacted starting material is extracted with an organic solvent. The aqueous layer is then acidified with a dilute mineral acid (e.g., HCl or H₂SO₄) to a pH of 2-3, causing the 3,5-di-tert-butylsalicylic acid to precipitate as a flocculent solid.

  • Purification: The precipitated acid is collected by filtration, washed with water, and dried. Further purification can be achieved by sublimation.

Step 2: Esterification of 3,5-di-tert-butylsalicylic acid

This is a standard Fischer esterification procedure. While a specific protocol for the sterically hindered 3,5-di-tert-butylsalicylic acid is not detailed, the following general method for salicylic acid esterification can be adapted.[3]

  • Reaction Setup: 3,5-di-tert-butylsalicylic acid is dissolved in an excess of methanol. A catalytic amount of a strong acid, such as concentrated sulfuric acid, is carefully added to the solution while stirring.

  • Reaction: The mixture is heated to reflux (approximately 80°C) for a period of 75 minutes or until the reaction is complete as monitored by a suitable technique (e.g., TLC or GC).

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent like dichloromethane. The organic layer is washed with a 5% sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted carboxylic acid.

  • Isolation and Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation or chromatography.

Logical Workflow Diagram

Experimental_Workflow cluster_route1 Route 1: Friedel-Crafts Alkylation cluster_route2 Route 2: From 2,4-di-tert-butylphenol R1_Start Methyl Salicylate R1_Step1 Dissolve in Solvent Add Catalyst (0-15°C) R1_Start->R1_Step1 R1_Step2 Add Alkylating Agent R1_Step1->R1_Step2 R1_Step3 Reaction R1_Step2->R1_Step3 R1_Step4 Work-up (Filtration, Extraction) R1_Step3->R1_Step4 R1_Step5 Purification (Chromatography/Recrystallization) R1_Step4->R1_Step5 R1_End This compound R1_Step5->R1_End R2_Start 2,4-di-tert-butylphenol R2_Step1 Carboxylation (Base, CO2, Heat, Pressure) R2_Start->R2_Step1 R2_Intermediate 3,5-di-tert-butylsalicylic acid R2_Step1->R2_Intermediate R2_Step2 Esterification (Methanol, Acid Catalyst, Reflux) R2_Intermediate->R2_Step2 R2_Step3 Work-up (Neutralization, Extraction) R2_Step2->R2_Step3 R2_Step4 Purification (Distillation/Chromatography) R2_Step3->R2_Step4 R2_End This compound R2_Step4->R2_End

Caption: Step-by-step experimental workflow for the two synthetic routes.

Conclusion

Both synthetic routes present viable pathways to this compound.

Route 1 , the Friedel-Crafts alkylation of methyl salicylate, offers the allure of a more direct, one-step synthesis. However, the lack of detailed and optimized public protocols for the direct synthesis of the methyl ester presents a significant challenge for researchers. The potential for side products and the need for careful control of regioselectivity are additional considerations.

Route 2 , starting from 2,4-di-tert-butylphenol, is a more established, albeit two-step, process. The initial carboxylation step is well-documented and provides high yields of the intermediate carboxylic acid. The subsequent Fischer esterification is a standard and generally high-yielding reaction, although the steric hindrance of the substrate may necessitate optimized conditions.

For researchers seeking a reliable and scalable synthesis with well-defined procedures and predictable outcomes, Route 2 currently appears to be the more practical choice based on the available literature. Further research and development into the direct alkylation of methyl salicylate (Route 1) could, however, lead to a more efficient and atom-economical process in the future. The choice between these routes will ultimately depend on the specific requirements of the research, including available resources, desired scale, and the importance of a well-established versus a potentially more direct but less documented synthetic pathway.

References

Efficacy of Methyl 3,5-di-tert-butylsalicylate Derivatives in Biological Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Comparative Biological Activity

The following table summarizes the quantitative data on the biological activity of various salicylate derivatives. It is important to note that these compounds are not all direct derivatives of Methyl 3,5-di-tert-butylsalicylate but are structurally related and provide insights into potential therapeutic applications.

Compound/DerivativeTarget/AssayCell Line/SystemIC50/ActivityReference(s)
Anti-Cancer Activity
Zinc complex of 3,5-di-tert-butyl salicylateViability, Invasion, Migration4T1 (Triple-Negative Breast Cancer)Inhibition observed[1]
Methyl salicylate based thiazole (3j)PTP1B inhibitionT47D (Breast Cancer)IC50 = 0.51 ± 0.15 µM
Methyl salicylate based thiazole (3f)PTP1B inhibitionT47D (Breast Cancer)IC50 = 0.66 ± 0.38 µM
Methyl salicylate based thiazole (3d)PTP1B inhibitionT47D (Breast Cancer)IC50 = 0.93 ± 0.51 µM
Anti-Inflammatory Activity
Methyl salicylate glycoside (J12122)Nitric Oxide ProductionRAW264.7 Macrophages56.20% inhibition at 3.0 µg/mL[2]
Methyl salicylate glycoside (J12123)Nitric Oxide ProductionRAW264.7 Macrophages51.72% inhibition at 3.0 µg/mL[2]
Methyl salicylate derivative (M16)TNF-α and IL-6 releaseRAW264.7 MacrophagesSignificant dose-dependent inhibition[3]
4-tert-butylphenyl salicylate (4-TBPS)iNOS and COX-2 expressionRAW264.7 MacrophagesDose-dependent reduction
3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-onesProstaglandin and Leukotriene synthesisIn vivo (rats)Equipotent to indomethacin[2]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to facilitate the replication and extension of these findings.

Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)

This protocol is a standard method for assessing the effect of a compound on cell proliferation and viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.

Anti-inflammatory Activity Assays

This assay measures the inhibitory effect of a compound on the production of nitric oxide, a key inflammatory mediator.

  • Cell Culture: Culture RAW264.7 macrophages in 96-well plates.

  • Treatment: Pre-treat the cells with different concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • Griess Assay: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration from a standard curve.

This protocol quantifies the levels of pro-inflammatory cytokines in cell culture supernatants.

  • Cell Culture and Treatment: Culture and treat RAW264.7 cells with test compounds and LPS as described for the NO production assay.

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA Procedure: Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits.

  • Data Analysis: Calculate the concentration of cytokines from the standard curve and determine the percentage of inhibition by the test compounds.

Mandatory Visualization

The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the biological activities of this compound derivatives.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS/TNF-α LPS/TNF-α TLR4/TNFR TLR4/TNFR LPS/TNF-α->TLR4/TNFR MyD88/TRADD MyD88/TRADD TLR4/TNFR->MyD88/TRADD IKK Complex IKK Complex MyD88/TRADD->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylation NF-κB NF-κB IκBα->NF-κB p-IκBα p-IκBα NF-κB_n NF-κB NF-κB->NF-κB_n Translocation Proteasome Proteasome p-IκBα->Proteasome Degradation Derivative Salicylate Derivative Derivative->IKK Complex Inhibition Gene Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) NF-κB_n->Gene Expression JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation p-JAK p-JAK JAK->p-JAK Phosphorylation STAT STAT p-JAK->STAT Phosphorylation p-STAT p-STAT p-STAT_dimer p-STAT Dimer p-STAT->p-STAT_dimer Dimerization Derivative Salicylate Derivative Derivative->p-JAK Inhibition Gene Expression Gene Expression (Proliferation, Survival) p-STAT_dimer->Gene Expression Translocation Experimental_Workflow cluster_Assays Biological Assays Start Start: Derivative Synthesis Cell_Culture Cell Culture (e.g., Cancer cell lines, Macrophages) Start->Cell_Culture Compound_Treatment Compound Treatment (Dose-response) Cell_Culture->Compound_Treatment Incubation Incubation (24-72 hours) Compound_Treatment->Incubation Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Incubation->Cytotoxicity_Assay Anti_Inflammatory_Assay Anti-inflammatory Assay (e.g., ELISA, Griess Assay) Incubation->Anti_Inflammatory_Assay Signaling_Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot) Incubation->Signaling_Pathway_Analysis Data_Analysis Data Analysis (IC50 Calculation, Statistical Analysis) Cytotoxicity_Assay->Data_Analysis Anti_Inflammatory_Assay->Data_Analysis Signaling_Pathway_Analysis->Data_Analysis Conclusion Conclusion: Efficacy Evaluation Data_Analysis->Conclusion

References

Cross-referencing experimental data of Methyl 3,5-di-tert-butylsalicylate with literature values

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental data for Methyl 3,5-di-tert-butylsalicylate against established literature values. The information is intended to assist researchers in verifying their experimental findings and to provide a reliable reference for this compound's physicochemical and spectroscopic properties.

Physicochemical and Spectroscopic Data Comparison

A comprehensive summary of the key physicochemical and spectroscopic properties of this compound is presented below. Where direct literature values for the target compound were unavailable, data for structurally related compounds are provided for comparative purposes.

PropertyExperimental ValueLiterature ValueReference CompoundLiterature Value (Reference)
Molecular Formula C₁₆H₂₄O₃C₁₆H₂₄O₃[1]--
Molecular Weight 264.36 g/mol 264.36 g/mol [1]--
Appearance Pale yellow liquidColorless to pale yellow liquid[1]--
Melting Point Not DeterminedNot Found3,5-Di-tert-butylsalicylaldehyde59-61 °C[2]
Boiling Point Not DeterminedNot Found4-tert-butyl phenyl salicylate367-368 °C (est.)[3]
¹H NMR (CDCl₃, ppm) Not DeterminedNot FoundMethyl Salicylateδ 10.74 (s, 1H, OH), 7.81 (d, 1H, ArH), 7.43 (t, 1H, ArH), 6.97 (d, 1H, ArH), 6.87 (t, 1H, ArH), 3.93 (s, 3H, OCH₃)[4]
¹³C NMR (CDCl₃, ppm) Not DeterminedNot FoundMethyl Salicylateδ 170.6, 161.6, 135.7, 130.1, 119.0, 117.7, 112.4, 52.3[5]
IR (cm⁻¹) Not DeterminedAvailable (see NIST WebBook)[6]--
Mass Spectrum (m/z) Not DeterminedAvailable (see NIST WebBook)[6]--

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are outlined below.

Synthesis of this compound

This protocol is adapted from a general esterification procedure.

Materials:

  • 3,5-Di-tert-butylsalicylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 3,5-di-tert-butylsalicylic acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

  • NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)

  • 5 mm NMR tubes

  • Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

¹H NMR Spectroscopy Protocol:

  • Prepare a sample by dissolving approximately 5-10 mg of the purified this compound in approximately 0.7 mL of CDCl₃ containing TMS.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H NMR spectrum at room temperature.

  • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the TMS signal at 0.00 ppm.

  • Integrate the signals and determine the chemical shifts (δ) and coupling constants (J).

¹³C NMR Spectroscopy Protocol:

  • Prepare a more concentrated sample by dissolving approximately 20-30 mg of the purified compound in approximately 0.7 mL of CDCl₃.

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • Process the spectrum similarly to the ¹H NMR spectrum.

  • Reference the spectrum to the solvent signal of CDCl₃ at 77.16 ppm.

UV-Vis Spectroscopy

Instrumentation:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Spectroscopic grade solvent (e.g., ethanol or cyclohexane)

Protocol:

  • Prepare a stock solution of known concentration of this compound in the chosen solvent.

  • Prepare a series of dilutions from the stock solution.

  • Record the UV-Vis absorption spectrum for each dilution over a relevant wavelength range (e.g., 200-400 nm).

  • Use the pure solvent as a blank for baseline correction.

  • Determine the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε).

DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol is a standard method for assessing antioxidant capacity.[7][8][9]

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (analytical grade)

  • This compound

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare a stock solution of this compound in methanol.

  • Prepare a series of dilutions of the sample and the positive control in methanol.

  • In a 96-well plate, add a specific volume of each sample or standard dilution to the wells.

  • Add the DPPH solution to each well to initiate the reaction.

  • Include a control well containing only methanol and the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at approximately 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity for each concentration using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Determine the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) by plotting the percentage of inhibition against the sample concentration.

Visualizations

The following diagrams illustrate the synthesis workflow for this compound and the general mechanism of its potential antioxidant activity.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification cluster_product Product 3_5_DTBSA 3,5-Di-tert-butylsalicylic Acid Reflux Reflux (4-6h) 3_5_DTBSA->Reflux MeOH Methanol MeOH->Reflux H2SO4 H₂SO₄ (catalyst) H2SO4->Reflux Evaporation Evaporation Reflux->Evaporation Extraction Extraction (Et₂O) Evaporation->Extraction Washing Washing Extraction->Washing Drying Drying (MgSO₄) Washing->Drying Purification Purification Drying->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound.

Antioxidant_Mechanism Phenolic_Antioxidant This compound (ArOH) Stabilized_Radical Phenoxy Radical (ArO•) (Resonance Stabilized) Phenolic_Antioxidant->Stabilized_Radical H• donation Free_Radical Free Radical (R•) Neutralized_Molecule Neutralized Molecule (RH) Free_Radical->Neutralized_Molecule H• acceptance

Caption: General antioxidant mechanism of a phenolic compound.

References

Comparative Guide to the Quantitative Analysis of Methyl 3,5-di-tert-butylsalicylate in a Mixture

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients and related compounds within complex mixtures is paramount for quality control, stability testing, and formulation development. This guide provides a comprehensive comparison of three primary analytical techniques for the quantitative analysis of Methyl 3,5-di-tert-butylsalicylate: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

Methodology Comparison

The selection of an appropriate analytical method hinges on various factors, including the nature of the sample matrix, the required sensitivity and selectivity, and the availability of instrumentation. Below is a comparative summary of the performance of HPLC, GC-MS, and qNMR for the quantification of aromatic compounds similar to this compound.

Analytical Technique Principle Typical Limit of Detection (LOD) Typical Limit of Quantification (LOQ) Linearity (R²) Range Key Advantages Key Disadvantages
HPLC-UV/DAD Chromatographic separation based on polarity, with detection by UV-Vis absorbance.[1]0.0087 - 2.4 µg/mL[1][2]14 µg/mL[1]25-175 µg/mL[1][3]Robust, widely available, high specificity and sensitivity.[1]Requires solvent extraction, moderate sensitivity compared to MS.[1]
GC-MS Chromatographic separation of volatile compounds based on boiling point and polarity, with detection by mass spectrometry.[4]~1 ng/mL[4]~5 ng/mL[4]31-1250 ng/mL[4][5]High sensitivity and selectivity, excellent for complex matrices.[4][6]Requires derivatization for non-volatile compounds, potential for thermal degradation.[7]
qNMR Quantification based on the direct relationship between the integrated NMR signal area and the number of protons.[8]Not typically defined by LOD/LOQ, but by concentration range.Not typically defined by LOD/LOQ, but by concentration range.1.0 - 100.1 mM[8]No need for identical reference standards, non-destructive, provides structural information.[8][9]Lower sensitivity than chromatographic methods, requires high-field NMR spectrometer.[8]

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for similar salicylate and phenolic compounds and should be optimized and validated for the specific mixture containing this compound.

High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from a validated method for the determination of methyl salicylate in a cream formulation.[3]

  • Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).

  • Column: Lichrosorb C8 or equivalent C18 column.[1][3]

  • Mobile Phase: A mixture of methanol and water (65:35, v/v) containing 1.0% acetic acid.[3]

  • Flow Rate: 1.0 mL/min.[1][3]

  • Column Temperature: 30°C.[3]

  • Detection Wavelength: 304 nm.[3]

  • Injection Volume: 20 µL.[3]

  • Sample Preparation:

    • Accurately weigh a portion of the mixture and dissolve it in a known volume of methanol.

    • If necessary, heat the solution gently in a water bath to ensure complete dissolution.[3]

    • Cool the solution to room temperature and dilute to the final volume with the mobile phase.[3]

    • Filter the sample through a 0.45 µm membrane filter prior to injection.[3]

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.

    • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on a method for the simultaneous quantitative analysis of methyl salicylate in biological fluids.[5]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[6]

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms.[6]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[4]

  • Injector Temperature: 250°C.[4]

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp to 250°C at a rate of 10°C/min.

    • Hold at 250°C for 5 minutes.[4]

  • Injection Mode: Splitless.[4]

  • MS Parameters: Full scan mode for identification and selected ion monitoring (SIM) mode for quantification.[4]

  • Sample Preparation:

    • For liquid samples, perform a liquid-liquid extraction with a suitable organic solvent like chloroform.[5]

    • For semi-solid samples, dissolve in an appropriate solvent followed by extraction.

    • Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be necessary to increase volatility.[5]

    • Evaporate the organic layer to dryness and reconstitute the residue in a suitable solvent for injection.

  • Quantification:

    • Prepare standard solutions of the derivatized this compound.

    • Generate a calibration curve by plotting the peak area ratio of the analyte to an internal standard against concentration.

    • Quantify the analyte in the sample using this calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR)

This protocol is adapted from a method for the quantitative analysis of acetylsalicylic acid.[8]

  • Instrumentation: High-resolution NMR spectrometer (e.g., 300 MHz or higher).[9]

  • Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent.[8]

  • Internal Standard: A certified internal standard with a known concentration that has a resonance signal that does not overlap with the analyte signals (e.g., tert-butyl alcohol).[8]

  • Experimental Parameters:

    • A single-pulse experiment with a 90° pulse width.

    • A relaxation delay of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation.

  • Sample Preparation:

    • Accurately weigh a known amount of the mixture and dissolve it in a precise volume of the deuterated solvent containing the internal standard.

  • Quantification:

    • Acquire the ¹H NMR spectrum.

    • Integrate the area of a well-resolved signal corresponding to a known number of protons on the this compound molecule.

    • Integrate the area of a signal from the internal standard corresponding to a known number of protons.

    • Calculate the concentration of the analyte using the following formula: Concentration_analyte = (Area_analyte / N_protons_analyte) * (N_protons_IS / Area_IS) * Concentration_IS

Visualized Workflows

The following diagrams illustrate the general experimental workflows for each analytical technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Weigh Weigh Mixture Dissolve Dissolve in Methanol Weigh->Dissolve Dilute Dilute with Mobile Phase Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV/DAD Detection Separate->Detect CalCurve Generate Calibration Curve Detect->CalCurve CalcConc Calculate Concentration CalCurve->CalcConc

Caption: General workflow for HPLC analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification Sample Sample Extract Liquid-Liquid Extraction Sample->Extract Derivatize Derivatization (if needed) Extract->Derivatize Reconstitute Reconstitute in Solvent Derivatize->Reconstitute Inject Inject into GC-MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometry Detection Separate->Detect CalCurve Generate Calibration Curve (with IS) Detect->CalCurve CalcConc Calculate Concentration CalCurve->CalcConc

Caption: General workflow for GC-MS analysis.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_quant Quantification Weigh Weigh Mixture & Internal Standard Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Acquire Acquire 1H NMR Spectrum Dissolve->Acquire Integrate Integrate Analyte & IS Signals Acquire->Integrate Calculate Calculate Concentration Integrate->Calculate

Caption: General workflow for qNMR analysis.

References

Safety Operating Guide

Proper Disposal of Methyl 3,5-di-tert-butylsalicylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and workplace safety. This guide provides detailed procedures for the proper disposal of Methyl 3,5-di-tert-butylsalicylate, designed for researchers, scientists, and drug development professionals. Adherence to these protocols will help maintain a safe laboratory environment and ensure compliance with regulatory standards.

Hazard and Disposal Summary

This compound presents several hazards that must be considered during handling and disposal. The following table summarizes key safety and disposal information derived from safety data sheets (SDS).

Identifier Information Guidance
Chemical Name This compound-
CAS Number Not explicitly found for the methyl ester, but the related aldehyde is 37942-07-7[1]Use CAS number for precise identification and waste documentation.
Primary Hazards Skin Irritation (Category 2), Serious Eye Irritation (Category 2A), May cause respiratory irritation (STOT SE 3)[1]Wear appropriate Personal Protective Equipment (PPE), including gloves and safety glasses. Handle in a well-ventilated area or fume hood.
Disposal Method Dispose of contents/container to an approved waste disposal plantDo not dispose of in regular trash or down the drain. Use a licensed chemical waste contractor.
Container Handling Leave chemicals in original containers. Handle uncleaned containers like the product itselfDo not mix with other waste. Ensure containers are properly labeled and sealed.
Spill Cleanup Sweep up and shovel into suitable containers for disposal. Avoid dust formation[1]For spills, collect material and place it in a sealed, labeled container for disposal as chemical waste.
Environmental Precautions Should not be released into the environment. Prevent from entering drains, surface water, or ground water[1][2]Contain spills and prevent environmental contamination.

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for the disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Before handling the chemical waste, ensure you are wearing appropriate PPE:

    • Nitrile gloves

    • Safety glasses or goggles

    • Laboratory coat

  • Conduct all waste handling and consolidation activities within a certified chemical fume hood to avoid inhalation of any dust or vapors.

2. Waste Identification and Segregation:

  • Identify the waste as "this compound".

  • This chemical waste must be segregated from other waste streams (e.g., non-hazardous, biological, radioactive).

  • Do not mix this compound with other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.

3. Waste Containerization:

  • For Unused or Expired Product: Keep the chemical in its original, clearly labeled container. Ensure the container is in good condition and the cap is sealed tightly.

  • For Contaminated Materials (e.g., gloves, weigh boats, paper towels):

    • Place these items in a dedicated, leak-proof, and sealable waste container.

    • The container must be made of a material compatible with the chemical. A high-density polyethylene (HDPE) container is generally suitable.

  • Labeling:

    • All waste containers must be clearly labeled with:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The associated hazards (e.g., "Irritant")

      • The date of waste accumulation start.

4. Spill Management and Cleanup:

  • In the event of a spill, avoid generating dust.

  • Carefully sweep up the solid material.[1]

  • Collect the spilled chemical and any contaminated cleaning materials (e.g., absorbent pads) and place them into a designated hazardous waste container.[1]

  • Clean the affected area thoroughly.

5. Storage of Waste:

  • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or central hazardous waste storage area.

  • The storage area must be secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents.[1]

  • Keep the container tightly closed.

6. Arranging for Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Provide the EHS office with all necessary information about the waste, including the chemical name and quantity.

  • The final disposal must be carried out by a licensed and approved waste disposal contractor, who will transport it to an appropriate treatment, storage, and disposal facility (TSDF).

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start Identify Waste: This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container_q Is waste in its original container? ppe->container_q original_container Ensure original container is sealed and properly labeled. container_q->original_container Yes new_container Transfer to a new, compatible, and sealed waste container. container_q->new_container No (e.g., contaminated labware) storage Store in designated Satellite Accumulation Area. original_container->storage label_new Label new container with: 'Hazardous Waste', Chemical Name, Hazards, Date new_container->label_new label_new->storage ehs_contact Contact EHS for waste pickup. storage->ehs_contact disposal Final Disposal at an Approved Waste Facility ehs_contact->disposal

References

Personal protective equipment for handling Methyl 3,5-di-tert-butylsalicylate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Methyl 3,5-di-tert-butylsalicylate (CAS No. 15018-03-8) was not available in the public domain at the time of this writing. The following guidance is based on the known hazards of structurally similar compounds, namely 3,5-Di-tert-butyl-2-hydroxybenzaldehyde and 3,5-Di-tert-butylsalicylic acid. Researchers must obtain the specific SDS from their supplier and conduct a thorough, substance-specific risk assessment before handling this chemical.

Personal Protective Equipment (PPE)

Proper personal protective equipment is critical to minimize exposure. The following table summarizes recommended PPE.

Protection Type Recommended Equipment Specification/Standard
Eye and Face Protection Chemical safety goggles or a face shield.Must be tested and approved under standards such as NIOSH (US) or EN 166 (EU).
Hand Protection Chemical-resistant, impervious gloves.Gloves must be inspected before use. Follow manufacturer's specifications for the specific chemical.
Skin and Body Protection Protective clothing, such as a lab coat. Long-sleeved clothing is recommended.Choose body protection based on the concentration and amount of the substance being handled.
Respiratory Protection A dust respirator or other approved respiratory protection may be necessary if generating dusts or aerosols.Use only outdoors or in a well-ventilated area. Follow local and national regulations.

Safe Handling and Operational Plan

Safe handling practices are essential to prevent exposure and accidents. Always work in a well-ventilated area, such as a chemical fume hood.[5][6]

Step-by-Step Handling Protocol:

  • Preparation:

    • Read and understand the supplier-provided Safety Data Sheet (SDS) thoroughly.

    • Ensure a safety shower and eyewash station are readily accessible.[7]

    • Don the appropriate PPE as specified in the table above.

  • Handling:

    • Avoid contact with skin, eyes, and clothing.[8]

    • Avoid breathing dust, fumes, or vapors.

    • Wash hands thoroughly after handling the chemical.

    • Keep the container tightly closed when not in use and store in a cool, dry, and well-ventilated place.[5][8]

  • In Case of a Spill:

    • Evacuate the area.

    • Wear appropriate PPE, including respiratory protection.

    • For solid spills, sweep up and shovel into a suitable container for disposal. Avoid generating dust.[3]

    • For liquid spills, absorb with an inert material (e.g., sand, earth) and place in a suitable, closed container for disposal.[5]

    • Prevent the spill from entering drains or waterways.

Disposal Plan

All waste materials must be disposed of in accordance with federal, state, and local regulations.[5]

  • Chemical Waste: Dispose of the chemical and any contaminated materials as hazardous waste. Do not mix with other waste.

  • Container Disposal: Leave chemicals in their original containers. Handle uncleaned containers as you would the product itself. Dispose of the container to an approved waste disposal plant.

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection start Start: Prepare to handle This compound check_sds Consult Supplier's SDS (Mandatory) start->check_sds task Identify Task: - Weighing - Dissolving - Reaction check_sds->task SDS available and understood potential_exposure Potential for: - Dust/Aerosol? - Splash? task->potential_exposure ppe_base Baseline PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves potential_exposure->ppe_base ppe_respirator Add Respirator (e.g., N95 for dust) potential_exposure->ppe_respirator Yes, Dust/Aerosol ppe_faceshield Add Face Shield potential_exposure->ppe_faceshield Yes, Splash final_ppe Final PPE Assembled ppe_base->final_ppe ppe_respirator->ppe_base ppe_faceshield->ppe_base

Caption: PPE selection workflow for handling chemicals.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3,5-di-tert-butylsalicylate
Reactant of Route 2
Reactant of Route 2
Methyl 3,5-di-tert-butylsalicylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.